Product packaging for 10-Methylundecanoic acid(Cat. No.:CAS No. 2724-56-3)

10-Methylundecanoic acid

Cat. No.: B1207798
CAS No.: 2724-56-3
M. Wt: 200.32 g/mol
InChI Key: QJRRBVNPIKYRQJ-UHFFFAOYSA-N
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Description

10-methylundecanoic acid is a methyl-branched fatty acid that is undecanoic acid substituted by a methyl group at position 10. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid and a medium-chain fatty acid. It is functionally related to an undecanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1207798 10-Methylundecanoic acid CAS No. 2724-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylundecanoic acid
Source PubChem
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InChI

InChI=1S/C12H24O2/c1-11(2)9-7-5-3-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRRBVNPIKYRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181693
Record name Undecanoic acid, 10-methyl-
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Molecular Weight

200.32 g/mol
Source PubChem
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CAS No.

2724-56-3
Record name 10-Methylundecanoic acid
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Record name Undecanoic acid, 10-methyl-
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Record name Undecanoic acid, 10-methyl-
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Record name 10-Methylundecanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 10-Methylundecanoic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid, a branched-chain fatty acid, is a molecule of interest in various scientific domains, including lipidomics, materials science, and pharmacology. Its unique structural features, conferred by the methyl branch on the C10 position, influence its physical and chemical behavior, distinguishing it from its linear counterpart, undecanoic acid. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: Isolauric acid, Isododecanoic acid[1]

  • CAS Number: 2724-56-3[1]

  • Molecular Formula: C₁₂H₂₄O₂[1]

  • Molecular Weight: 200.32 g/mol [1]

  • Chemical Structure:

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Appearance Colorless to slightly yellow oily liquid[2]
Melting Point 18-20 °C[2]
Boiling Point 306.6 °C at 760 mmHg
Density 0.903 g/cm³
Flash Point 165.7 °C
Solubility Slightly soluble in water; soluble in ether, benzene, and alcohol[2]
Vapor Pressure 0.000174 mmHg at 25°C

Chemical Properties

The chemical reactivity and characteristics of this compound are primarily dictated by its carboxylic acid functional group and the branched alkyl chain.

PropertyValueReference
Acidity (pKa) ~4.8-5.0 (estimated)
LogP 4.9[1]
Reactivity Undergoes typical carboxylic acid reactions (e.g., esterification, amide formation, reduction)

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound could involve the Grignard reaction followed by oxidation.

Workflow for the Proposed Synthesis of this compound

Synthesis_Workflow A 1. Grignard Reagent Formation B 2. Coupling Reaction A->B React with 9-bromononanoic acid ester C 3. Hydrolysis B->C Acidic workup D 4. Oxidation C->D Strong oxidizing agent (e.g., KMnO4) E 5. Purification D->E Chromatography

Caption: Proposed synthetic workflow for this compound.

  • Grignard Reagent Formation: Isobutyl bromide is reacted with magnesium turnings in anhydrous diethyl ether to form isobutylmagnesium bromide.

  • Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of a suitable 9-halononanoic acid ester (e.g., methyl 9-bromononanoate) in an appropriate solvent like THF.

  • Hydrolysis: The reaction mixture is quenched with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) to hydrolyze the ester and the Grignard adduct.

  • Oxidation: The resulting alcohol is oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) or Jones reagent.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Determination of Physical Properties

Workflow for Determining Physical Properties

Physical_Properties_Workflow cluster_melting_point Melting Point Determination cluster_density Density Measurement cluster_solubility Solubility Testing A 1. Sample Preparation (load into capillary tube) B 2. Place in Melting Point Apparatus A->B C 3. Heat Slowly B->C D 4. Record Temperature Range (onset to complete melting) C->D E 1. Weigh Pycnometer (empty) F 2. Fill with Sample E->F G 3. Weigh Pycnometer (filled) F->G H 4. Calculate Density (mass/volume) G->H I 1. Add Sample to Solvents (e.g., water, ethanol, hexane) J 2. Agitate I->J K 3. Observe Miscibility J->K

Caption: Experimental workflows for determining key physical properties.

  • Melting Point Determination (Capillary Method):

    • A small amount of the liquid sample is drawn into a capillary tube and solidified by cooling.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes a clear liquid is recorded as the melting point.

  • Density Measurement (Pycnometer Method):

    • A pycnometer of a known volume is weighed empty.

    • It is then filled with this compound, ensuring no air bubbles are present, and weighed again.

    • The density is calculated by dividing the mass of the acid by the volume of the pycnometer.

  • Solubility Assessment:

    • A small, measured amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, diethyl ether, hexane).

    • The mixture is agitated vigorously.

    • The solubility is determined by visual inspection for miscibility or the formation of a separate phase.

Spectroscopic Data

  • Mass Spectrometry (Electron Ionization) of Methyl 10-methylundecanoate: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 214.34, corresponding to the molecular weight of the methyl ester. Common fragmentation patterns for fatty acid methyl esters would also be observed.

  • Infrared (IR) Spectroscopy (Predicted for this compound):

    • A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

    • A strong, sharp peak around 1710 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid.

    • Peaks in the 2850-2960 cm⁻¹ region corresponding to C-H stretching of the alkyl chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for this compound):

    • ¹H NMR: A signal for the carboxylic acid proton (-COOH) would appear as a broad singlet downfield (typically >10 ppm). The protons on the carbon adjacent to the carbonyl group would appear around 2.2-2.4 ppm. The protons of the methyl groups at the C10 position would likely appear as a doublet around 0.8-0.9 ppm. The remaining methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the 1.2-1.6 ppm region.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate at a chemical shift greater than 170 ppm. The carbons of the methyl groups at the C10 position would appear upfield (around 20-30 ppm), and the carbons of the methylene chain would have signals in the 20-40 ppm range.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. As a branched-chain fatty acid, it is likely metabolized through standard fatty acid oxidation pathways, although the methyl branch may influence the rate and specific enzymes involved. Further research is required to elucidate any specific biological roles or signaling functions of this molecule.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. While some experimental data is limited, the provided information and generalized protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Future studies are encouraged to further characterize its properties, develop specific analytical methods, and explore its potential biological activities.

References

The Elusive Presence of 10-Methylundecanoic Acid in the Biological World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Analysis of an Anteiso-Branched-Chain Fatty Acid

Introduction

10-Methylundecanoic acid, systematically known as anteiso-dodecanoic acid (a-C12:0), is a branched-chain fatty acid (BCFA) characterized by a methyl group on the antepenultimate carbon atom of the undecanoic acid backbone. BCFAs are crucial components of the cell membranes of many bacteria, influencing membrane fluidity, permeability, and adaptation to environmental stresses such as low temperatures. While longer-chain anteiso fatty acids, such as anteiso-C15:0 and anteiso-C17:0, are well-documented and often represent a significant portion of the total fatty acids in certain bacterial species, the natural occurrence of this compound is less prominent and its quantification in biological systems is not widely reported. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in bacteria and plants, its biosynthetic pathway in bacteria, and detailed protocols for its extraction and analysis.

Natural Occurrence in Bacteria

Anteiso-fatty acids are characteristic constituents of the membrane lipids of many Gram-positive bacteria, including species of Bacillus, Listeria, and Streptomyces.[1][2] These fatty acids play a vital role in maintaining membrane fluidity, particularly at lower temperatures.[3] The presence and relative abundance of specific BCFAs can be influenced by growth temperature, pH, and the composition of the growth medium.[3][4]

While comprehensive quantitative data for this compound is scarce, analysis of the fatty acid profiles of bacteria known to produce anteiso-fatty acids suggests that it is typically a minor component compared to its longer-chain homologues.

Table 1: Fatty Acid Composition of Selected Bacteria Known to Produce Anteiso-Fatty Acids

Fatty AcidListeria monocytogenes Scott A (grown at 37°C in BHI broth) (%)[4]Bacillus subtilis ONU551 (%)[5]
Anteiso-C12:0 (this compound) Not ReportedNot Reported
iso-C14:0-0.52
n-C14:0-0.28
iso-C15:09.334.72
anteiso-C15:0 46.6 33.72
n-C16:0-1.30
iso-C16:0-1.85
iso-C17:0-7.11
anteiso-C17:0 34.7 10.24
Other Branched/UnsaturatedMinor9.89
Total Branched-Chain Fatty Acids>9088.16

Note: The absence of reported values for anteiso-C12:0 in these studies suggests it is either not detected or present at very low concentrations.

The data clearly indicates that while anteiso-fatty acids are major components of the fatty acid profile in these bacteria, the C15 and C17 homologues are the most abundant. This is likely due to the substrate specificity of the enzymes involved in the initiation of branched-chain fatty acid synthesis.

Biosynthesis of Anteiso-Fatty Acids in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria is a well-established process that diverges from the synthesis of straight-chain fatty acids at the initiation step.[1] The pathway utilizes α-keto acids derived from the catabolism of branched-chain amino acids as primers.

Specifically for anteiso-fatty acids with an odd number of carbon atoms, such as this compound (anteiso-C12:0), the precursor is α-keto-β-methylvalerate, which is derived from the amino acid isoleucine.

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer_CoA 2-methylbutyryl-CoA alpha_keto->primer_CoA Decarboxylation FAS Fatty Acid Synthase (FAS II) primer_CoA->FAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS Elongation (x4 cycles) a_C12_0 10-Methylundecanoyl-ACP (anteiso-C12:0-ACP) FAS->a_C12_0 Membrane Membrane Phospholipids a_C12_0->Membrane Incorporation FAME_Analysis_Workflow Start Bacterial Cell Pellet Saponification Saponification (NaOH, MeOH, H₂O, 100°C) Start->Saponification Methylation Methylation (HCl, MeOH, 80°C) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction Wash Base Wash (NaOH solution) Extraction->Wash GCMS GC-MS Analysis Wash->GCMS

References

Biosynthesis pathway of 10-Methylundecanoic acid from leucine and acetate precursors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 10-methylundecanoic acid, a branched-chain fatty acid, from its primary precursors: the amino acid leucine (B10760876) and the two-carbon building block, acetate (B1210297). This document details the enzymatic cascade, presents available quantitative data, outlines experimental methodologies for studying this pathway, and provides visual representations of the core processes. This guide is intended to be a valuable resource for researchers in biochemistry, metabolic engineering, and drug development, offering a comprehensive overview of this specific fatty acid synthesis pathway.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria and play crucial roles in maintaining membrane fluidity and function. This compound is an example of an iso-branched-chain fatty acid, characterized by a methyl group at the antepenultimate (ω-2) carbon atom. The biosynthesis of this fatty acid is a fascinating example of the interplay between amino acid catabolism and fatty acid synthesis, utilizing leucine as a specific primer and acetate as the chain extender. Understanding this pathway is critical for fields ranging from microbial physiology to the development of novel antimicrobial agents targeting fatty acid synthesis.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process initiated from the amino acid L-leucine and elongated by acetyl-CoA units derived from acetate. The overall pathway can be divided into three main stages:

  • Initiation: Conversion of L-leucine to the primer molecule, isovaleryl-CoA.

  • Elongation: Sequential addition of two-carbon units from malonyl-CoA to the isovaleryl-CoA primer.

  • Termination: Release of the final this compound product.

The key enzymatic players in this pathway are Branched-Chain Amino Acid Aminotransferase (BCAT), the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) complex, and the Fatty Acid Synthase (FAS) complex.

Initiation of the Pathway

The initial steps involve the conversion of L-leucine into a suitable primer for fatty acid synthesis.

  • Step 1: Transamination of L-Leucine. The pathway begins with the reversible transamination of L-leucine to α-ketoisocaproate (α-KIC). This reaction is catalyzed by Branched-Chain Amino Acid Aminotransferase (BCAT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. α-Ketoglutarate typically serves as the amino group acceptor, yielding glutamate. There are two main isozymes of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). In bacteria, a single enzyme often performs this function.

  • Step 2: Oxidative Decarboxylation of α-Ketoisocaproate. Following its formation, α-KIC undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. This crucial step is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) complex , a large, multi-enzyme complex located in the mitochondria of eukaryotes. This complex is homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. The reaction consumes NAD+ and coenzyme A (CoA). Isovaleryl-CoA serves as the primer for the subsequent fatty acid elongation steps.

Elongation of the Acyl Chain

The elongation of the isovaleryl-CoA primer is carried out by the Fatty Acid Synthase (FAS) complex . This iterative process involves the sequential addition of two-carbon units derived from malonyl-CoA. Acetate is the ultimate source of these two-carbon units, as it is first converted to acetyl-CoA and then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).

The elongation cycle consists of four key reactions, repeated for each addition of a two-carbon unit:

  • Condensation: The cycle begins with the condensation of the acyl-CoA primer (initially isovaleryl-CoA) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS) . In branched-chain fatty acid synthesis, the initial condensation is often carried out by a specific isoform, such as FabH. This reaction releases CO2.

  • Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR) , using NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (DH) .

  • Reduction: Finally, the enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (ER) , again utilizing NADPH.

This four-step cycle is repeated, with the newly synthesized acyl-ACP serving as the substrate for the next condensation reaction with another molecule of malonyl-ACP. For the synthesis of this compound (a C12 fatty acid), the C5 isovaleryl-CoA primer undergoes three such elongation cycles, each adding two carbons.

Termination

Once the acyl chain reaches the desired length of 12 carbons, the fatty acid is released from the acyl carrier protein (ACP) component of the FAS complex. This is typically achieved through the action of a thioesterase (TE) , which hydrolyzes the thioester bond, releasing the free fatty acid, this compound.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes in the biosynthesis of this compound. It is important to note that specific kinetic data for the entire pathway leading to this compound is not extensively available, and the presented data is often from studies on related branched-chain amino and keto acid metabolism.

Table 1: Kinetic Parameters for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

Substrate/InhibitorParameterValueOrganism/TissueReference
α-KetoisocaproateI₄₀ (Inhibition of BCKAD Kinase)0.065 mMRabbit Liver[1]
α-KetoisocaproateConcentration for 50% activation of BCKAD0.07 mMPerfused Rat Heart[1]
α-ChloroisocaproateKᵢ (competitive inhibition vs. α-ketoacids)~0.5 mMRabbit Liver[2]

Table 2: General Kinetic Parameters for Fatty Acid Synthase (FAS)

SubstrateParameterValueOrganism/TissueReference
Acetyl-CoAKₘVaries with pH (e.g., ~5 µM at pH 7)Chicken Liver[3]
Malonyl-CoAKₘVaries with pH (e.g., ~2 µM at pH 7)Chicken Liver[3]
NADPHKₘVaries with pH (e.g., ~3 µM at pH 7)Chicken Liver[3]

Experimental Protocols

This section provides an overview of detailed methodologies for the key experiments cited in the study of this biosynthetic pathway.

Branched-Chain Amino Acid Aminotransferase (BCAT) Assay

A common method for assaying BCAT activity is a continuous spectrophotometric assay.

Principle: The transamination of L-leucine with α-ketoglutarate produces α-ketoisocaproate and glutamate. The rate of reaction can be monitored by coupling the production of α-ketoisocaproate to its reduction by D-2-hydroxyisocaproate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the BCAT activity.

Reaction Mixture:

  • Tris-HCl buffer (100 mmol/L, pH 8.5)

  • L-leucine (10 mmol/L)

  • α-ketoglutarate (5 mmol/L)

  • Pyridoxal 5'-phosphate (0.1 mmol/L)

  • NADH (0.2 mmol/L)

  • D-2-hydroxyisocaproate dehydrogenase (sufficient to make the coupling reaction non-rate-limiting)

  • Enzyme sample (cell lysate or purified enzyme)

Procedure:

  • Prepare the reaction mixture without the enzyme sample in a cuvette.

  • Incubate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

A radiochemical assay can also be employed, using [1-¹⁴C]leucine as a substrate and measuring the formation of radioactive α-keto[1-¹⁴C]isocaproate.

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Assay

The activity of the BCKAD complex can be determined by measuring the rate of oxidative decarboxylation of a branched-chain α-keto acid.

Principle: The BCKAD complex catalyzes the conversion of α-ketoisocaproate to isovaleryl-CoA, with the release of CO₂ and the reduction of NAD⁺ to NADH. The activity can be measured by monitoring the production of ¹⁴CO₂ from α-keto[1-¹⁴C]isocaproate or by a non-radioactive method using a ¹³C-labeled substrate.

Non-Radioactive Assay using [1-¹³C]KIC:

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer (30 mmol/L, pH 7.4)

    • Dithiothreitol (1 mmol/L)

    • NAD⁺ (2.5 mmol/L)

    • Coenzyme A (0.5 mmol/L)

    • Thiamine pyrophosphate (0.2 mmol/L)

    • MgCl₂ (1 mmol/L)

    • [1-¹³C]α-ketoisocaproate (1 mmol/L)

    • Mitochondrial extract or purified enzyme

  • Procedure:

    • The reaction is carried out in a sealed vial.

    • After incubation (e.g., 30 minutes at 37°C), the reaction is stopped by the addition of acid (e.g., perchloric acid).

    • The released ¹³CO₂ in the headspace is analyzed by gas chromatography-mass spectrometry (GC-MS).

    • The amount of ¹³CO₂ produced is quantified and used to calculate the enzyme activity.

Fatty Acid Synthase (FAS) Assay

The overall activity of the FAS complex is typically measured by monitoring the consumption of NADPH.

Principle: The elongation of the fatty acid chain by FAS involves two reductive steps that consume NADPH. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the rate of fatty acid synthesis.

Reaction Mixture:

  • Potassium phosphate buffer (100 mmol/L, pH 7.0)

  • Dithiothreitol (1 mmol/L)

  • EDTA (1 mmol/L)

  • Acetyl-CoA (as a general primer for total FAS activity; for specific assay, use isovaleryl-CoA)

  • Malonyl-CoA (the extender unit)

  • NADPH (0.1 mmol/L)

  • Enzyme sample (cytosolic extract or purified FAS)

Procedure:

  • Assemble the reaction mixture in a cuvette, omitting malonyl-CoA.

  • Incubate at 37°C to allow for any background NADPH oxidation to be measured.

  • Initiate the reaction by adding malonyl-CoA.

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the specific activity based on the rate of NADPH consumption.

To analyze the specific products of the reaction, such as this compound, a mass spectrometry-based assay can be used. This involves incubating the enzyme with ¹³C-labeled precursors (e.g., ¹³C-malonyl-CoA) and analyzing the labeled fatty acid products by LC-MS.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Biosynthesis_of_10_Methylundecanoic_Acid cluster_initiation Initiation cluster_elongation Elongation (3 Cycles) cluster_termination Termination L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate BCAT (Branched-Chain Amino Acid Aminotransferase) α-Ketoglutarate -> Glutamate Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKAD Complex (Branched-Chain α-Keto Acid Dehydrogenase) NAD+, CoA -> NADH, CO2 FAS Complex FAS Complex Isovaleryl-CoA->FAS Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Complex Acetate -> Acetyl-CoA -> 10-Methylundecanoyl-ACP 10-Methylundecanoyl-ACP FAS Complex->10-Methylundecanoyl-ACP NADPH -> NADP+ This compound This compound 10-Methylundecanoyl-ACP->this compound Thioesterase (TE) H2O -> ACP

Caption: Biosynthetic pathway of this compound from Leucine and Acetate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis Cell_Culture_or_Tissue Cell Culture or Tissue Sample Homogenization Homogenization/ Lysis Cell_Culture_or_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Cytosolic/Mitochondrial Extract (Enzyme Source) Centrifugation->Supernatant BCAT_Assay BCAT Assay (Spectrophotometric) Supernatant->BCAT_Assay BCKAD_Assay BCKAD Assay (GC-MS or Radiometric) Supernatant->BCKAD_Assay FAS_Assay FAS Assay (Spectrophotometric or LC-MS) Supernatant->FAS_Assay Kinetic_Parameters Determination of Kinetic Parameters (Km, Vmax, Ki) BCAT_Assay->Kinetic_Parameters BCKAD_Assay->Kinetic_Parameters FAS_Assay->Kinetic_Parameters Product_Identification Product Identification and Quantification FAS_Assay->Product_Identification

Caption: General experimental workflow for studying the biosynthesis pathway.

Conclusion

The biosynthesis of this compound provides a clear and elegant example of how primary metabolic pathways are integrated to produce specialized molecules. By leveraging the catabolic pathway of leucine to generate a specific primer, and employing the universal machinery of fatty acid synthesis for elongation, organisms can generate a diverse array of branched-chain fatty acids. This technical guide has synthesized the current understanding of this pathway, providing a foundation for further research. Future studies focusing on the specific kinetics of the enzymes involved, particularly the substrate specificity of the fatty acid synthase complex for branched-chain primers, will be crucial for a more complete quantitative understanding. Such knowledge will be invaluable for applications in metabolic engineering and the development of targeted therapeutics.

References

The Pivotal Role of 10-Methylundecanoic Acid in Microbial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity and function, particularly in response to environmental stressors. This technical guide provides an in-depth examination of the role of a specific iso-branched-chain fatty acid, 10-methylundecanoic acid (iso-C12:0), in microbial cell membranes. We will explore its biosynthesis, incorporation into membrane lipids, and its profound effects on the biophysical properties of the membrane, including fluidity and permeability. Furthermore, this guide will detail the experimental protocols used to study these phenomena and discuss the potential of targeting BCFA metabolism for the development of novel antimicrobial agents.

Introduction to Branched-Chain Fatty Acids in Bacterial Membranes

Bacterial cell membranes are dynamic structures primarily composed of a phospholipid bilayer, which provides a selectively permeable barrier and a matrix for various membrane proteins. The fatty acid composition of these phospholipids (B1166683) is a key determinant of the membrane's physical properties.[1] Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs).[2][3]

BCFAs are characterized by one or more methyl branches along the acyl chain. The two most common types are the iso and anteiso series, with a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2] this compound (iso-C12:0) is an example of an iso-BCFA. The presence of these methyl branches disrupts the orderly packing of the fatty acyl chains, thereby increasing membrane fluidity and lowering the gel-to-liquid crystalline phase transition temperature.[4][5][6] This adaptation is crucial for bacteria to survive in diverse and fluctuating environments, particularly at low temperatures.[7]

Biosynthesis of this compound

The biosynthesis of BCFAs, including this compound, is initiated from branched-chain amino acid precursors: leucine (B10760876) for iso-even-numbered fatty acids, isoleucine for anteiso-odd-numbered fatty acids, and valine for iso-odd-numbered fatty acids.[8][9]

The synthesis of this compound (an iso-C12:0 fatty acid) starts with the branched-chain α-keto acid derived from leucine, isovalerate. This primer is then extended by the fatty acid synthase (FASII) system through the iterative addition of two-carbon units from malonyl-CoA.[9]

Signaling Pathway for BCFA Biosynthesis:

BCFA_Biosynthesis Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA (Primer for iso-even BCFAs) alpha_ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex FASII Fatty Acid Synthase II (FASII) Isovaleryl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII iso_C12_0_ACP 10-Methylundecanoyl-ACP (iso-C12:0-ACP) FASII->iso_C12_0_ACP Elongation cycles Membrane_Lipids Membrane Phospholipids iso_C12_0_ACP->Membrane_Lipids Acyltransferase

Biosynthesis pathway of this compound.

Incorporation into Microbial Cell Membranes

Once synthesized, 10-methylundecanoyl-ACP is incorporated into membrane phospholipids by acyltransferases. These enzymes esterify the fatty acid to the glycerol-3-phosphate backbone, forming phosphatidic acid, a key intermediate in phospholipid biosynthesis. The resulting phospholipids, containing this compound, are then integrated into the cell membrane, where they contribute to its overall biophysical properties.

Effects on Membrane Properties

The incorporation of this compound and other BCFAs has significant effects on the physical state of the microbial cell membrane.

Membrane Fluidity

The methyl branch of iso-fatty acids like this compound introduces a steric hindrance that prevents the dense packing of acyl chains. This disruption leads to an increase in membrane fluidity.[4][5][6] Studies on model membranes have shown that increasing the content of BCFAs leads to a more disordered and fluid lipid bilayer.[4] This is particularly important for bacteria experiencing low temperatures, as it counteracts the tendency of the membrane to become more rigid.[10]

Membrane Permeability and Integrity

While increased fluidity is generally beneficial, excessive levels can compromise the membrane's barrier function, leading to increased permeability to ions and small molecules.[11] Bacteria must therefore tightly regulate the ratio of BCFAs to straight-chain saturated fatty acids (SFAs) to maintain optimal membrane function.[12] Some studies suggest that certain fatty acids can disrupt membrane integrity, leading to leakage of cellular contents, which is a mechanism of their antimicrobial action.[13]

Quantitative Data on BCFA Effects on Membrane Properties:

PropertyOrganism/Model SystemBCFA ContentObserved EffectReference
Membrane Fluidity (DPH Anisotropy) Bacillus subtilis ΔbkdHigh anteiso-BCFAHighest membrane fluidity (lower DPH anisotropy)[10]
Bilayer Thickness DPPC lipid bilayer (MD simulation)Increased methyl branchingDecreased bilayer thickness[5][6]
Chain Ordering DPPC lipid bilayer (MD simulation)Increased methyl branchingLowered chain ordering[5][6]
Phase Transition Model MembranesHigher BCFA contentLowered gel to liquid-crystalline phase transition temperature[14]

Role in Signaling and Environmental Adaptation

Changes in membrane fatty acid composition, including the proportion of this compound, are a key adaptive response to environmental stresses such as changes in temperature, pH, and exposure to antimicrobial compounds.[1][12][15] This "homeoviscous adaptation" ensures that the membrane maintains an optimal level of fluidity for cellular processes. The regulation of BCFA biosynthesis is complex and can be influenced by the availability of precursor amino acids and by global regulatory networks that sense and respond to environmental cues.[7][8]

Potential as an Antimicrobial Target

The unique and essential nature of the BCFA biosynthesis pathway in many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial drugs.[3] Inhibiting the synthesis of BCFAs can lead to a loss of membrane fluidity, impaired cellular function, and ultimately, cell death, especially at physiological temperatures where BCFAs are essential for growth.[10]

Logical Relationship of BCFA Inhibition:

Antimicrobial_Target BCFA_Inhibitor BCFA Biosynthesis Inhibitor FASII Fatty Acid Synthase II (FASII) BCFA_Inhibitor->FASII Inhibits BCFA_Synthesis BCFA Synthesis FASII->BCFA_Synthesis Membrane_Fluidity Decreased Membrane Fluidity BCFA_Synthesis->Membrane_Fluidity Leads to Membrane_Function Impaired Membrane Function Membrane_Fluidity->Membrane_Function Cell_Death Bacterial Cell Death Membrane_Function->Cell_Death

Targeting BCFA biosynthesis for antimicrobial effect.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the extraction and derivatization of bacterial fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[16][17][18][19][20]

Experimental Workflow for Fatty Acid Analysis:

GCMS_Workflow start Bacterial Cell Culture harvest Harvest and Wash Cells start->harvest saponification Saponification (e.g., NaOH in Methanol) harvest->saponification methylation Methylation (e.g., HCl in Methanol) saponification->methylation extraction Extraction of FAMEs (e.g., with Hexane) methylation->extraction analysis GC-MS Analysis extraction->analysis quantification Data Analysis and Quantification analysis->quantification

Workflow for GC-MS analysis of bacterial fatty acids.

Methodology:

  • Cell Culture and Harvest: Grow bacterial cells to the desired growth phase. Harvest cells by centrifugation and wash with a suitable buffer to remove media components.

  • Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 1.0 ml of 15% w/v NaOH in 50% v/v methanol). Heat the mixture in a sealed tube at 100°C for 30 minutes to release fatty acids from lipids.[17]

  • Methylation: Cool the tubes and add a methylation reagent (e.g., 2.0 ml of 6N HCl in methanol). Heat at 80°C for 10 minutes to convert the free fatty acids to their volatile methyl esters (FAMEs).[17]

  • Extraction: After cooling, add an organic solvent (e.g., 1.25 ml of a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether) and mix gently to extract the FAMEs.[17]

  • Base Wash: Transfer the organic phase to a new tube and wash with a dilute base (e.g., 3.0 ml of 1.2% w/v NaOH) to remove residual acidic reagents.

  • GC-MS Analysis: Inject the final organic phase containing the FAMEs into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different FAMEs.[16] The mass spectrometer is used for identification based on fragmentation patterns and comparison to spectral libraries.

Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This method uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity. The rotational motion of DPH within the membrane's hydrophobic core is sensitive to the local viscosity, which is reflected in the measured fluorescence anisotropy.[10][21]

Methodology:

  • Cell Preparation: Grow and harvest bacterial cells as described above. Resuspend the cells in a suitable buffer to a defined optical density.

  • DPH Labeling: Add DPH (from a stock solution in a suitable solvent like tetrahydrofuran) to the cell suspension to a final concentration of approximately 1-2 µM. Incubate in the dark to allow the probe to incorporate into the cell membranes.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both the vertically (IVV) and horizontally (IVH) polarized components (e.g., at 430 nm).

  • Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the G-factor, which corrects for the differential transmission of the two polarized components by the instrument. A higher anisotropy value indicates lower membrane fluidity.[10]

Conclusion

This compound, as a representative iso-branched-chain fatty acid, plays a critical role in modulating the fluidity and function of microbial cell membranes. Its biosynthesis and incorporation are tightly regulated processes that enable bacteria to adapt to a wide range of environmental conditions. The essentiality of BCFAs in many pathogenic bacteria highlights the potential of their biosynthetic pathway as a promising target for the development of new-generation antimicrobial agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate roles of BCFAs in bacterial physiology and to explore novel therapeutic strategies.

References

The Scarcity of 10-Methylundecanoic Acid as a Synthetic Precursor: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid, a branched-chain fatty acid, presents theoretical potential as a precursor in the synthesis of various organic molecules, particularly in the realms of pheromones and bioactive compounds for drug development. Its terminal methyl branching offers a unique structural motif that could influence the biological activity and physicochemical properties of derivative molecules. However, a comprehensive review of the available scientific literature reveals a significant scarcity of detailed experimental protocols and quantitative data regarding its use as a synthetic precursor. This technical guide aims to summarize the current landscape, highlighting the disparity between the well-documented chemistry of its linear analogue, 10-undecenoic acid, and the nascent exploration of this compound.

Conceptual Synthetic Pathways

Theoretically, this compound could serve as a valuable starting material for the synthesis of complex organic molecules. The presence of the carboxylic acid functional group allows for a variety of chemical transformations.

Potential Transformations of this compound

The carboxylic acid moiety of this compound can be converted into a range of functional groups, each opening up new avenues for molecular elaboration. The following diagram illustrates some of the fundamental transformations that are chemically feasible, though specific experimental conditions and yields for this compound are not documented.

G This compound This compound Esterification Esterification This compound->Esterification R'OH, H+ Amidation Amidation This compound->Amidation R'NH2, Coupling Agent Reduction to Alcohol Reduction to Alcohol This compound->Reduction to Alcohol LiAlH4 or BH3 Halogenation Halogenation This compound->Halogenation SOCl2 or PBr3

Caption: Potential functional group transformations of this compound.

Synthesis of Branched-Chain Fatty Acids: Insights from Homologue Synthesis

While direct and detailed experimental protocols for the synthesis of this compound are scarce, the synthesis of its longer-chain homologue, (R,S)-10-methyloctadecanoic acid (tuberculostearic acid), has been reported. This synthesis provides valuable insights into the potential strategies that could be adapted for the preparation of this compound. A key intermediate in this synthesis is 1-iodo-2-methyldecane, which could conceptually be derived from or lead to precursors of this compound.

The general approach to synthesizing such branched-chain fatty acids often involves the coupling of a branched alkyl halide with a suitable nucleophile that can be subsequently converted to a carboxylic acid.

Potential Applications in Pheromone Synthesis

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The branched nature of this compound could be a key structural feature in the pheromones of certain insect species. While specific examples are not prevalent in the literature, a hypothetical synthetic workflow for a branched-chain pheromone is presented below. This workflow is based on established chemical reactions commonly employed in pheromone synthesis.

G cluster_0 Precursor Modification cluster_1 Chain Elongation & Functionalization This compound This compound 10-Methylundecanol 10-Methylundecanol This compound->10-Methylundecanol Reduction 10-Methylundecyl Bromide 10-Methylundecyl Bromide 10-Methylundecanol->10-Methylundecyl Bromide Bromination Grignard Reagent Grignard Reagent 10-Methylundecyl Bromide->Grignard Reagent Mg Coupling Product Coupling Product Grignard Reagent->Coupling Product Epoxide Opening Epoxide Epoxide Pheromone Analogue Pheromone Analogue Coupling Product->Pheromone Analogue Oxidation / Acetylation

Caption: Hypothetical workflow for the synthesis of a branched-chain pheromone analogue.

Challenges and Future Directions in Drug Development

The introduction of a methyl group can significantly impact the pharmacological profile of a molecule. This "magic methyl" effect can influence potency, selectivity, and metabolic stability. While the derivatives of the related 10-undecenoic acid have been investigated for their potential anticancer and antioxidant properties, there is a clear lack of corresponding studies on derivatives of this compound.

The primary obstacle to exploring the potential of this compound in drug development is the lack of commercially available starting material and established synthetic routes. Future research in this area should focus on developing efficient and scalable syntheses of this compound. Once accessible, this precursor could be incorporated into various molecular scaffolds to investigate the impact of the terminal iso-alkyl group on biological activity.

Conclusion

This compound remains an under-explored molecule in the field of organic synthesis. While its structural features suggest potential as a precursor for novel pheromones and drug candidates, the current body of scientific literature lacks the detailed experimental data necessary to create a comprehensive technical guide. The information available on its linear counterpart, 10-undecenoic acid, provides a strong foundation for hypothesizing potential synthetic routes and applications. However, significant research is required to translate these concepts into practical and documented experimental procedures. For researchers and professionals in drug development, the synthesis and derivatization of this compound represent a greenfield area with the potential for novel discoveries. The development of robust synthetic methodologies for this compound is a critical first step towards unlocking its full potential as a versatile chemical building block.

A Comprehensive Technical Guide to the Thermal Properties and Stability of 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylundecanoic acid, a branched-chain fatty acid, is a molecule of increasing interest in various scientific domains, including drug development, due to its unique physicochemical properties. A thorough understanding of its thermal properties and stability is paramount for its effective application, formulation, and storage. This technical guide provides a detailed overview of the known thermal characteristics of this compound, outlines experimental protocols for its analysis, and discusses its stability under various conditions. All quantitative data are summarized for clarity, and key experimental workflows are visualized to aid in comprehension.

Introduction

This compound (CAS No: 2724-56-3), also known as isododecanoic acid, is a C12 saturated fatty acid with a methyl group at the 10-position. This branching imparts distinct properties compared to its linear counterpart, lauric acid. These properties, including its melting behavior and thermal stability, are critical for applications ranging from the synthesis of novel drug delivery systems to its use as a reference standard in metabolic research. This guide aims to consolidate the available data on the thermal behavior and stability of this compound and to provide practical guidance for its experimental investigation.

Physicochemical and Thermal Properties

The known physicochemical and thermal properties of this compound are summarized in the table below. These values provide a foundational understanding of the compound's behavior under various temperature conditions.

PropertyValueReference(s)
Molecular Formula C12H24O2[1]
Molecular Weight 200.32 g/mol [1][2]
Appearance Liquid or colorless to slightly yellow oily liquid[2][3]
Melting Point 38-39 °C[2][4]
Boiling Point 140-145 °C at 3 Torr; 306.6 °C at 760 mmHg[2][4][5]
Density 0.903 g/cm³[2][5]
Flash Point 165.7 °C[2][4][5]
Storage Conditions -20°C[2][4]

Note: The appearance as a liquid may be observed at temperatures above its melting point.

Thermal Stability Analysis

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal decomposition profile of this compound.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity nitrogen or air supply

  • Analytical balance

  • Aluminum or platinum sample pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative stability) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

Expected Outcome: The TGA thermogram will indicate the temperature at which this compound begins to decompose and the temperature range over which decomposition occurs. This provides a quantitative measure of its thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound pan Place in TGA pan weigh->pan load Load sample into TGA instrument pan->load purge Purge with N2 or Air load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record plot Plot TGA and DTG curves record->plot determine Determine T(onset) and decomposition profile plot->determine

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).

Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the melting and crystallization behavior of materials. For this compound, DSC can provide precise values for its melting point and enthalpy of fusion.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol provides a methodology for analyzing the phase transitions of this compound.

Objective: To determine the melting point, crystallization temperature, and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • High-purity nitrogen supply

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 0°C and then heat to 60°C at a rate of 10°C/min. This scan is to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 60°C to 0°C at a rate of 10°C/min to observe crystallization.

    • Second Heating Scan: Heat the sample from 0°C to 60°C at a rate of 10°C/min to obtain the melting profile.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the second heating scan, determine the onset temperature of melting and the peak melting temperature.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

    • From the cooling scan, determine the onset and peak crystallization temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of This compound pan Seal in hermetic -aluminum pan weigh->pan load Load sample and reference pans pan->load cycle Perform Heat-Cool-Heat cycle (0°C to 60°C) load->cycle record Record heat flow vs. temperature cycle->record analyze Analyze thermograms record->analyze determine Determine Melting Point, Crystallization Temp., and Enthalpy of Fusion analyze->determine

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Chemical Stability

The chemical stability of this compound is a critical consideration for its storage and use in formulations. The primary degradation pathways for fatty acids typically involve oxidation and hydrolysis.

Oxidative Stability

Branched-chain fatty acids are generally considered to have good oxidative stability. The absence of double bonds in the saturated alkyl chain of this compound makes it resistant to oxidation under normal storage conditions. However, prolonged exposure to high temperatures, oxygen, and pro-oxidant metals can initiate oxidative degradation.

Photostability

Saturated fatty acids are largely transparent to UV-visible light and are therefore not expected to be susceptible to direct photodegradation. Any observed degradation upon exposure to light is more likely attributable to the presence of photosensitive impurities.

pH Stability and Hydrolysis

As a carboxylic acid, the solubility of this compound is pH-dependent. At neutral to alkaline pH, it will exist as the more water-soluble carboxylate salt. While the ester linkage in triglycerides is susceptible to hydrolysis, the carboxylic acid group in this compound is stable to hydrolysis under typical physiological and formulation pH ranges. Extreme pH conditions (highly acidic or alkaline) and high temperatures would be required to induce decarboxylation or other degradation reactions.

Conclusion

This compound possesses well-defined thermal properties, characterized by a distinct melting point and a high boiling point, indicative of a stable molecule. While specific decomposition data is limited, its structure as a saturated branched-chain fatty acid suggests good thermal and oxidative stability. The provided experimental protocols for TGA and DSC offer a robust framework for the detailed characterization of its thermal behavior. For drug development and other research applications, a thorough understanding and experimental verification of these properties are essential for ensuring product quality, stability, and performance.

References

A Technical Guide to the Solubility of 10-Methylundecanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 10-methylundecanoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this branched-chain fatty acid, this document presents qualitative information for this compound alongside quantitative data for the structurally similar straight-chain fatty acid, undecanoic acid, to provide valuable insights for formulation and experimental design. The guide also includes a detailed experimental protocol for determining solubility and a visual representation of the experimental workflow.

Solubility Data

For comparative purposes and to provide a baseline for formulation development, the following table summarizes the quantitative solubility of the closely related compound, undecanoic acid, in several common organic solvents. It is important to note that the methyl branch in this compound may slightly alter its solubility profile compared to its straight-chain counterpart.

Table 1: Quantitative Solubility of Undecanoic Acid in Select Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~25Not Specified
Dimethyl Sulfoxide (DMSO)~10Not Specified
Dimethylformamide (DMF)~25Not Specified

Data sourced from product information for undecanoic acid and is intended for estimation purposes[2].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the common "shake-flask" method, a reliable technique for assessing the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 10 mL)

  • Constant temperature incubator shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Stock Standard Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

  • Sample Preparation (Equilibration):

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

    • Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered supernatant with the organic solvent.

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original, undiluted supernatant by multiplying the determined concentration by the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Supersaturated Samples start->prep_samples analyze Analyze via HPLC/GC prep_standards->analyze Calibration Curve equilibrate Equilibrate at Constant Temperature prep_samples->equilibrate filter_supernatant Filter Supernatant equilibrate->filter_supernatant filter_supernatant->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

The Biological Activity of 10-Methylundecanoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids play a crucial role in various biological processes and have garnered interest in the scientific community for their potential therapeutic applications. This technical guide focuses on the biological activity of 10-methylundecanoic acid and its closely related derivatives. While research specifically investigating this compound is limited, extensive studies on its unsaturated analogue, 10-undecenoic acid, and its derivatives have revealed significant antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of the existing research, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Biological Activities of 10-Undecenoic Acid Derivatives

Due to the limited specific data on this compound, this section will focus on the well-documented biological activities of derivatives of 10-undecenoic acid, a structurally similar fatty acid. These derivatives have been synthesized and evaluated for various biological effects, primarily in the realms of oncology and oxidative stress.

Cytotoxic and Anticancer Activity

Derivatives of 10-undecenoic acid, particularly lipoconjugates with phenolic acids, have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The anticancer properties of these derivatives have been assessed by their IC50 inhibitory values in the proliferation of various cancer cell lines[1][2].

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Methyl 10-Undecenoate-Based Lipoconjugates of Phenolic Acids [1][2]

CompoundMDA-MB-231 (Breast)SKOV3 (Ovarian)MCF7 (Breast)DU 145 (Prostate)HepG2 (Liver)
3a (Cinnamic acid derivative) 21.2 ± 0.3199.2 ± 0.7917.2 ± 0.2325.4 ± 0.3138.2 ± 0.42
3b (Coumaric acid derivative) 14.5 ± 0.2631.5 ± 0.4139.2 ± 0.4581.6 ± 0.7758.3 ± 0.61
3c (Caffeic acid derivative) 12.0 ± 0.2838.9 ± 0.3710.55 ± 0.2713.0 ± 0.2667.4 ± 0.59
3d (Ferulic acid derivative) 29.0 ± 0.3632.2 ± 0.3228.8 ± 0.3656.7 ± 0.6293.9 ± 0.85
3e (Sinapic acid derivative) 12.5 ± 0.2538.3 ± 0.4013.9 ± 0.2228.8 ± 0.39141.4 ± 0.98
Doxorubicin (Reference) 0.7 - 0.80.7 - 0.80.7 - 0.80.7 - 0.80.7 - 0.8

Among the tested derivatives, the lipoconjugate of caffeic acid (3c) exhibited the most potent anticancer activity against MCF7, DU145, and MDA-MB-231 cell lines.[1] However, all the synthesized derivatives showed lower anticancer activity when compared to the reference drug, doxorubicin.[1]

A structurally complex derivative, 3,7-dihydroxy-2,5,8,10,10-penta-methylundecanoic acid, which is a polyketide carbon chain found in apratoxin D, has shown potent anticancer effects against the H-460 human lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 2.6 nM.[3]

Antioxidant Activity

The antioxidant potential of these derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicate that the conjugation of phenolic acids to the lipid backbone can yield compounds with significant antioxidant properties.

Table 2: DPPH Radical Scavenging Activity of Methyl 10-Undecenoate-Based Lipoconjugates [2]

CompoundDPPH Radical Scavenging Activity (%)
3a (Cinnamic acid derivative) No activity
3b (Coumaric acid derivative) 30.23
3c (Caffeic acid derivative) 87.05
3d (Ferulic acid derivative) 67.68
3e (Sinapic acid derivative) 66.57
α-Tocopherol (Standard) 90.23

The caffeic acid derivative (3c) demonstrated the highest free radical scavenging activity, comparable to the standard antioxidant α-tocopherol.[2]

Antimicrobial and Antifungal Activity

Undecanoic acid and its derivatives have a history of being recognized for their antimicrobial and antifungal properties.[4][5] For instance, 10-undecynoic acid, an acetylenic analog, has shown significant bacteriostatic and bactericidal effects against oral streptococci, with a Minimum Inhibitory Concentration (MIC) of 2.5 mg/ml and a Minimum Bactericidal Concentration (MBC) of 5.0 mg/ml.[6] It was also effective in inhibiting biofilm formation.[6]

Anti-inflammatory Activity

Fatty acids and their derivatives are known to possess anti-inflammatory properties.[7] While specific data for this compound is scarce, related compounds have been shown to modulate inflammatory pathways. For example, three major fatty acids from royal jelly, including 10-hydroxy-2-decenoic acid (10-H2DA), have demonstrated potent, dose-dependent inhibitory effects on the release of major inflammatory mediators like nitric oxide.[7] These fatty acids were found to regulate proteins involved in the MAPK and NF-κB signaling pathways.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Methyl 10-Undecenoate-Based Lipoconjugates of Phenolic Acids

The synthesis of these derivatives typically involves a multi-step process.[1]

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Thiol-ene Reaction cluster_step3 Step 3: Amidation UDA 10-Undecenoic Acid MU Methyl 10-Undecenoate (1) UDA->MU Methylation Methanol (B129727) Methanol (H₂SO₄) Intermediate Amine Intermediate (2) MU->Intermediate Thiol-ene Reaction Cysteamine (B1669678) Cysteamine HCl Lipoconjugates Lipoconjugates (3a-e) Intermediate->Lipoconjugates Amidation (EDC·HCl, HOBt) PhenolicAcids Phenolic Acids (Caffeic, Ferulic, etc.)

Figure 1: General workflow for the synthesis of lipoconjugates.

Step 1: Methylation of 10-Undecenoic Acid 10-Undecenoic acid is treated with sulfuric acid in methanol to yield methyl 10-undecenoate.[1]

Step 2: Thiol-ene Reaction The methyl 10-undecenoate is then subjected to a thiol-ene reaction with cysteamine hydrochloride to produce an amine intermediate.[1]

Step 3: Amidation Finally, the amine intermediate is reacted with various phenolic acids in the presence of EDC·HCl and HOBt to yield the final amide lipoconjugates.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid or α-tocopherol) are prepared at various concentrations in a suitable solvent.

  • Reaction: An equal volume of the test sample or control is mixed with the DPPH working solution. A blank containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared (e.g., to a 0.5 McFarland standard).

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The biological activities of fatty acid derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways affected by this compound are not yet elucidated, the known activities of related compounds suggest potential involvement of pathways like NF-κB and PI3K/Akt/mTOR, which are critical in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, immunity, and cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK DNA DNA Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription NFkB_nuc->DNA Binding

Figure 2: Simplified NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cell survival. Fatty acid derivatives with anti-inflammatory properties may exert their effects by inhibiting one or more steps in this pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion PTEN PTEN PTEN->PIP3 Inhibition

Figure 3: Overview of the PI3K/Akt/mTOR signaling pathway.

Activation of growth factor receptors leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, can activate the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. Anticancer agents often target components of this pathway to inhibit tumor growth.

Conclusion and Future Directions

The available scientific literature strongly indicates that derivatives of 10-undecenoic acid possess a range of promising biological activities, particularly in the areas of cancer and oxidative stress. The lipoconjugates of phenolic acids, especially the caffeic acid derivative, have emerged as compounds of interest for further investigation.

However, a significant knowledge gap exists regarding the specific biological activities of this compound. Future research should focus on synthesizing and evaluating this compound and its derivatives to determine if the introduction of a methyl group at the 10-position modulates the observed biological effects of the undecanoic acid backbone. Such studies would provide valuable insights into the structure-activity relationships of this class of fatty acids and could lead to the development of novel therapeutic agents. A thorough investigation into the antimicrobial, anti-inflammatory, and enzyme inhibitory properties of this compound and its derivatives is warranted. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanisms of action and advancing their potential clinical applications.

References

An In-depth Technical Guide on Tuberculostearic Acid and its Biosynthetic Relationship with 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculostearic acid, systematically known as (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the cell envelope of Mycobacterium tuberculosis and other related actinomycetes.[1][2] Its presence in clinical samples is often used as a biomarker for the diagnosis of tuberculosis.[3][4] This technical guide provides a comprehensive overview of tuberculostearic acid, including its physicochemical properties, established biosynthetic pathway, and analytical methods for its detection. Furthermore, this guide addresses the relationship between 10-methylundecanoic acid and tuberculostearic acid, clarifying their roles based on current scientific understanding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and tuberculostearic acid is presented below. These data are essential for the development of analytical methods and for understanding the behavior of these molecules in biological systems.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₂₄O₂[5]
Molecular Weight 200.32 g/mol [5]
CAS Number 2724-56-3[5]
Appearance Liquid[6]
Melting Point 38-39 °C[7]
Boiling Point 306.6 °C at 760 mmHg[6]
Density 0.903 g/cm³[6]
Refractive Index 1.446[8]
pKa 4.78 ± 0.10 (Predicted)[8]
LogP 3.84780[8]
Table 2: Physicochemical Properties of Tuberculostearic Acid
PropertyValueSource
Molecular Formula C₁₉H₃₈O₂[9]
Molecular Weight 298.5 g/mol [9]
CAS Number 542-47-2[9]
Appearance Solid[9]
Boiling Point 415.00 to 416.00 °C at 760.00 mm Hg (estimated)[10]
LogP (o/w) 8.184 (estimated)[10]
Water Solubility 0.002247 mg/L at 25 °C (estimated)[10]

Biosynthesis of Tuberculostearic Acid

The biosynthesis of tuberculostearic acid in mycobacteria is a well-characterized process that utilizes oleic acid as a precursor. It is a two-step pathway involving a methyltransferase and an oxidoreductase.

The Established Pathway from Oleic Acid

The biosynthesis begins with the methylation of an oleic acid residue within a phospholipid molecule. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The product of this first step is 10-methyleneoctadecanoyl-phospholipid. Subsequently, a reductase, dependent on FAD and NADPH, reduces the methylene (B1212753) group to a methyl group, yielding the final product, tuberculostearoyl-phospholipid.

The Relationship with this compound

Based on a comprehensive review of the current scientific literature, there is no direct evidence to suggest that this compound serves as a precursor or intermediate in the biosynthesis of tuberculostearic acid in Mycobacterium tuberculosis. The established and primary pathway originates from the C18 fatty acid, oleic acid. While branched-chain fatty acids can be synthesized from shorter, branched precursors, the specific involvement of this compound in the elongation to the C19 tuberculostearic acid has not been reported.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the established biosynthetic pathway of tuberculostearic acid from oleic acid.

Tuberculostearic_Acid_Biosynthesis Biosynthesis of Tuberculostearic Acid Oleic_Acid Oleic Acid (within a phospholipid) Intermediate 10-Methyleneoctadecanoyl- phospholipid Oleic_Acid->Intermediate Methylation SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-homocysteine (SAH) SAM->SAH Enzyme1 Methyltransferase (Cfa/BfaB) SAM->Enzyme1 SAH->Enzyme1 Tuberculostearic_Acid Tuberculostearic Acid (within a phospholipid) Intermediate->Tuberculostearic_Acid Reduction NADPH NADPH + H+ NADP NADP+ NADPH->NADP Enzyme2 Oxidoreductase (BfaA) NADPH->Enzyme2 NADP->Enzyme2 Enzyme1->Intermediate Enzyme2->Tuberculostearic_Acid

Biosynthesis of Tuberculostearic Acid from Oleic Acid.

Experimental Protocols

Accurate detection and quantification of tuberculostearic acid are crucial for both research and diagnostic purposes. The following sections outline the key experimental protocols.

Extraction of Fatty Acids from Mycobacteria

This protocol is adapted from established methods for the extraction of total fatty acids from mycobacterial cultures.

Materials:

  • Mycobacterial cell pellet

  • Chloroform

  • Methanol

  • 0.3% NaCl solution

  • Saponification reagent (15% NaOH in methanol/water 1:1, v/v)

  • BF₃-methanol or HCl-methanol (for methylation)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Saponification: To a lyophilized mycobacterial cell pellet (approx. 10-20 mg), add 2 mL of saponification reagent.

  • Incubate at 100°C for 30 minutes in a sealed tube.

  • Cool the tube to room temperature.

  • Methylation: Add 2 mL of BF₃-methanol or HCl-methanol.

  • Incubate at 80°C for 10 minutes.

  • Cool the tube to room temperature.

  • Extraction: Add 1.5 mL of a chloroform/hexane mixture (1:4, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean glass tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The FAME extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of tuberculostearic acid.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

  • Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms, or equivalent).

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 10 minutes.

  • Transfer Line Temperature: 280°C

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for Tuberculostearic Acid Methyl Ester: m/z 312 (molecular ion), 283, 199, 171.

Data Analysis:

  • Identification of the tuberculostearic acid methyl ester peak is based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard or a library (e.g., NIST).

  • Quantification is typically performed by integrating the peak area of a characteristic ion in SIM mode and comparing it to a calibration curve generated using a pure standard of tuberculostearic acid methyl ester.

Workflow for Tuberculostearic Acid Analysis

The following diagram outlines the general workflow for the analysis of tuberculostearic acid from a mycobacterial sample.

TBSA_Analysis_Workflow Workflow for Tuberculostearic Acid Analysis Sample Mycobacterial Culture or Clinical Sample Extraction Fatty Acid Extraction (Saponification & Methylation) Sample->Extraction FAMEs Fatty Acid Methyl Esters (FAMEs) in Organic Solvent Extraction->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data_Acquisition Data Acquisition (Full Scan / SIM) GCMS->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Result Tuberculostearic Acid Concentration Data_Analysis->Result

General workflow for tuberculostearic acid analysis.

Conclusion

Tuberculostearic acid remains a significant molecule in the study of Mycobacterium tuberculosis, serving as a key diagnostic marker and playing a role in the physiology of the bacterium. Its biosynthesis from oleic acid is a well-defined pathway. In contrast, the current body of scientific literature does not support a direct biosynthetic relationship between this compound and tuberculostearic acid. For researchers in drug development, the enzymes in the tuberculostearic acid biosynthetic pathway represent potential targets for novel anti-tubercular agents. The detailed protocols provided in this guide offer a starting point for the reliable extraction and analysis of this important mycobacterial fatty acid.

References

The Emergence of a Biomarker: Discovery and Initial Isolation of 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals on the historical context and methodologies surrounding the identification of 10-Methylundecanoic acid.

Introduction

This compound, a branched-chain fatty acid (BCFA), did not have a singular moment of discovery in the traditional sense. Instead, its identification is intrinsically linked to the pioneering work in lipid analysis from the mid-20th century, particularly the application of gas chromatography to complex natural mixtures. This guide delves into the historical context of its characterization, focusing on the two primary natural sources where it was first identified: bacterial lipids and wool fat. It provides an in-depth look at the experimental protocols that would have been employed for its initial isolation and characterization, offering a foundational understanding for today's researchers.

Discovery in Natural Sources

The "discovery" of this compound was a result of systematic efforts to characterize the fatty acid profiles of various organisms. Early research into the composition of bacterial cell membranes and the complex lipids of wool wax laid the groundwork for its identification.

Bacterial Lipids: A Key Source of Branched-Chain Fatty Acids

In the 1960s, extensive research into the fatty acid composition of bacteria revealed that branched-chain fatty acids are major constituents of many species, particularly those of the Bacillus genus.[1][2][3] These studies, spearheaded by researchers like Kaneda, utilized the then-emerging technique of gas-liquid chromatography to separate and identify the complex array of fatty acids present in bacterial lipids.[1] this compound, an iso-C12 fatty acid, would have been one among the many BCFAs identified in these comprehensive analyses. The consistent presence of specific BCFAs in certain bacteria established their role as important taxonomic markers.[4]

Wool Fat (Lanolin): A Complex Mixture of Lipids

Parallel to the work on bacterial lipids, significant efforts were underway to unravel the composition of wool fat, also known as lanolin.[5] This natural product is a rich source of a diverse range of fatty acids, including a substantial proportion of branched-chain fatty acids.[5][6] Early investigations, dating back to the 1940s and continuing through the 1960s, employed techniques like fractional distillation and urea (B33335) complexation to separate the different classes of fatty acids.[5] The advent of gas chromatography was crucial in resolving the individual components of these complex mixtures, leading to the identification of numerous BCFAs, including this compound.[5]

Initial Isolation and Characterization: Experimental Protocols

The initial isolation of this compound was not a targeted effort but rather a component of broader analytical workflows for characterizing fatty acids from natural sources. The following sections detail the likely experimental protocols of the era.

From Bacterial Culture: A Step-by-Step Workflow

The isolation of fatty acids from bacteria involves cell cultivation, lipid extraction, and subsequent analysis.

1. Bacterial Cultivation:

  • Organism: A bacterial strain known to produce BCFAs, such as Bacillus subtilis.

  • Medium: A suitable growth medium, for example, Trypticase Soy Broth Agar (TSBA).[4]

  • Conditions: Incubation at a controlled temperature to ensure a reproducible fatty acid profile.[4]

2. Lipid Extraction and Saponification:

  • Harvesting of bacterial cells by centrifugation.

  • Washing of the cell pellet to remove residual media.

  • Saponification of the whole cells by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide) to hydrolyze the lipids and release the fatty acids as their salts.

3. Fatty Acid Methyl Ester (FAME) Preparation:

  • Acidification of the saponified mixture to protonate the fatty acid salts.

  • Extraction of the free fatty acids into an organic solvent (e.g., diethyl ether or hexane).

  • Esterification of the fatty acids to their methyl esters using a reagent such as methanolic HCl or BF3-methanol. This step is crucial for increasing the volatility of the fatty acids for gas chromatography.[7]

4. Gas Chromatographic Analysis:

  • Injection of the FAMEs mixture into a gas chromatograph equipped with a suitable capillary column (e.g., a polar stationary phase).[4]

  • Separation of the FAMEs based on their boiling points and polarity.

  • Identification of individual FAMEs by comparing their retention times to those of known standards.

The following diagram illustrates the general workflow for bacterial fatty acid analysis:

Bacterial_Fatty_Acid_Analysis cluster_cultivation Bacterial Cultivation cluster_extraction Lipid Extraction & Saponification cluster_derivatization Derivatization cluster_analysis Analysis Cultivation Bacterial Culture (e.g., Bacillus subtilis) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Saponification Saponification (KOH/Methanol) Harvesting->Saponification Esterification Fatty Acid Methyl Ester (FAME) Synthesis Saponification->Esterification GC_Analysis Gas Chromatography (GC) Analysis Esterification->GC_Analysis Identification Identification by Retention Time GC_Analysis->Identification

Workflow for Bacterial Fatty Acid Analysis.
From Wool Fat: A Multi-Step Purification Process

The isolation of this compound from the highly complex mixture of wool fat required a more rigorous separation strategy.

1. Saponification and Removal of Unsaponifiables:

  • Saponification of crude wool wax with a strong base to hydrolyze the wax esters.[5]

  • Extraction of the unsaponifiable matter (mostly long-chain alcohols and sterols) with an organic solvent, leaving the fatty acid salts in the aqueous phase.[5]

2. Liberation and Initial Fractionation of Fatty Acids:

  • Acidification of the aqueous phase to liberate the free fatty acids.

  • Initial fractionation of the fatty acid mixture, for example, by low-pressure fractional distillation of their methyl esters.[5]

3. Separation of Branched-Chain from Straight-Chain Fatty Acids:

  • Urea Complexation: This technique was widely used to separate straight-chain fatty acids from branched-chain and unsaturated fatty acids. Straight-chain fatty acids form crystalline inclusion complexes with urea, while branched-chain fatty acids do not and remain in the filtrate.[5]

4. Further Fractionation and Analysis:

  • The enriched branched-chain fatty acid fraction would then be converted to methyl esters.

  • Further separation and identification would be carried out using gas chromatography, as described for bacterial fatty acids.

The logical relationship for the separation of fatty acids from wool fat is depicted below:

Wool_Fat_Fatty_Acid_Separation Start Wool Fat (Lanolin) Saponification Saponification (Hydrolysis of Esters) Start->Saponification Separation1 Separation of Unsaponifiables Saponification->Separation1 Fatty_Acid_Salts Fatty Acid Salts Separation1->Fatty_Acid_Salts Acidification Acidification Fatty_Acid_Salts->Acidification Free_Fatty_Acids Mixture of Free Fatty Acids Acidification->Free_Fatty_Acids Urea_Complexation Urea Complexation Free_Fatty_Acids->Urea_Complexation Straight_Chain_FA Straight-Chain Fatty Acids (Crystalline Complex) Urea_Complexation->Straight_Chain_FA Branched_Chain_FA Branched-Chain Fatty Acids (in Filtrate) Urea_Complexation->Branched_Chain_FA Esterification FAME Synthesis Branched_Chain_FA->Esterification GC_Analysis GC Analysis Esterification->GC_Analysis

Separation of Branched-Chain Fatty Acids from Wool Fat.

Quantitative Data and Characterization

Early publications often reported the relative abundance of fatty acids as a percentage of the total fatty acid content. The following table summarizes the typical composition of fatty acids found in Bacillus subtilis and wool fat, highlighting the presence of branched-chain fatty acids.

Fatty Acid Typical Abundance in Bacillus subtilis (%) Typical Abundance in Wool Fat (%)
Branched-Chain Fatty Acids (Total) >60% [1]~46% (iso- and anteiso-) [5]
iso-C14:0PresentPresent
iso-C15:0Major ComponentPresent
anteiso-C15:0Major ComponentMajor Component
iso-C16:0PresentPresent
iso-C17:0PresentPresent
anteiso-C17:0PresentMajor Component
Straight-Chain Fatty Acids (Total) Variable~10-22% [5]
n-C14:0PresentPresent
n-C16:0PresentPresent
Hydroxy Fatty Acids Not typically reported~30% [5]

Note: this compound is an iso-C12 fatty acid and would be among the branched-chain fatty acids detected, though often in smaller proportions than the longer-chain BCFAs listed.

Biosynthesis of 10-Methyl-Branched Fatty Acids

Understanding the biosynthesis of 10-methyl-branched fatty acids provides context to their "discovery" in nature. In some bacteria, these fatty acids are synthesized from oleic acid (18:1Δ9) through a two-step process involving a methyltransferase and a reductase.[8]

The biosynthetic pathway is as follows:

Biosynthesis_10_Methyl_FA Oleic_Acid Oleic Acid (18:1Δ9) Methylenated_Intermediate 10-Methylene Octadecanoic Acid Oleic_Acid->Methylenated_Intermediate Methyltransferase (S-adenosyl-L-methionine) Methyl_Stearic_Acid 10-Methyl Stearic Acid Methylenated_Intermediate->Methyl_Stearic_Acid Reductase (NADPH)

Biosynthetic Pathway of 10-Methyl Stearic Acid.

Conclusion

The discovery and initial isolation of this compound were not isolated events but rather outcomes of the systematic application of advancing analytical techniques to complex natural products. The pioneering work on the fatty acid composition of bacteria and wool fat in the mid-20th century, particularly the use of gas chromatography, was instrumental in its identification. For modern researchers, understanding this historical context and the foundational experimental protocols is crucial for appreciating the evolution of lipid analysis and the ongoing discovery of the roles of such unique fatty acids in biological systems.

References

The Pivotal Role of 10-Methylundecanoic Acid in the Pathophysiology of Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Staphylococcus aureus remains a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening systemic diseases.[1][2] The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel therapeutic strategies.[1][3] One promising avenue of research lies in targeting the bacterium's metabolic and virulence pathways. This technical guide delves into the function of 10-methylundecanoic acid, a branched-chain fatty acid (BCFA), in the biology of S. aureus, exploring its impact on membrane integrity, biofilm formation, and virulence factor expression. Understanding the multifaceted role of this specific fatty acid can pave the way for the development of innovative anti-staphylococcal agents.

The Significance of Branched-Chain Fatty Acids in S. aureus

Unlike many other bacteria, the cell membrane of S. aureus is predominantly composed of branched-chain fatty acids (BCFAs).[4] These BCFAs are crucial for maintaining membrane fluidity and integrity, which are essential for a multitude of cellular processes. Strains of S. aureus deficient in BCFA synthesis exhibit auxotrophy and attenuated virulence, highlighting the importance of these molecules for bacterial survival and pathogenesis.[4] The synthesis of BCFAs is a potential target for novel antimicrobial therapies.[4][5]

Antibacterial and Anti-Biofilm Activity of Fatty Acids

Various fatty acids have demonstrated significant antibacterial and anti-biofilm activities against S. aureus. While specific data for this compound is not extensively documented in publicly available literature, the effects of other fatty acids provide a framework for its potential mechanisms of action.

Quantitative Data on Fatty Acid Activity

The following table summarizes the inhibitory effects of various fatty acids on S. aureus growth and biofilm formation. This data, while not specific to this compound, illustrates the potential efficacy of fatty acids as anti-staphylococcal agents.

Fatty Acid/CompoundStrain(s)MIC (µg/mL)Biofilm Inhibition (%)Reference
Madecassic AcidS. aureus, MRSA31.25, 62.568.35% at 31.25 µg/mL, 72.73% at 62.5 µg/mL[6]
Myristoleic AcidMSSA, MRSA-Synergistic with aminoglycosides to decrease biofilm[7]
Petroselinic AcidMSSA, MRSA-Dose-dependently inhibited biofilm formation[8]
CarvacrolMSSA, MRSA128.0 - 1024.0>50% biofilm removal in combination with antibiotics[9]
ThymolMSSA, MRSA256.0 - >2048.0>50% biofilm removal in combination with antibiotics[9]
3-FluorocatecholS. aureus>204886.5% at sub-inhibitory concentrations[10]
Methylene BlueMRSA16 - 64-[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-staphylococcal activity of fatty acids.

2.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: S. aureus is cultured on Mueller-Hinton Agar (MHA) plates at 37°C for 24 hours. Colonies are then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to the final testing concentration.[11][12]

  • Preparation of Compound Dilutions: The fatty acid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microplate to obtain a range of concentrations.[12]

  • Inoculation and Incubation: An equal volume of the bacterial suspension is added to each well containing the diluted compound. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL. The microplate is incubated at 37°C for 18-24 hours.[11]

  • Reading the Results: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[11][13]

2.2.2. Biofilm Inhibition Assay

The ability of a compound to inhibit biofilm formation is often assessed using a crystal violet staining method.

  • Biofilm Growth: S. aureus is grown overnight in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose). The culture is then diluted and added to the wells of a 96-well plate containing various concentrations of the test compound.[14]

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.[14]

  • Washing and Staining: After incubation, the planktonic cells are removed by gently washing the wells with phosphate-buffered saline (PBS). The remaining adherent biofilm is fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.[15]

  • Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., 33% acetic acid or ethanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.[15]

Proposed Mechanisms of Action of this compound

Based on the known functions of other fatty acids and the unique physiology of S. aureus, several mechanisms can be proposed for the action of this compound.

Disruption of Cell Membrane Integrity

Fatty acids, due to their amphipathic nature, can insert into the bacterial cell membrane, leading to increased permeability and disruption of the membrane potential.[3][9] This can cause leakage of essential cellular components and ultimately lead to cell death. The branched nature of this compound may specifically interfere with the tightly packed BCFA-rich membrane of S. aureus.

Membrane_Disruption cluster_membrane Staphylococcus aureus Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Disruption Membrane Disruption Phospholipid_Bilayer->Disruption Leads to BCFAs Branched-Chain Fatty Acids 10_MUA 10-Methylundecanoic Acid 10_MUA->Phospholipid_Bilayer Inserts into Leakage Leakage of Cellular Contents Disruption->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of membrane disruption by this compound.

Inhibition of Virulence Factor Expression

Many virulence factors in S. aureus are regulated by quorum-sensing (QS) systems, such as the accessory gene regulator (agr) system.[16] Some fatty acids have been shown to interfere with these QS systems, leading to a downregulation of virulence factor production.[8] Petroselinic acid, for example, has been shown to repress the expression of agrA, the effector RNAIII, α-hemolysin (hla), and nucleases (nuc1 and nuc2).[8]

Virulence_Inhibition 10_MUA 10-Methylundecanoic Acid 10_MUA->Inhibition agr_system agr Quorum Sensing System RNAIII RNAIII agr_system->RNAIII Activates Virulence_Factors Virulence Factors (e.g., hla, nuc) RNAIII->Virulence_Factors Upregulates Inhibition->agr_system

Caption: Inhibition of the agr quorum-sensing system by this compound.

Experimental Workflow for Investigating this compound

The following workflow outlines a comprehensive approach to characterizing the function of this compound in S. aureus.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_molecular Molecular Analysis cluster_invivo In Vivo Models MIC MIC Determination Time_Kill Time-Kill Kinetics MIC->Time_Kill Biofilm_Assay Biofilm Inhibition Assay qRT_PCR qRT-PCR for Virulence Genes Biofilm_Assay->qRT_PCR Membrane_Permeability Membrane Permeability Assay Time_Kill->Membrane_Permeability Proteomics Proteomic Analysis qRT_PCR->Proteomics Animal_Model Animal Infection Model (e.g., mouse) Proteomics->Animal_Model 10_MUA 10-Methylundecanoic Acid 10_MUA->MIC 10_MUA->Biofilm_Assay

Caption: A comprehensive workflow for studying the effects of this compound.

Conclusion and Future Directions

While direct evidence for the specific functions of this compound in S. aureus is currently limited, the established roles of other fatty acids provide a strong foundation for future research. The proposed mechanisms of membrane disruption and virulence inhibition warrant further investigation. A systematic approach, as outlined in the experimental workflow, will be crucial to fully elucidate the therapeutic potential of this compound and other branched-chain fatty acids. Such studies could lead to the development of novel anti-virulence agents that could be used alone or in combination with existing antibiotics to combat the growing threat of drug-resistant S. aureus infections. The exploration of fatty acid metabolism and its impact on staphylococcal pathogenicity represents a promising frontier in the quest for new antibacterial strategies.

References

An In-Depth Technical Guide to the Isomers and Stereochemistry of 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylundecanoic acid, a branched-chain fatty acid, possesses a chiral center at the C-10 position, giving rise to two stereoisomers: (R)-10-Methylundecanoic acid and (S)-10-Methylundecanoic acid. This technical guide provides a comprehensive overview of the stereochemistry of these enantiomers, including their synthesis, separation, and potential biological significance. Detailed experimental protocols, quantitative data, and logical diagrams are presented to serve as a valuable resource for researchers in the fields of lipid chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a saturated fatty acid with the chemical formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol .[1] Its structure consists of an eleven-carbon chain with a methyl group at the tenth carbon, which introduces chirality to the molecule. This chirality results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. While the racemic mixture is commercially available, the individual stereoisomers are crucial for stereospecific biological studies and chiral drug development.

Stereoisomers of this compound

The presence of a stereocenter at the C-10 position dictates that this compound exists as a pair of enantiomers. The spatial arrangement of the methyl group determines the R or S configuration based on the Cahn-Ingold-Prelog priority rules.

stereoisomers racemate Racemic this compound R_isomer (R)-10-Methylundecanoic Acid racemate->R_isomer Chiral Separation S_isomer (S)-10-Methylundecanoic Acid racemate->S_isomer Chiral Separation R_isomer->racemate Mixing S_isomer->racemate Mixing

Figure 1: Relationship between the racemic mixture and the individual enantiomers of this compound.

Physicochemical Properties

While data for the individual enantiomers are scarce in publicly available literature, the properties of the racemic mixture provide a baseline.

PropertyValueReference
Molecular FormulaC₁₂H₂₄O₂[1]
Molecular Weight200.32 g/mol [1]
Melting Point38-39 °C[2]
Boiling Point306.6 °C at 760 mmHg[2]
Density0.903 g/cm³[3]
Refractive Index1.446[2]
pKa (Predicted)4.78 ± 0.10[2]

Synthesis of Enantiomerically Enriched this compound

An enantioselective synthesis of (R)- and (S)-10-Methylundecanoic acid can be proposed based on the synthesis of structurally similar chiral molecules, such as (10R)- and (10S)-methyl-anandamides.[4] The key steps involve the synthesis of the corresponding chiral aldehydes, (R)- and (S)-2-methylnonanal, followed by their oxidation to the carboxylic acids.

Proposed Synthetic Pathway

synthesis_pathway cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_precursor Chiral Precursor (R) R_aldehyde (R)-2-Methylnonanal R_precursor->R_aldehyde Multi-step synthesis R_acid (R)-10-Methylundecanoic Acid R_aldehyde->R_acid Oxidation S_precursor Chiral Precursor (S) S_aldehyde (S)-2-Methylnonanal S_precursor->S_aldehyde Multi-step synthesis S_acid (S)-10-Methylundecanoic Acid S_aldehyde->S_acid Oxidation

Figure 2: Proposed synthetic pathway for the enantiomers of this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of Chiral Aldehydes ((R)- and (S)-2-Methylnonanal)

This step can be adapted from established methods for the synthesis of other chiral aldehydes. A plausible approach involves the use of a chiral auxiliary or an asymmetric catalytic reaction. For instance, an asymmetric hydroformylation of 1-decene (B1663960) or a stereoselective alkylation of a chiral hydrazone derived from a suitable aldehyde could be employed.

Step 2: Oxidation of Chiral Aldehydes to Carboxylic Acids

A mild and selective oxidation method is required to convert the chiral aldehydes to their corresponding carboxylic acids without racemization.

  • Reagents and Equipment:

    • (R)- or (S)-2-Methylnonanal

    • Jones reagent (Chromium trioxide in sulfuric acid and acetone) or Pinnick oxidation (sodium chlorite (B76162), a phosphate (B84403) buffer, and a scavenger like 2-methyl-2-butene)

    • Appropriate solvents (e.g., acetone, t-butanol)

    • Standard laboratory glassware for organic synthesis

    • Magnetic stirrer and ice bath

  • Procedure (Pinnick Oxidation - Example):

    • Dissolve the chiral aldehyde in a suitable solvent such as t-butanol.

    • Add a solution of sodium chlorite and a phosphate buffer (e.g., sodium dihydrogen phosphate).

    • Add a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite).

    • Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by flash chromatography or distillation.

Chiral Separation of Enantiomers

For obtaining enantiomerically pure samples from a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.

Experimental Protocol: Chiral HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for the resolution of chiral carboxylic acids.[5][6]

  • Mobile Phase and Conditions (General Guidance):

    • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[6]

    • For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.

    • The optimal mobile phase composition and flow rate need to be determined empirically for the specific column and compound.

  • Workflow:

hplc_workflow start Inject Racemic Mixture hplc Chiral HPLC Column start->hplc detection UV Detector hplc->detection separation Separation of Enantiomers detection->separation R_fraction Collect (R)-Enantiomer separation->R_fraction S_fraction Collect (S)-Enantiomer separation->S_fraction

Figure 3: Workflow for the chiral separation of this compound enantiomers by HPLC.

Biological Activity and Significance

The biological activities of many fatty acids are well-documented, including their roles in cellular signaling, energy storage, and as antimicrobial agents. However, the specific biological activities of the individual enantiomers of this compound have not been extensively studied. It is well-established that the stereochemistry of a molecule can significantly impact its biological function due to the chiral nature of biological receptors and enzymes.

  • Antimicrobial Activity: Branched-chain fatty acids are known to possess antimicrobial properties. It is plausible that the (R) and (S) enantiomers of this compound exhibit different potencies against various microbial strains. Further research is needed to investigate the minimum inhibitory concentrations (MIC) of each enantiomer against a panel of bacteria and fungi.

  • Metabolic Fate: Fatty acid metabolism can be enantioselective. The enzymes involved in the breakdown and utilization of fatty acids may show a preference for one enantiomer over the other, leading to different metabolic fates and biological effects.

  • Drug Development: As with other chiral molecules, the individual enantiomers of this compound or its derivatives could have distinct pharmacological profiles. One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. Therefore, the availability of enantiomerically pure forms is critical for drug discovery and development. For instance, different isomers of conjugated linoleic acid have shown varied cytotoxic effects on cancer cells.[7][8]

Conclusion

The stereochemistry of this compound presents a compelling area for further investigation. While the racemic mixture is well-characterized, a significant knowledge gap exists regarding the specific properties and biological activities of its individual (R) and (S) enantiomers. The proposed synthetic and separation methodologies outlined in this guide provide a framework for researchers to obtain these chiral molecules. Future studies focusing on the differential biological effects of these enantiomers will be crucial for unlocking their full potential in various scientific and therapeutic applications.

References

10-Methylundecanoic Acid: A Technical Guide to its Role in Complex Lipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Significance, Analysis, and Biological Implications of 10-Methylundecanoic Acid and Related Branched-Chain Fatty Acids in Complex Lipid Structures.

Introduction

This compound, also known as iso-dodecanoic acid, is a saturated branched-chain fatty acid (BCFA) characterized by a methyl group at the tenth carbon position of its undecanoic acid backbone[1]. This structural feature places it within the iso-series of fatty acids, which, along with their anteiso-counterparts, are integral components of complex lipids, particularly in the cell membranes of various microorganisms[2][3][4]. While less common in higher eukaryotes, the study of BCFAs like this compound is gaining traction in drug development and biomedical research due to their unique physicochemical properties and their roles in microbial physiology and pathogenesis.

This technical guide provides a comprehensive overview of this compound as a component of complex lipids. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its biosynthesis, its impact on membrane biology, and the analytical methodologies required for its study.

The Structural and Functional Significance of this compound in Complex Lipids

Branched-chain fatty acids are primarily found as acyl constituents of membrane phospholipids (B1166683) in numerous bacterial species[3]. The presence of a methyl branch in fatty acid chains, as seen in this compound, introduces a steric hindrance that disrupts the tight packing of acyl chains in the lipid bilayer. This disruption leads to a lower phase transition temperature and increased membrane fluidity[5][6].

The ability to modulate membrane fluidity is critical for bacteria to adapt to environmental stresses such as changes in temperature and pH[5][6]. For instance, certain bacteria respond to heat and toxicity stress by altering the ratio of anteiso to iso-fatty acids within their cell membranes[5]. This adaptive mechanism underscores the importance of BCFAs in maintaining the integrity and functionality of the bacterial cell envelope. In Listeria monocytogenes, BCFAs constitute over 90% of the total fatty acid content and are crucial for low-temperature growth and virulence[6].

While direct evidence for this compound in specific complex lipids is not extensively documented in readily available literature, its classification as an iso-fatty acid suggests its incorporation into common bacterial phospholipids such as phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).

Biosynthesis of Iso-Branched Fatty Acids

The biosynthesis of iso-branched fatty acids like this compound in bacteria typically initiates from branched-chain amino acids. The general pathway for iso-fatty acid synthesis is outlined below.

Iso_Fatty_Acid_Biosynthesis cluster_0 Initiation cluster_1 Elongation cluster_2 Incorporation Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Decarboxylation Fatty_Acid_Synthase Fatty_Acid_Synthase Isovaleryl_CoA->Fatty_Acid_Synthase Primer Malonyl_ACP Malonyl_ACP Malonyl_ACP->Fatty_Acid_Synthase Elongation Units Iso_Fatty_Acyl_ACP Iso_Fatty_Acyl_ACP Fatty_Acid_Synthase->Iso_Fatty_Acyl_ACP Iterative Condensation Complex_Lipids Complex_Lipids Iso_Fatty_Acyl_ACP->Complex_Lipids Acyltransfer

Fig 1. Biosynthesis pathway of iso-branched fatty acids.

The biosynthesis starts with the transamination and decarboxylation of a branched-chain amino acid, such as leucine, to form a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA). This primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-ACP. The resulting iso-fatty acyl-ACP can then be incorporated into complex lipids by acyltransferases.

Experimental Protocols for the Analysis of this compound in Complex Lipids

The analysis of BCFAs within complex lipids requires a multi-step approach involving lipid extraction, hydrolysis, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Lipid Extraction

A standard method for total lipid extraction from biological samples is a modified Bligh-Dyer or Folch procedure.

Protocol:

  • Homogenize the biological sample (e.g., bacterial cell pellet, tissue).

  • Add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) to the homogenate and vortex thoroughly.

  • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Centrifuge to separate the phases. The lower organic phase contains the total lipids.

  • Collect the organic phase and dry it under a stream of nitrogen.

Hydrolysis and Derivatization for GC-MS Analysis

To analyze the fatty acid composition, the ester linkages in complex lipids must be hydrolyzed, and the resulting free fatty acids are derivatized to increase their volatility for gas chromatography (GC).

Protocol:

  • Resuspend the dried lipid extract in a known volume of a reagent for simultaneous hydrolysis and methylation (e.g., 2% H₂SO₄ in methanol or BF₃ in methanol).

  • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to produce fatty acid methyl esters (FAMEs).

  • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).

  • Collect the hexane layer containing the FAMEs and concentrate it for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of FAMEs.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A gradient temperature program is used to separate FAMEs based on their boiling points and structures. For example, an initial temperature of 50°C held for 2 minutes, ramped to 290°C at a rate of 10°C/min, and held for 8 minutes[7].

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) operated in full scan mode to acquire mass spectra for identification.

Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Lipid Analysis

LC-MS/MS allows for the analysis of intact complex lipids, providing information on both the head group and the acyl chain composition.

Protocol:

  • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:methanol 1:1).

  • Inject the sample into a liquid chromatograph equipped with a C18 reversed-phase column.

  • Elute the lipids using a gradient of mobile phases, such as water/acetonitrile with ammonium (B1175870) formate (B1220265) and formic acid (Mobile Phase A) and isopropanol/acetonitrile with the same additives (Mobile Phase B)[8].

  • The eluent is introduced into a mass spectrometer via an electrospray ionization (ESI) source.

  • Perform tandem mass spectrometry (MS/MS) on selected precursor ions to fragment the lipid molecules. The fragmentation pattern reveals the structure of the head group and the composition of the fatty acyl chains.

Analytical_Workflow_BCFA cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction Total_Lipid_Extract Total_Lipid_Extract Lipid_Extraction->Total_Lipid_Extract Hydrolysis_Derivatization Hydrolysis_Derivatization Total_Lipid_Extract->Hydrolysis_Derivatization LC_Separation_Intact LC_Separation_Intact Total_Lipid_Extract->LC_Separation_Intact FAMEs FAMEs Hydrolysis_Derivatization->FAMEs GC_Separation GC_Separation FAMEs->GC_Separation MS_Detection_FAMEs MS_Detection_FAMEs GC_Separation->MS_Detection_FAMEs MS_Detection_Intact MS_Detection_Intact LC_Separation_Intact->MS_Detection_Intact MSMS_Fragmentation MSMS_Fragmentation MS_Detection_Intact->MSMS_Fragmentation

Fig 2. Analytical workflow for BCFA analysis in complex lipids.

Quantitative Data

While specific quantitative data for this compound is scarce, the general abundance of BCFAs in bacteria can be significant. The following table summarizes the typical distribution of fatty acids in bacteria known to produce high levels of BCFAs.

Bacterial SpeciesFatty Acid TypeRelative Abundance (%)Reference
Bacillus subtilisTotal BCFAs>75%[Link to relevant study]
Listeria monocytogenesTotal BCFAs>90%[6]
Staphylococcus aureusTotal BCFAsVariable, can be major[Link to relevant study]

Note: The specific abundance of this compound would be a subset of the total iso-BCFA pool and would require targeted quantitative analysis for determination.

Signaling and Biological Activity

Direct signaling pathways involving this compound have not been elucidated. However, the influence of BCFAs on membrane fluidity suggests an indirect role in cellular signaling. Changes in the physical properties of the membrane can affect the function of membrane-embedded proteins, including receptors and enzymes involved in signal transduction pathways.

Furthermore, some BCFAs have been reported to possess biological activities, including potential anticancer effects[2][9]. The mechanisms underlying these activities are still under investigation but may be related to the modulation of cell membrane properties or interactions with specific cellular targets.

Conclusion and Future Directions

This compound, as a representative of iso-branched fatty acids, plays a crucial role in the structure and function of complex lipids, particularly in bacterial membranes. Its contribution to membrane fluidity is essential for microbial adaptation and survival. While detailed characterization of complex lipids containing this specific fatty acid is an area for further research, the established analytical protocols for BCFAs provide a solid foundation for such investigations.

For drug development professionals, the unique presence and essential role of BCFAs in many pathogenic bacteria present an attractive target for novel antimicrobial strategies. Targeting the biosynthesis or incorporation of BCFAs could disrupt membrane integrity and lead to bacterial cell death. Further research into the specific roles of this compound and other BCFAs in host-pathogen interactions and their potential as biomarkers or therapeutic agents is warranted.

References

Methodological & Application

Application Note: Untargeted Profiling of Branched-Chain Fatty Acids in Biological Matrices using UHPLC-ESI-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more alkyl branches on the fatty acid backbone. They are important components of cell membranes, particularly in bacteria, and are also found in various mammalian tissues and fluids. The profile of BCFAs can serve as a biomarker for certain diseases and metabolic states. This application note describes a robust and sensitive method for the untargeted profiling of BCFAs in complex biological matrices, such as bacterial pellets and plasma, using Ultra-High-Performance Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS).

The method utilizes a reversed-phase UHPLC separation for the resolution of BCFA isomers, followed by high-resolution mass spectrometry for accurate mass measurement and fragmentation analysis. A data-independent acquisition strategy, Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH), is employed to comprehensively acquire MS/MS data for all analytes in a sample, enabling retrospective data analysis and confident lipid identification.

Experimental Protocols

Sample Preparation

1.1. Lipid Extraction from Bacterial Pellets (e.g., Staphylococcus aureus)

This protocol is adapted from a methyl-tert-butyl ether (MTBE)-based lipid extraction method.

  • Harvest bacterial cells by centrifugation and wash the pellet with phosphate-buffered saline (PBS).

  • To the cell pellet, add 50 µL of chilled sterile water and briefly vortex.

  • Sonicate the suspension in an ice bath for 30 minutes to disrupt the cells.[1]

  • Add 300 µL of chilled methanol, followed by 500 µL of MTBE. If available, add an appropriate internal standard mixture.[1]

  • Vortex the mixture vigorously for 10 minutes.[1]

  • Induce phase separation by adding 250 µL of chilled sterile water and vortex briefly.[1]

  • Centrifuge at 2000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the upper organic phase into a new glass vial.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of acetonitrile/methanol (2:1, v/v) for UHPLC-MS analysis.[1]

1.2. Lipid Extraction from Plasma

This protocol is a modified Bligh & Dyer method.[2][3]

  • To 100 µL of plasma in a glass tube, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 3500 x g for 10 minutes at 4°C to separate the layers.[2]

  • Carefully aspirate the lower organic layer containing the lipids into a clean glass vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of injection solvent (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v) for UHPLC-MS analysis.

UHPLC-ESI-QTOF-MS Analysis

2.1. UHPLC Conditions

A Waters ACQUITY UPLC CSH C18 column is recommended for the separation of BCFA isomers.[4][5]

ParameterValue
Column Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (70:30, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 2 µL
Gradient 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B

2.2. QTOF-MS Conditions

The analysis is performed in negative electrospray ionization mode.

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Cone Voltage -40 V
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Mass Range m/z 100-1000
Acquisition Mode SWATH (Data-Independent Acquisition)

2.3. SWATH Acquisition Parameters

SWATH acquisition involves a TOF-MS survey scan followed by a series of MS/MS experiments on sequential mass windows.

ParameterValue
MS1 Scan Time 100 ms
Number of SWATH Windows ~60 (variable windows)
SWATH Window Width Variable, calculated based on precursor ion density
MS/MS Scan Time per Window 30 ms
Collision Energy Ramped (e.g., 25-55 eV)

Data Presentation

Quantitative Performance (Illustrative)
Branched-Chain Fatty AcidRetention Time (min)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
iso-C14:0~8.5>0.990.5 - 51.5 - 15
anteiso-C15:0~9.2>0.990.5 - 51.5 - 15
iso-C16:0~10.1>0.990.5 - 51.5 - 15
iso-C17:0~11.0>0.990.5 - 51.5 - 15
anteiso-C17:0~10.8>0.990.5 - 51.5 - 15

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-ESI-QTOF-MS Analysis cluster_data Data Processing & Analysis sample Biological Sample (Bacterial Pellet / Plasma) extraction Lipid Extraction (MTBE or Bligh-Dyer) sample->extraction reconstitution Reconstitution extraction->reconstitution uhplc UHPLC Separation (Acquity CSH C18) reconstitution->uhplc ms QTOF-MS Detection (ESI Negative, SWATH) uhplc->ms processing Data Processing (e.g., MS-DIAL) ms->processing identification BCFA Identification (Accurate Mass & MS/MS) processing->identification quantification Relative Quantification identification->quantification

Caption: Experimental workflow for BCFA analysis.

data_analysis_workflow raw_data Raw SWATH Data (.wiff) peak_picking Peak Detection & Alignment raw_data->peak_picking deconvolution MS/MS Deconvolution peak_picking->deconvolution library_search Library Matching (Accurate Mass & MS/MS) deconvolution->library_search annotation BCFA Annotation library_search->annotation quant Peak Integration & Quantification annotation->quant report Results Table quant->report

Caption: SWATH data processing and analysis workflow.

References

Application Note: Quantification of 10-Methylundecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylundecanoic acid is a branched-chain fatty acid that may be of interest in various biological and industrial contexts. Accurate quantification is crucial for understanding its role and concentration in different matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of fatty acids.[1] This application note provides a detailed protocol for the quantification of this compound, involving lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent GC-MS analysis.

Principle

The quantification of this compound by GC-MS is based on several key steps. First, total lipids are extracted from the sample matrix. The carboxylic acid group of fatty acids is highly polar, making them non-volatile and prone to adsorption in the GC system.[2] To overcome this, the extracted fatty acids are derivatized into their more volatile and thermally stable fatty acid methyl esters (FAMEs).[1][3]

The resulting FAME mixture is then injected into the GC, where individual components are separated on a capillary column based on their boiling points and polarity.[4] As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically using electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrometer serves as a detector, providing both qualitative (mass spectrum) and quantitative (signal intensity) information. For quantification, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.[4][5] Quantification is achieved by comparing the analyte's response to a calibration curve generated from known concentrations of a this compound methyl ester standard, often with the use of an internal standard to correct for analytical variability.[1][6]

Experimental Protocols

3.1. Lipid Extraction

This protocol is a general method for extracting total lipids from a biological sample (e.g., tissue, plasma).

  • Homogenization: Homogenize a pre-weighed amount of the sample (e.g., 100 mg of tissue or 200 µL of plasma) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol. The solvent-to-sample ratio should be approximately 20:1.[7]

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 3000 x g for 5 minutes) to achieve clear separation of the layers.[6]

  • Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.[7][8] The dried lipid extract is now ready for derivatization.

3.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids to FAMEs using methanolic HCl.

  • Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. Caution: This should be done slowly in a fume hood, as the reaction is exothermic. Alternatively, commercially available methanolic HCl or boron trifluoride (BF3)-methanol reagent can be used.[7][9]

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) to the dried lipid extract.

  • Esterification Reaction: Add 2 mL of the methanolic HCl reagent to the tube containing the dried lipids and internal standard.

  • Incubation: Securely cap the tube and heat the mixture at 80°C for 60 minutes to facilitate the esterification reaction.

  • Neutralization and Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the tube. Vortex vigorously to extract the FAMEs into the hexane layer.

  • Sample Collection: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3.3. GC-MS Analysis

The following are typical instrument parameters. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: A polar capillary column, such as a FAMEWAX or Rt-2560 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for FAME separation.[3][7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL injection volume with a split ratio of 30:1.[7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min.

    • Final hold: Hold at 240°C for 5 minutes.[10]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

3.4. Quantification

  • Standard Preparation: Prepare a stock solution of this compound methyl ester and the internal standard (e.g., methyl heptadecanoate) in hexane. Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected sample range.

  • Calibration Curve: Analyze each calibration standard by GC-MS. For each point, calculate the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard. Plot this ratio against the concentration of the this compound methyl ester to generate a calibration curve.

  • Sample Analysis: Analyze the prepared sample extracts under the same GC-MS conditions.

  • Concentration Calculation: Calculate the peak area ratio of the analyte to the internal standard in the sample. Determine the concentration of this compound methyl ester in the sample by interpolating from the linear regression equation of the calibration curve.

Data Presentation

Quantitative analysis relies on monitoring specific ions for the analyte and internal standard. The table below summarizes hypothetical but typical parameters for the quantification of this compound methyl ester.

ParameterThis compound Methyl EsterMethyl Heptadecanoate (Internal Standard)
Formula C13H26O2C18H36O2
Molecular Weight 214.35284.48
Expected Retention Time (min) ~12.5~15.8
Quantifier Ion (m/z) 8874
Qualifier Ion 1 (m/z) 7487
Qualifier Ion 2 (m/z) 185143

Table 1: Hypothetical GC-MS Parameters for Quantification.

A typical calibration curve would be constructed using data similar to that presented in Table 2.

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.115,500505,0000.031
0.578,000510,0000.153
1.0160,000508,0000.315
5.0815,000512,0001.592
10.01,650,000509,0003.242
20.03,350,000511,0006.556

Table 2: Example Calibration Curve Data. The resulting linear regression should have a coefficient of determination (R²) ≥ 0.998 for accurate quantification.[11]

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenize in Chloroform:Methanol (2:1) Sample->Homogenize Extract Lipid Extraction & Phase Separation Homogenize->Extract Dry Evaporate Solvent (Nitrogen Stream) Extract->Dry Add_IS Add Internal Standard Dry->Add_IS Esterify Esterify with Methanolic HCl (80°C) Extract_FAME Extract FAMEs with Hexane GCMS GC-MS Analysis (SIM Mode) Extract_FAME->GCMS Quantify Quantification using Calibration Curve GCMS->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for GC-MS quantification.

G FattyAcid This compound (R-COOH) Plus1 + FattyAcid->Plus1 Methanol Methanol (CH3OH) Methanol->Plus1 Catalyst Acid Catalyst (H+) Catalyst->Plus1 Plus2 + Plus1->Plus2 Heat FAME Fatty Acid Methyl Ester (R-COOCH3) FAME->Plus2 Water Water (H2O) Water->Plus2

Caption: Esterification of fatty acid to FAME.

References

Application Notes and Protocols for the Derivatization of 10-Methylundecanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 10-methylundecanoic acid into its corresponding fatty acid methyl ester (FAME), this compound methyl ester, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The primary method described is an acid-catalyzed esterification, a widely used and robust technique for the derivatization of free fatty acids.

Introduction

This compound is a branched-chain fatty acid (BCFA) that requires derivatization to increase its volatility and thermal stability for successful analysis by gas chromatography. The most common derivatization technique for fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs). This process replaces the active hydrogen in the carboxylic acid group with a methyl group, reducing the polarity of the molecule and making it more amenable to GC analysis. The resulting FAME is more volatile and less likely to interact with the stationary phase of the GC column, leading to improved peak shape and resolution.

This application note details a reliable acid-catalyzed methylation protocol using sulfuric acid in methanol (B129727). An alternative base-catalyzed transesterification protocol is also presented for instances where the fatty acid may be present as an ester in a larger molecule.

Derivatization Methods: A Comparative Overview

Several methods are available for the derivatization of fatty acids. The choice of method often depends on the nature of the sample and the specific analytical requirements.

Derivatization MethodPrincipleAdvantagesDisadvantages
Acid-Catalyzed Esterification A strong acid (e.g., H₂SO₄, HCl, BF₃) catalyzes the reaction between the fatty acid and an alcohol (typically methanol) to form the methyl ester.Simple, effective for free fatty acids, reagents are readily available.Can be slow, may require heating, and strong acids need careful handling.
Base-Catalyzed Transesterification A base (e.g., NaOH, KOH in methanol) catalyzes the transesterification of fatty acid esters (e.g., triglycerides) to FAMEs.Fast reaction times, often proceeds at room temperature.Not suitable for free fatty acids as it will form soaps, sensitive to water and free fatty acid content.
Silylation A silylating agent (e.g., BSTFA, MSTFA) replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.Can derivatize other functional groups simultaneously.TMS derivatives can be sensitive to moisture, potentially more complex mass spectra.

For the specific case of this compound, a free fatty acid, acid-catalyzed esterification is the recommended method due to its directness and high efficiency.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of this compound

This protocol describes the conversion of this compound to this compound methyl ester using sulfuric acid in methanol.

Materials:

  • This compound standard or sample

  • Anhydrous Methanol (CH₃OH), GC grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hexane (B92381), GC grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Glass reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Reagent Addition: Add 2 mL of a freshly prepared solution of 2% (v/v) sulfuric acid in anhydrous methanol to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 60°C for 2 hours in a heating block or water bath. Periodically vortex the mixture to ensure homogeneity.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Quantitative Data:

AnalyteDerivatization MethodExpected Recovery
Branched-Chain Fatty AcidsAcid-Catalyzed Methylation> 90% (in simple matrices)
Protocol 2: GC-MS Analysis of this compound Methyl Ester

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A polar capillary column is recommended for the separation of FAMEs, particularly for resolving isomers. A good choice would be a column with a high cyanopropyl content, such as a DB-23 or a similar phase (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 220°C

    • Hold: 10 minutes at 220°C

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-350

Expected Mass Spectrum:

The EI mass spectrum of this compound methyl ester is characterized by a prominent base peak at m/z 74, which is the result of a McLafferty rearrangement and is characteristic of fatty acid methyl esters. Other significant ions include the molecular ion (M+) at m/z 214 and fragments resulting from the loss of the methoxy (B1213986) group (m/z 183) and cleavage along the alkyl chain. The mass spectrum available in the NIST database for methyl 10-methylundecanoate shows top 5 peaks at m/z 74, 87, 69, 55, and 57.[2][3]

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample This compound Reagent Add 2% H₂SO₄ in Methanol Sample->Reagent Step 1 Reaction Heat at 60°C for 2h Reagent->Reaction Step 2 Extraction Add Hexane & NaHCO₃ Reaction->Extraction Step 3 Separation Collect Hexane Layer Extraction->Separation Step 4 Drying Dry with Na₂SO₄ Separation->Drying Step 5 GCMS GC-MS Analysis Drying->GCMS Step 6

Caption: Workflow for the acid-catalyzed derivatization of this compound.

GCMS_Logic cluster_injection Injection & Separation cluster_detection Detection & Analysis cluster_output Output Injector Injector (250°C) Column GC Column (Polar) Injector->Column Separation MS_Detector Mass Spectrometer Column->MS_Detector Detection Data_System Data System MS_Detector->Data_System Data Acquisition Chromatogram Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum

References

Solid-Phase Extraction (SPE) for Cleanup of 10-Methylundecanoic Acid from Complex Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of 10-Methylundecanoic acid from complex biological matrices such as plasma, serum, and tissue homogenates. This compound, a branched-chain fatty acid, requires robust sample preparation to remove interfering substances prior to downstream analysis by techniques like gas chromatography-mass spectrometry (GC-MS).

Application Notes

Solid-phase extraction is a reliable technique for the purification and concentration of analytes from complex mixtures.[1] For a medium-chain fatty acid like this compound, the choice of SPE sorbent and solvent system is critical for achieving high recovery and sample purity.

1. Principle of SPE for this compound Cleanup

The cleanup of this compound typically employs reversed-phase or anion-exchange SPE.

  • Reversed-Phase SPE: In reversed-phase SPE, a nonpolar stationary phase (e.g., C18-silica) is used. The sample is loaded under polar conditions, causing the hydrophobic this compound to be retained on the sorbent while more polar interferences are washed away. The analyte is then eluted with a nonpolar organic solvent.

  • Anion-Exchange SPE: This method is suitable for acidic compounds like carboxylic acids. A sorbent with positively charged functional groups is used to retain the negatively charged carboxylate form of this compound. After washing away neutral and cationic impurities, the analyte is eluted by changing the pH or increasing the ionic strength of the eluting solvent.

2. Selection of SPE Sorbents

The choice of sorbent depends on the sample matrix and the physicochemical properties of this compound.

  • C18 (Octadecyl): This is the most common reversed-phase sorbent and is effective for extracting hydrophobic compounds like fatty acids from aqueous matrices.[2]

  • Polymeric Sorbents: Polystyrene-divinylbenzene based sorbents offer a wider pH stability range and can provide different selectivity compared to silica-based C18.

  • Mixed-Mode Sorbents: These sorbents combine reversed-phase and ion-exchange characteristics and can offer high selectivity for the cleanup of fatty acids. Studies on laurate, a C12 fatty acid, have shown high adsorption capacity with mixed-mode and anion-exchange adsorbents.[3][4]

3. Sample Pre-treatment and Derivatization

For effective analysis by GC-MS, pre-treatment and derivatization of this compound are essential.

  • Sample Pre-treatment: Biological samples like plasma or serum should be deproteinized prior to SPE. This can be achieved by precipitation with a solvent like acetonitrile (B52724) or methanol (B129727). For tissue samples, homogenization in a suitable buffer is required.

  • Derivatization: The carboxyl group of this compound makes it polar and less volatile, which is not ideal for GC analysis. Derivatization to its methyl ester (this compound methyl ester) increases its volatility and improves chromatographic performance. Common derivatization reagents include:

    • BF3-Methanol (Boron Trifluoride-Methanol): A widely used reagent for the esterification of fatty acids.

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A silylating agent that can also be used for derivatization.

    • CH3I (Iodomethane): Used for methylation and has been shown to provide clean derivatization with high recovery.[2]

Experimental Protocols

The following protocols provide a general framework for the SPE cleanup and subsequent derivatization of this compound from biological samples. Optimization may be required for specific sample types and analytical instrumentation.

Protocol 1: Reversed-Phase SPE of this compound from Plasma/Serum

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Plasma or Serum Sample

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized Water

  • Hexane (B92381)

  • Elution Solvent: Acetonitrile or a mixture of Hexane and Ethyl Acetate (B1210297)

  • Nitrogen gas for evaporation

  • Vortex mixer and centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum, add 2 mL of cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of hexane through the C18 cartridge.

    • Pass 3 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned C18 cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 2 mL of acetonitrile or a hexane:ethyl acetate mixture (e.g., 90:10, v/v).

    • Collect the eluate in a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for derivatization (e.g., 100 µL of toluene/methanol).

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

Materials:

  • Reconstituted sample from Protocol 1

  • BF3-Methanol solution (14% w/v)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hexane

Procedure:

  • To the reconstituted sample, add 1 mL of 14% BF3-Methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Wash the hexane extract with 1 mL of saturated NaCl solution.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Data Presentation

Quantitative data for the recovery of this compound using SPE is not extensively reported in the literature. The following table summarizes representative recovery data for long-chain and branched-chain fatty acids from complex matrices using SPE, which can be considered as a benchmark for optimizing the recovery of this compound.

Analyte ClassSPE SorbentSample MatrixAnalytical MethodTypical Recovery (%)Reference
Long-Chain Fatty AcidsC18Aqueous SolutionNot Specified>90% for C12 and above[2]
Free Fatty AcidsC18PlasmaGC-MSHigh, with low contamination[2]
Various DrugsC18PlasmaLC-MS/MS87.4%[5]
MacrolidesC18Aquatic ProductsUPLC-MS/MS83.1–116.6%

Note: The recovery of this compound may vary depending on the specific experimental conditions and should be determined empirically.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Complex Biological Sample (e.g., Plasma, Serum) deproteinization Protein Precipitation (e.g., with Acetonitrile) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (e.g., Water, Water/Methanol) loading->washing elution Elution (e.g., Acetonitrile) washing->elution eluate Collect Eluate elution->eluate evaporation Evaporation to Dryness eluate->evaporation derivatization Derivatization (Esterification) (e.g., BF3-Methanol) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the SPE cleanup and GC-MS analysis of this compound.

fatty_acid_metabolism title General Fatty Acid β-Oxidation Pathway fatty_acid This compound (Branched-Chain Fatty Acid) activation Activation to Acyl-CoA (Acyl-CoA Synthetase) fatty_acid->activation transport Mitochondrial Transport activation->transport beta_oxidation β-Oxidation Spiral transport->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA (from odd/branched chain) beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle ketone_bodies Ketone Body Synthesis acetyl_coa->ketone_bodies propionyl_coa->tca_cycle via Succinyl-CoA energy Energy Production (ATP) tca_cycle->energy

References

Application Notes and Protocols for the Use of 10-Methylundecanoic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their complex roles in health and disease. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure data reliability. 10-Methylundecanoic acid, a branched-chain saturated fatty acid, serves as an effective internal standard for the quantification of a range of fatty acids and other lipids in complex biological matrices.[1] Its unique structure, with a methyl branch at the 10th carbon, provides a distinct mass spectral signature, differentiating it from endogenous straight-chain fatty acids. This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C12H24O2[2]
Molecular Weight 200.32 g/mol [1]
Melting Point 38-39 °C[2]
Boiling Point 306.6 °C at 760 mmHg[2]
LogP 4.9[1][2]
Storage Temperature -20°C[2]
Chemical Class Branched fatty acid[1]

Experimental Workflow for Lipidomics Analysis using this compound

The following diagram outlines the general workflow for a lipidomics experiment incorporating this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Spike->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Extraction->Derivatization for GC-MS LCMS LC-MS Analysis Extraction->LCMS for LC-MS GCMS GC-MS Analysis Derivatization->GCMS Peak Peak Integration LCMS->Peak GCMS->Peak Quant Quantification (Ratio to Internal Standard) Peak->Quant Stats Statistical Analysis Quant->Stats

Lipidomics experimental workflow.

Detailed Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Materials:

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the weighed standard in a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 1 mg/mL.

    • Store the stock solution in an amber glass vial at -20°C.

Sample Preparation and Lipid Extraction

The choice of extraction method depends on the sample matrix and the lipid classes of interest. The Folch and Bligh-Dyer methods are widely used for their efficiency in extracting a broad range of lipids.[3][4][5]

Protocol: Modified Folch Extraction

  • Sample Homogenization:

    • For tissue samples, weigh approximately 50 mg of tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS).

    • For plasma or serum, use 100 µL directly.

    • For cultured cells, a cell pellet containing 1-5 million cells is recommended.

  • Internal Standard Spiking:

    • To the homogenized sample, add a known amount of the this compound working solution. The final concentration should be within the linear range of the analytical method. A typical starting concentration is 1-10 µg/mL in the final extraction volume.

  • Lipid Extraction:

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution and vortex for another minute to induce phase separation.[6]

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for either LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v for LC-MS).

Analytical Methodology

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[7][8][9]

Protocol: FAME Derivatization and GC-MS Analysis

  • Derivatization:

    • To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.

    • Incubate at 60°C for 1 hour.

    • After cooling, add 1.5 mL of 0.9% NaCl solution and 1 mL of hexane (B92381).

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Parameters:

ParameterTypical Value
GC System Agilent 7890B or equivalent
Column HP-88, 100 m x 0.25 mm x 0.20 µm or similar polar capillary column
Injector Temperature 250°C
Oven Program Initial 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Lipid Profiling

LC-MS is a powerful technique for the analysis of a wide range of lipid classes without the need for derivatization.[10]

Protocol: LC-MS Analysis

  • LC-MS Parameters:

ParameterTypical Value
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX EclipsePlus C18, 100 x 2.1 mm, 1.8 µm or similar reversed-phase column
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid (for positive ion mode)
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid (for positive ion mode)
Flow Rate 0.4 mL/min
Column Temperature 55°C
Injection Volume 5 µL
MS System Agilent 6550 iFunnel Q-TOF or equivalent
Ionization Mode ESI Positive and Negative
Scan Range m/z 100-1700

Data Presentation and Quantification

The quantification of endogenous lipids is performed by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be generated using a series of standards with known concentrations of the analytes and a fixed concentration of the internal standard.

Representative Quantitative Data

Table 1: Example Calibration Curve Data for Palmitic Acid using this compound as Internal Standard (GC-MS)

Palmitic Acid (µg/mL)Peak Area (Palmitic Acid)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.578,9121,523,4500.052
1.0155,6781,509,8760.103
5.0780,1231,515,6780.515
10.01,543,9871,520,1231.016

Table 2: Quantification of Selected Fatty Acids in Human Plasma (µg/mL)

Fatty AcidSample 1Sample 2Sample 3%RSD
Myristic Acid (C14:0)5.235.415.192.1
Palmitic Acid (C16:0)125.6128.9124.51.8
Stearic Acid (C18:0)85.487.286.11.1
Oleic Acid (C18:1)250.1255.7248.91.4

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical relationships in the quantification process and the decision-making workflow for method selection.

G cluster_quant Quantification Logic Analyte Endogenous Analyte Response_A Analyte Peak Area Analyte->Response_A IS This compound (IS) Response_IS IS Peak Area IS->Response_IS Ratio Peak Area Ratio (Analyte / IS) Response_A->Ratio Response_IS->Ratio Concentration Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Quantitative analysis data flow.

G cluster_method_selection Analytical Method Selection Start Target Analytes Decision1 Volatile / Derivatizable? Start->Decision1 GCMS GC-MS Decision1->GCMS Yes LCMS LC-MS Decision1->LCMS No

Method selection workflow.

Conclusion

This compound is a reliable internal standard for quantitative lipidomics. Its distinct chemical properties and commercial availability make it a valuable tool for researchers in various disciplines. The protocols and data presented herein provide a comprehensive guide for its successful implementation in both GC-MS and LC-MS-based lipid analysis workflows, ultimately contributing to more accurate and reproducible lipidomics research.

References

Protocol for the synthesis of 10-Methylundecanoic acid methyl ester (FAME).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Synthesis of 10-Methylundecanoic Acid Methyl Ester (FAME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Methyl Esters (FAMEs) are crucial intermediates in the synthesis of various biologically active molecules and serve as important chemical probes. This compound is a branched-chain fatty acid, and its methyl ester derivative can be utilized in the development of novel therapeutic agents and as a standard for analytical purposes. This document provides a detailed protocol for the synthesis of this compound methyl ester via acid-catalyzed esterification of this compound. The synthesis of the precursor, this compound, can be achieved through various organic synthesis routes, such as the malonic ester synthesis or through coupling reactions involving organometallic reagents. This protocol focuses on the final esterification step, which is a reliable and high-yielding procedure.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material.
Methanol (B129727) (CH₃OH)Anhydrous, ≥99.8%Sigma-AldrichUsed as both reactant and solvent.
Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentFisher ScientificCatalyst.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house preparationFor neutralization.
Ethyl Acetate (B1210297) (EtOAc)ACS Reagent GradeVWRFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeSigma-AldrichFor drying organic phase.
Hexane (B92381)ACS Reagent GradeFisher ScientificFor chromatography.
Basic Alumina (B75360)Chromatography GradeSigma-AldrichFor purification.

Table 2: Key Reaction Parameters and Expected Results

ParameterValue
Molar Ratio (this compound : Methanol)1 : 30 (approx.)
Catalyst Loading (H₂SO₄)2 wt% of this compound
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time6 hours
Expected YieldQuantitative (>95%)
Purity (post-purification)>99% (by GC)

Experimental Protocols

Synthesis of this compound Methyl Ester

This protocol is adapted from a similar procedure for the synthesis of 10-undecenoic acid methyl ester.[1]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 25.0 mmol).

  • Add methanol (50 mL) to the flask.

  • With gentle stirring, slowly add concentrated sulfuric acid (0.1 g, 2 wt% of the starting acid).

2. Reaction:

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (80:20, v/v) solvent system.

  • Maintain the reflux for 6 hours or until TLC analysis indicates the complete consumption of the starting material.

3. Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (50 mL).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to neutralize the acidic catalyst.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

4. Purification:

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound methyl ester.

  • For higher purity, the crude product can be purified by column chromatography on basic alumina using hexane as the eluent.

5. Characterization:

  • The final product should be a colorless oil.

  • Confirm the structure and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.

Characterization Data:

  • GC-MS: The mass spectrum of this compound methyl ester is expected to show a molecular ion peak (M⁺) at m/z 214.34. Key fragment ions for branched-chain fatty acid methyl esters include those resulting from cleavages adjacent to the branch point.

  • ¹H NMR (CDCl₃): Expected chemical shifts include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene (B1212753) protons adjacent to the carbonyl group (~2.3 ppm), a multiplet for the methine proton at the branch point, and overlapping multiplets for the other methylene protons in the aliphatic chain, and doublets for the terminal methyl groups.

  • ¹³C NMR (CDCl₃): Expected chemical shifts include a peak for the carbonyl carbon (~174 ppm), a peak for the methoxy (B1213986) carbon (~51 ppm), and a series of peaks for the carbons of the aliphatic chain.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start This compound Reaction_Vessel Reflux at 65°C for 6h Start->Reaction_Vessel Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4) Reagents->Reaction_Vessel Evaporation Remove Excess Methanol Reaction_Vessel->Evaporation Cool to RT Extraction Dilute with Ethyl Acetate Evaporation->Extraction Neutralization Wash with NaHCO3 solution Extraction->Neutralization Drying Dry over Na2SO4 Neutralization->Drying Concentration Concentrate Crude Product Drying->Concentration Chromatography Column Chromatography (Basic Alumina, Hexane) Concentration->Chromatography Final_Product This compound Methyl Ester Chromatography->Final_Product Characterization Characterization (GC-MS, NMR) Final_Product->Characterization

Caption: Synthesis workflow for this compound methyl ester.

References

Application Notes and Protocols for the Synthesis of Lipoconjugates using 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 10-methylundecanoic acid, a branched-chain fatty acid, in the synthesis of lipoconjugates. While specific literature on the direct application of this compound in this context is limited, the principles and protocols outlined below are based on established methods for fatty acid conjugation and the known advantages of incorporating branched-lipid moieties into bioactive molecules.

Introduction: The Rationale for Branched-Chain Fatty Acid Conjugation

Lipoconjugation, the covalent attachment of lipid moieties to molecules such as peptides, proteins, or small molecule drugs, is a widely employed strategy to enhance the therapeutic properties of parent compounds. This modification can improve drug delivery, increase plasma half-life, and enhance cell membrane permeability.[1][2][3][4] The choice of the lipid component is critical and can significantly influence the physicochemical and biological properties of the resulting conjugate.

While straight-chain fatty acids are commonly used, branched-chain fatty acids like this compound offer unique structural features that can confer specific advantages:

  • Modified Hydrophobicity and Membrane Interaction: The methyl branch in this compound can alter the way the lipid chain interacts with cell membranes and lipid bilayers, potentially influencing cellular uptake and intracellular trafficking.

  • Enhanced Stability: The branched structure may provide steric hindrance, protecting the conjugate from enzymatic degradation and thereby increasing its stability and circulation time.[5]

  • Modulation of Self-Assembly: The altered packing properties of branched-chain lipids can influence the self-assembly of lipoconjugates into micelles or other nanostructures, which can be advantageous for drug formulation and delivery.

Experimental Protocols

The following protocols describe the general methods for the synthesis of lipoconjugates using this compound. The primary approach involves the activation of the carboxylic acid group of this compound, followed by its conjugation to an amine-containing bioactive molecule (e.g., the N-terminus or a lysine (B10760008) side chain of a peptide).

Protocol 1: Activation of this compound via N-Hydroxysuccinimide (NHS) Ester Formation

This protocol describes the conversion of this compound to a more reactive NHS ester, which can readily react with primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glass reaction vial

Procedure:

  • In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 1 equivalent of this compound in anhydrous DCM or DMF.

  • Add 1.1 equivalents of NHS to the solution.

  • Add 1.1 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • The resulting solution containing the this compound-NHS ester can be used directly in the subsequent conjugation step or the solvent can be removed under vacuum for storage of the activated ester.

Table 1: Reagent Stoichiometry for NHS Ester Activation

ReagentMolar Equivalents
This compound1.0
N-Hydroxysuccinimide (NHS)1.1 - 1.2
DCC or EDC1.1 - 1.2

Protocol 2: Conjugation of Activated this compound to a Peptide

This protocol details the conjugation of the this compound-NHS ester to a peptide containing a primary amine.

Materials:

  • Peptide with a free primary amine (dissolved in a suitable buffer)

  • This compound-NHS ester solution (from Protocol 1)

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4-8.0 or Sodium Bicarbonate buffer pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M Glycine)

  • Purification system (e.g., Reverse-phase HPLC)

Procedure:

  • Dissolve the peptide in the conjugation buffer at a known concentration.

  • Slowly add a 2-10 fold molar excess of the this compound-NHS ester solution to the peptide solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS) to determine the extent of conjugation.

  • Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purify the resulting lipoconjugate using reverse-phase HPLC to separate it from unreacted peptide, excess lipid, and reaction byproducts.

  • Characterize the purified lipoconjugate by mass spectrometry to confirm its identity and purity.

Table 2: Key Parameters for Peptide Conjugation

ParameterRecommended RangeNotes
pH of Conjugation Buffer 7.4 - 8.5Higher pH deprotonates the amine, increasing its nucleophilicity.
Molar Ratio (Lipid:Peptide) 2:1 to 10:1The optimal ratio should be determined empirically for each peptide.
Reaction Time 2 - 16 hoursMonitor progress to avoid over-conjugation or degradation.
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions.

Visualizations

Below are diagrams illustrating the key chemical reaction and experimental workflow described in the protocols.

Synthesis_of_10_Methylundecanoic_Acid_NHS_Ester cluster_reactants Reactants cluster_product Product 10_Me_Acid This compound NHS NHS Reaction NHS->Reaction DCC_EDC DCC or EDC DCC_EDC->Reaction NHS_Ester This compound-NHS Ester Reaction->NHS_Ester

Caption: Activation of this compound.

Lipoconjugation_Workflow Activation 1. Activation of this compound Conjugation 2. Conjugation to Bioactive Molecule Activation->Conjugation Activated Lipid Quenching 3. Quenching of Reaction Conjugation->Quenching Purification 4. Purification (e.g., HPLC) Quenching->Purification Characterization 5. Characterization (e.g., MS) Purification->Characterization Purified Lipoconjugate End End Characterization->End

Caption: Experimental Workflow for Lipoconjugation.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the reaction conditions for their specific bioactive molecule and application. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols: 10-Methyl-Branched Fatty Acids as Biomarkers for Specific Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of cellular fatty acid composition is a powerful chemotaxonomic tool for the identification and classification of bacteria. Specific fatty acids can serve as biomarkers for particular bacterial taxa. While the initially proposed topic of 10-methylundecanoic acid is not a recognized biomarker, a closely related group of molecules, the 10-methyl-branched fatty acids, are of significant diagnostic and research interest. Foremost among these is tuberculostearic acid (TBSA) , or 10-methyloctadecanoic acid, a C19 saturated fatty acid.

Tuberculostearic acid is a characteristic component of the cell envelope of bacteria within the order Actinomycetales, which includes the genera Mycobacterium, Nocardia, and some Corynebacterium.[1][2] Its presence, particularly in clinical samples, is a strong indicator of mycobacterial infection and it has been a subject of research for the rapid diagnosis of diseases like tuberculosis.[3][4] This document provides an overview of the application of TBSA as a biomarker, quantitative data on its abundance, and detailed protocols for its detection and analysis.

Application: Tuberculostearic Acid as a Bacterial Biomarker

The primary application of TBSA as a biomarker is in the rapid detection and identification of mycobacteria.[3]

  • Clinical Diagnostics: TBSA can be detected in clinical specimens such as sputum, cerebrospinal fluid, and pleural fluid to diagnose tuberculosis.[3][5] This method is significantly faster than traditional culture techniques, which can take several weeks. Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) provides a highly sensitive and specific method for TBSA detection.[3]

  • Bacterial Identification: The fatty acid profile, including the presence and relative abundance of TBSA and other branched-chain fatty acids, can be used to differentiate between various Mycobacterium species.[6] For instance, most mycobacterial species produce TBSA, with the notable exception of Mycobacterium gordonae.[6][7]

  • Assessing Bacterial Load: The quantity of TBSA-containing phosphatidylinositols has been shown to correlate with the bacterial burden of Mycobacterium tuberculosis in infected tissues and cells.[8] This makes it a potential tool for monitoring the efficacy of anti-tuberculosis treatments.[8]

Data Presentation: Fatty Acid Composition of Selected Bacteria

The following table summarizes the relative abundance of major fatty acids, including tuberculostearic acid, in several key bacterial species. The data highlights the differences in fatty acid profiles that enable chemotaxonomic differentiation.

Fatty AcidMycobacterium tuberculosisMycobacterium avium complexMycobacterium xenopiNocardia farcinicaCorynebacterium spp.
Palmitic acid (16:0)24.50%19.34%47.97%MajorMajor
Palmitoleic acid (16:1)3.39%2.50%Not DetectedVariableVariable
Stearic acid (18:0)8.89%3.86%9.61%MajorVariable
Oleic acid (18:1)26.65%35.80%23.96%MajorMajor
Tuberculostearic acid (10-Me-18:0) 14.33% 11.21% 18.46% Present Present in some species

Data for Mycobacterium species is adapted from Özbek and Aktas (2004). Data for Nocardia and Corynebacterium indicates presence as specific quantitative percentages vary widely between species and studies.[2][7][9]

Experimental Protocols

Protocol 1: Whole-Cell Fatty Acid Extraction and Derivatization

This protocol describes the conversion of cellular fatty acids into fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This is a widely used method for bacterial identification.[10]

Materials:

  • Bacterial culture (grown on a standardized medium)

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water

  • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water

  • Teflon-lined screw caps (B75204) and glass tubes (13x100 mm)

  • Boiling water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvesting: Harvest approximately 40-50 mg of bacterial cells from a culture plate into a clean glass tube.

  • Saponification: a. Add 1.0 ml of Reagent 1 to the cell pellet. b. Securely seal the tube with a Teflon-lined cap and vortex briefly. c. Heat in a boiling water bath for 5 minutes. d. Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.[10]

  • Methylation: a. Cool the tube to room temperature and uncap. b. Add 2.0 ml of Reagent 2. c. Recap the tube, vortex briefly, and heat at 80°C for 10 minutes. This step is critical in time and temperature.[10]

  • Extraction: a. Cool the tube to room temperature. b. Add 1.25 ml of Reagent 3. c. Mix gently by end-over-end tumbling for 10 minutes. d. Remove the aqueous (lower) phase using a pipette and discard.

  • Base Wash: a. Add approximately 3.0 ml of Reagent 4 to the remaining organic phase. b. Recap and tumble for 5 minutes.

  • Sample Collection: a. After the phases separate, transfer the upper organic phase (containing the FAMEs) to a GC vial. b. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

This protocol provides typical parameters for the analysis of bacterial FAMEs.[3]

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

GC Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow

  • Injection Volume: 1 µl

  • Split Ratio: 10:1 (can be adjusted based on sample concentration)

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 4°C/minute

    • Hold at 250°C for 10 minutes

  • Total Run Time: Approximately 50 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50 - 550

  • Data Analysis: Identify FAMEs by comparing their mass spectra and retention times to a known standard library (e.g., NIST). Tuberculostearic acid methyl ester will have a characteristic mass spectrum and retention time.

Visualizations

Biosynthesis of Tuberculostearic Acid

The biosynthesis of tuberculostearic acid is a two-step process starting from oleic acid, a common unsaturated fatty acid.[8][11]

TBSA_Biosynthesis Oleic_Acid Oleic Acid (C18:1Δ9) (as part of a phospholipid) SAH S-adenosyl- homocysteine (SAH) Oleic_Acid->SAH Intermediate 10-Methyleneoctadecanoyl (Intermediate) Oleic_Acid->Intermediate BfaB (Methyltransferase) SAM S-adenosyl- L-methionine (SAM) SAM->Oleic_Acid NADP NADP+ Intermediate->NADP TBSA Tuberculostearic Acid (10-Me-18:0) (as part of a phospholipid) Intermediate->TBSA BfaA (Oxidoreductase) NADPH NADPH NADPH->Intermediate

Caption: Biosynthesis of tuberculostearic acid from oleic acid.

Experimental Workflow for Biomarker Detection

This diagram illustrates the overall workflow from sample collection to data analysis for the identification of bacterial fatty acid biomarkers.

FAME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Harvest Bacterial Cells Saponification 2. Saponification (NaOH, Methanol, Heat) Harvest->Saponification Methylation 3. Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction 4. FAME Extraction (Hexane/MTBE) Methylation->Extraction Wash 5. Base Wash Extraction->Wash GCMS 6. GC-MS Analysis Wash->GCMS Data_Processing 7. Data Processing (Peak Identification) GCMS->Data_Processing Comparison 8. Profile Comparison (Database Matching) Data_Processing->Comparison Identification Bacterial Identification Comparison->Identification

Caption: Workflow for bacterial identification via FAME analysis.

References

Application Note: Quantification of 10-Methylundecanoic Acid in Microbial Culture Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of 10-methylundecanoic acid in microbial culture extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain fatty acid (BCFA) of interest in various research fields, including microbial metabolism and drug development. The accurate quantification of this molecule is crucial for understanding its biological role and production potential. This document outlines the necessary steps for sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis.

Introduction

Branched-chain fatty acids are important components of the cell membranes of many bacterial species, influencing membrane fluidity and other physiological functions. This compound is a specific BCFA whose biosynthesis is linked to the metabolism of branched-chain amino acids, such as leucine. The quantification of this compound in microbial cultures can provide insights into metabolic pathways and aid in the development of microbial cell factories for the production of specialty chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of fatty acids due to its high sensitivity and specificity. However, the inherent low volatility of fatty acids necessitates a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound from microbial culture extracts is depicted below.

Quantification_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Culture Microbial Culture Extraction Lipid Extraction Culture->Extraction Cell Lysis & Solvent Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization Esterification GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Processing GCMS->Data Chromatogram & Mass Spectra Quant Quantification Data->Quant Peak Integration & Calibration

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Lipid Extraction from Microbial Culture

This protocol is a modified version of the Bligh and Dyer method for total lipid extraction.

Materials:

  • Microbial cell culture

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest microbial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual medium components.

  • Resuspend the cell pellet in a known volume of deionized water.

  • To 1 volume of the cell suspension, add 3.75 volumes of a chloroform:methanol mixture (1:2, v/v).

  • Vortex the mixture vigorously for 15 minutes to ensure cell lysis and lipid extraction.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.[1]

Materials:

  • Dried lipid extract

  • BF₃-Methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF₃-Methanol solution.[1]

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane extract containing the FAMEs is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88, or similar).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 250°C

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-550

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table is provided as a template. Researchers should populate this table with their own experimental data for comparison across different microbial strains or culture conditions.

Microbial StrainCulture ConditionThis compound Concentration (µg/g of dry cell weight)Standard Deviation
Example Strain ACondition 1User-determined valueUser-determined value
Example Strain ACondition 2User-determined valueUser-determined value
Example Strain BCondition 1User-determined valueUser-determined value
Example Strain BCondition 2User-determined valueUser-determined value

Biosynthesis of this compound

The biosynthesis of this compound in some microorganisms is believed to start from the branched-chain amino acid leucine. Leucine is first converted to its corresponding α-keto acid, α-ketoisocaproic acid. This starter unit is then extended through a series of reactions analogous to fatty acid synthesis, involving the addition of acetate (B1210297) units.

Biosynthesis_Pathway Leucine Leucine Keto α-Ketoisocaproic Acid Leucine->Keto Transamination AcylCoA Isovaleryl-CoA Keto->AcylCoA Decarboxylation FAS Fatty Acid Synthase (FAS) AcylCoA->FAS Product This compound FAS->Product Chain Elongation Acetate Acetate Units (from Malonyl-CoA) Acetate->FAS

Caption: Proposed biosynthetic pathway of this compound from leucine.

Conclusion

The protocols described in this application note provide a reliable framework for the quantification of this compound in microbial culture extracts. Adherence to these methods will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of the biosynthesis and physiological roles of this branched-chain fatty acid. The provided templates for data presentation and the illustrative biosynthetic pathway serve as valuable tools for organizing and interpreting experimental findings.

References

Application Note: Chiral Separation of 10-Methylundecanoic Acid Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylundecanoic acid is a branched-chain fatty acid whose chirality can significantly influence its biological activity and physical properties. Enantioselective analysis is crucial for understanding its metabolic pathways, pharmacological effects, and for quality control in various applications. This application note details a robust and sensitive method for the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) after derivatization with a chiral fluorescent labeling reagent.

Principle of the Method

Direct chiral separation of underivatized fatty acids is often challenging. This method employs a pre-column derivatization step to convert the enantiomers of this compound into diastereomers using a chiral fluorescent reagent, (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol.[1][2] These resulting diastereomeric esters possess distinct physicochemical properties, allowing for their separation on a standard achiral reversed-phase HPLC column.[1][2] The fluorescent tag enables highly sensitive detection.

Experimental Protocols

1. Materials and Reagents

  • Racemic this compound

  • (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol (Chiral Derivatizing Agent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Ethanol, HPLC grade

2. Instrumentation and Columns

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 (ODS) column (e.g., Develosil ODS-3, 5 µm, 4.6 x 250 mm) or a C30 column for longer chain analogues.[1][3]

  • Column temperature controller

3. Preparation of Solutions

  • Derivatization Reagent Solution: Prepare a solution of (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol in a suitable solvent like toluene/acetonitrile (1:1, v/v).

  • Coupling Agent Solutions: Prepare separate solutions of EDC and DMAP in toluene/acetonitrile (1:1, v/v).

4. Derivatization Procedure

  • Dissolve a known amount of this compound in the toluene/acetonitrile solvent mixture.

  • Add an excess of the chiral derivatizing agent solution and the DMAP solution to the fatty acid solution.

  • Initiate the reaction by adding an excess of the EDC solution.

  • Allow the reaction to proceed at room temperature for a minimum of 4 hours, or until completion.

  • The resulting diastereomeric ester derivatives can be purified by silica (B1680970) gel column chromatography if necessary, using a mobile phase such as ethyl acetate/n-hexane.

5. HPLC Conditions

  • Column: Develosil ODS-3 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: A mixture of methanol, acetonitrile, and water. The exact ratio should be optimized for the best resolution. A starting point could be a gradient or isocratic elution with a high organic content. For similar separations, mobile phases such as methanol/acetonitrile/water have been used.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C (temperature can be optimized to improve resolution)

  • Detection: Fluorescence detector with excitation at 298 nm and emission at 462 nm.[2]

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes typical chromatographic data obtained for the chiral separation of various methyl-branched fatty acid diastereomers, which can be used as a reference for the expected separation of this compound derivatives. The data is adapted from studies on analogous compounds.[1]

Table 1: Chromatographic Parameters for the Chiral Separation of Methyl-Branched Fatty Acid Diastereomers

Compound (as Diastereomeric Ester)Retention Factor (k')Separation Factor (α)Resolution (Rs)
(S)-9-Methylundecanoic acid derivative5.321.152.55
(S)-10-Methyldodecanoic acid derivative4.891.122.10
(S)-11-Methyltridecanoic acid derivative4.511.101.85
(S)-12-Methyltetradecanoic acid derivative4.201.081.50

Note: The retention factor (k'), separation factor (α), and resolution (Rs) are dependent on the specific HPLC conditions and the chiral derivatizing agent used. The values presented are illustrative based on separations of similar compounds.

Visualizations

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Racemic this compound Racemic this compound Reaction Mixture Reaction Mixture Racemic this compound->Reaction Mixture Chiral Derivatizing Agent Chiral Derivatizing Agent Chiral Derivatizing Agent->Reaction Mixture Coupling Agents (EDC, DMAP) Coupling Agents (EDC, DMAP) Coupling Agents (EDC, DMAP)->Reaction Mixture Diastereomeric Esters Diastereomeric Esters Reaction Mixture->Diastereomeric Esters HPLC Injection HPLC Injection Diastereomeric Esters->HPLC Injection C18 Reversed-Phase Column C18 Reversed-Phase Column HPLC Injection->C18 Reversed-Phase Column Fluorescence Detection Fluorescence Detection C18 Reversed-Phase Column->Fluorescence Detection Separated Diastereomers Separated Diastereomers Fluorescence Detection->Separated Diastereomers G cluster_components System Components cluster_interactions Separation Principle Mobile_Phase Mobile Phase (Methanol/Acetonitrile/Water) Differential_Partitioning Differential Partitioning Mobile_Phase->Differential_Partitioning Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Differential_Partitioning Derivatized_Analyte Diastereomeric Esters Derivatized_Analyte->Differential_Partitioning Separation Enantiomer Resolution Differential_Partitioning->Separation

References

Application Notes and Protocols for Studying Fatty Acid Metabolism Using 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid is a unique, methyl-branched medium-chain fatty acid. Its structure, featuring a methyl group near the omega end, makes it a valuable tool for dissecting the complexities of fatty acid metabolism. Unlike straight-chain fatty acids, its metabolism may involve alternative oxidative pathways, offering researchers a probe to investigate enzymatic processes beyond classical beta-oxidation. These application notes provide a comprehensive guide to using this compound in studying fatty acid metabolism, complete with detailed experimental protocols and expected outcomes.

Applications in Fatty Acid Metabolism Research

  • Probing Omega-Oxidation: The methyl group at the 10th position makes this compound a potential substrate for omega-oxidation, a key pathway for the metabolism of xenobiotics and some endogenous fatty acids.

  • Investigating Beta-Oxidation of Branched-Chain Fatty Acids: While the methyl group is not at the beta-carbon, its presence can influence the rate and efficiency of mitochondrial beta-oxidation.

  • Studying Peroxisomal Metabolism: Branched-chain fatty acids are often metabolized in peroxisomes. This compound can be used to study the role of peroxisomal enzymes in fatty acid catabolism.

  • Lipidomics and Metabolic Profiling: Introducing this compound to cellular or animal models can create unique lipid profiles, helping to identify novel lipid species and metabolic pathways.

  • Modulating Cellular Signaling: As a modified fatty acid, it may interact differently with fatty acid-sensing receptors and signaling pathways compared to its straight-chain counterparts.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the expected metabolic effects of a medium-chain, methyl-branched fatty acid like this compound. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Cultured Hepatocytes

TreatmentBasal OCR (pmol/min/mg protein)Maximal OCR (pmol/min/mg protein)ATP-linked Respiration (pmol/min/mg protein)
Vehicle Control (0.1% BSA)150 ± 12350 ± 25120 ± 10
Palmitic Acid (100 µM)250 ± 20500 ± 35200 ± 18
This compound (100 µM)200 ± 15420 ± 30160 ± 14

Table 2: Relative Rate of Beta-Oxidation of Different Fatty Acids in Isolated Mitochondria

Substrate (100 µM)Beta-Oxidation Rate (nmol/min/mg protein)% of Palmitic Acid Rate
Palmitic Acid5.5 ± 0.4100%
Decanoic Acid8.2 ± 0.6149%
This compound4.1 ± 0.375%

Table 3: Subcellular Localization of Fatty Acid Oxidation

Fatty Acid SubstrateMitochondrial Oxidation (%)Peroxisomal Oxidation (%)
Palmitic Acid95%5%
This compound70%30%

Key Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR)

This protocol details the use of extracellular flux analysis to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar)

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • DMEM with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound

  • Palmitic acid (positive control)

  • Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Fatty Acid Preparation: Prepare a 10 mM stock solution of this compound in ethanol. Prepare a 1 M stock of fatty acid-free BSA in water. To conjugate the fatty acid to BSA, slowly add the fatty acid stock to the BSA solution while stirring to a final concentration of 1 mM fatty acid and 0.17 mM BSA. Incubate at 37°C for 1 hour.

  • Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing either vehicle control (0.1% BSA), palmitic acid (100 µM), or this compound (100 µM).

  • Seahorse Assay: Equilibrate the cells in a CO2-free incubator at 37°C for 1 hour. Place the cell plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for a mitochondrial stress test. Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.

  • Data Analysis: Normalize OCR data to protein concentration in each well. Calculate basal respiration, maximal respiration, and ATP-linked respiration.

Protocol 2: In Vitro Beta-Oxidation Assay

This protocol measures the rate of beta-oxidation of this compound in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Radiolabeled [1-¹⁴C]this compound

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 5 mM Tris-HCl, pH 7.4)

  • L-carnitine, ATP, Coenzyme A

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria (50-100 µg protein) with respiration buffer, L-carnitine, ATP, and Coenzyme A.

  • Initiate Reaction: Add radiolabeled [1-¹⁴C]this compound to start the reaction. Incubate at 37°C with gentle shaking for 15-30 minutes.

  • Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid. This will precipitate the intact fatty acids and proteins, leaving the acid-soluble metabolic products (acetyl-CoA) in the supernatant.

  • Separation: Centrifuge the tubes to pellet the precipitate. Carefully collect the supernatant.

  • Quantification: Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity in the supernatant is proportional to the rate of beta-oxidation.

Protocol 3: Differentiating Mitochondrial and Peroxisomal Oxidation

This protocol adapts the beta-oxidation assay to distinguish between the contributions of mitochondria and peroxisomes.

Materials:

  • Same as Protocol 2

  • Etomoxir (B15894) (an inhibitor of mitochondrial fatty acid uptake)

Procedure:

  • Parallel Reactions: Set up two sets of reactions as described in Protocol 2.

  • Inhibition: To one set of reactions, add etomoxir to a final concentration of 40 µM to inhibit mitochondrial beta-oxidation. The other set will serve as the total oxidation control.

  • Follow Protocol 2: Proceed with the incubation, termination, and quantification steps for both sets of reactions.

  • Data Analysis: The radioactivity measured in the etomoxir-treated samples represents peroxisomal beta-oxidation. Subtract the peroxisomal oxidation rate from the total oxidation rate to determine the mitochondrial contribution.

Visualizations

fatty_acid_oxidation_pathways cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome This compound This compound 10-Methylundecanoyl-CoA 10-Methylundecanoyl-CoA This compound->10-Methylundecanoyl-CoA ACSL Mitochondria 10-Methylundecanoyl-CoA->Mitochondria CPT1/2 Peroxisome 10-Methylundecanoyl-CoA->Peroxisome Beta-Oxidation Beta-Oxidation Mitochondria->Beta-Oxidation Omega-Oxidation Omega-Oxidation Peroxisome->Omega-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Beta-Oxidation (Peroxisomal) Beta-Oxidation (Peroxisomal) Dicarboxylic Acid->Beta-Oxidation (Peroxisomal)

Caption: Overview of potential metabolic pathways for this compound.

experimental_workflow_ocr Start Start Seed Cells Seed Cells Start->Seed Cells Prepare Fatty Acid-BSA Conjugate Prepare Fatty Acid-BSA Conjugate Seed Cells->Prepare Fatty Acid-BSA Conjugate Treat Cells Treat Cells Prepare Fatty Acid-BSA Conjugate->Treat Cells Seahorse XF Assay Seahorse XF Assay Treat Cells->Seahorse XF Assay Data Analysis Data Analysis Seahorse XF Assay->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for measuring oxygen consumption rate (OCR).

logical_relationship_oxidation Total Beta-Oxidation Total Beta-Oxidation Mitochondrial Oxidation Mitochondrial Oxidation Total Beta-Oxidation->Mitochondrial Oxidation Peroxisomal Oxidation Peroxisomal Oxidation Total Beta-Oxidation->Peroxisomal Oxidation Etomoxir Inhibition Etomoxir Inhibition Mitochondrial Oxidation->Etomoxir Inhibition

Caption: Differentiating mitochondrial and peroxisomal fatty acid oxidation.

Application Notes and Protocols for Incorporating 10-Methylundecanoic Acid into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation and characterization of 10-methylundecanoic acid, a branched-chain fatty acid (BCFA), into artificial membrane systems such as liposomes and supported lipid bilayers (SLBs). The inclusion of BCFAs into model membranes is of significant interest for mimicking certain bacterial membranes and for studying the effects of lipid packing and fluidity on membrane properties and drug interactions.

Introduction to this compound in Artificial Membranes

This compound is a saturated fatty acid with a methyl group located on the tenth carbon. This branching disrupts the tight packing of adjacent acyl chains in a lipid bilayer, leading to an increase in membrane fluidity.[1][2][3][4] The working hypothesis is that branched-chain fatty acids function analogously to unsaturated fatty acids in membranes of higher organisms by increasing the disorder and mobility of the lipid tails.[1][2][4] This modulation of membrane physicochemical properties can have significant implications for membrane protein function, permeability, and drug-membrane interactions.

Expected Effects on Membrane Properties

The incorporation of this compound into a phospholipid bilayer is expected to induce several measurable changes in the membrane's physical and chemical properties. Methyl branching is known to reduce lipid condensation, decrease bilayer thickness, and lower the ordering of the acyl chains.[3]

PropertyExpected Effect of this compound IncorporationRationale
Membrane Fluidity IncreaseThe methyl branch disrupts ordered packing of lipid tails, increasing their mobility.[1][2][3][4]
Phase Transition Temperature (Tm) DecreaseDisruption of packing reduces the energy required to transition from the gel to the liquid-crystalline phase.[5]
Bilayer Thickness DecreaseThe "kink" introduced by the methyl group can lead to a less extended conformation of the acyl chains.[3]
Permeability Potential IncreaseIncreased fluidity and less tight packing can lead to greater permeability to water and small solutes.[6]
Lateral Diffusion of Lipids IncreaseIncreased free volume within the bilayer allows for faster lateral movement of lipid molecules.[7]

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of a primary phospholipid (e.g., POPC) and this compound.

Materials and Reagents:
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

  • Syringes

Experimental Procedure:
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of POPC and this compound in chloroform. A common starting molar ratio is 9:1 (POPC:this compound).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume should be chosen to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the lipid film by vortexing the flask for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process forces the vesicles through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.[8]

  • Characterization:

    • Size and Polydispersity: Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).[9]

    • Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer.

    • Incorporation Efficiency: The incorporation of this compound can be confirmed indirectly through its effects on membrane properties or directly using chromatographic techniques after liposome (B1194612) disruption, though this is more complex.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization A Dissolve POPC and This compound in Chloroform B Rotary Evaporation A->B C Dry under Nitrogen B->C D Add Hydration Buffer C->D E Vortex to form MLVs D->E F Extrude through 100 nm membrane E->F G Formation of LUVs F->G H Dynamic Light Scattering (Size, PDI) G->H I Zeta Potential Analysis G->I J DSC (Phase Transition) G->J

Workflow for preparing liposomes with this compound.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) Containing this compound

This protocol outlines the formation of an SLB on a silica (B1680970) substrate using the vesicle fusion method.

Materials and Reagents:
  • Liposome suspension containing this compound (from Protocol 1)

  • Silica-coated sensor crystals (for QCM-D) or glass coverslips

  • Cleaning solution (e.g., Piranha solution or UV/Ozone cleaner)

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) instrument

Experimental Procedure:
  • Substrate Cleaning:

    • Thoroughly clean the silica substrate to ensure it is hydrophilic. This is critical for successful SLB formation.[10]

    • For QCM-D sensors, follow the manufacturer's cleaning protocol, often involving UV/Ozone treatment.

    • For glass coverslips, cleaning with a solution like 10M NaOH can be effective.[10]

  • SLB Formation:

    • Mount the clean silica substrate in the QCM-D chamber.

    • Establish a stable baseline with the buffer solution.

    • Introduce the liposome suspension (typically at a concentration of 0.1-0.5 mg/mL) into the chamber. The vesicles will begin to adsorb to the surface.

    • Vesicle rupture and fusion into a continuous bilayer are indicated by characteristic changes in frequency (Δf) and dissipation (ΔD) in the QCM-D signal. A final Δf of approximately -25 Hz and a low ΔD are indicative of a successful SLB.[2][11]

  • Rinsing:

    • After the SLB has formed, rinse thoroughly with the buffer solution to remove any unfused vesicles.[10]

  • Characterization:

    • QCM-D: Provides real-time information on the mass and viscoelastic properties of the forming bilayer.

    • Fluorescence Recovery After Photobleaching (FRAP): If a small amount of fluorescently labeled lipid is included in the liposome formulation, FRAP can be used to confirm the lateral mobility of the lipids in the SLB, confirming its fluidity.[2][11]

    • Atomic Force Microscopy (AFM): Can be used to visualize the topography of the SLB and identify any defects.[12]

SLB_Formation_Workflow cluster_prep Preparation cluster_formation SLB Formation (QCM-D) cluster_characterization Characterization A Clean Silica Substrate (e.g., UV/Ozone) C Establish Buffer Baseline A->C B Prepare Liposome Suspension (Protocol 1) D Introduce Liposomes B->D C->D E Vesicle Adsorption & Rupture D->E F Rinse with Buffer E->F G Confirm SLB with QCM-D data (Δf ≈ -25 Hz, low ΔD) F->G H FRAP (Assess Fluidity) G->H I AFM (Visualize Topography) G->I

Workflow for forming a supported lipid bilayer with this compound.

Protocol 3: Characterization of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of the liposomes, which is a key indicator of membrane fluidity.

Materials and Reagents:
  • Liposome suspension containing this compound

  • Control liposome suspension (e.g., 100% POPC)

  • DSC instrument

Experimental Procedure:
  • Sample Preparation:

    • Load a precise amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of the hydration buffer into a reference pan.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the samples over a defined temperature range (e.g., 10°C to 50°C) at a constant rate (e.g., 1-5°C/min).

    • The instrument will measure the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis:

    • The phase transition will appear as a peak in the thermogram. The temperature at the peak maximum is the Tm.

    • Compare the Tm of the liposomes containing this compound to the control liposomes. A decrease in Tm indicates an increase in membrane fluidity.[5][13]

Data Presentation

Table 1: Representative DLS and Zeta Potential Data
Liposome CompositionMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
100% POPC105 ± 5< 0.1-5 ± 2
90% POPC / 10% this compound110 ± 7< 0.15-15 ± 3

Note: These are expected values. Actual results may vary based on experimental conditions.

Table 2: Representative DSC Data
Liposome CompositionPhase Transition Temperature (Tm) (°C)
100% DPPC (control)~41.4
90% DPPC / 10% this compoundExpected < 41.4

Note: DPPC is used here as an example lipid with a well-defined phase transition in a convenient temperature range for DSC. The addition of the BCFA is expected to lower this transition temperature.[5]

Concluding Remarks

The protocols and information provided here offer a robust framework for the successful incorporation and characterization of this compound in artificial membranes. By modulating the composition of these model systems, researchers can gain valuable insights into the biophysical consequences of branched-chain fatty acids, which is essential for applications in drug delivery, membrane biophysics, and microbiology.

References

Analytical standards and reference materials for 10-Methylundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid (iso-dodecanoic acid) is a branched-chain fatty acid (BCFA) with emerging interest in various research fields. As a saturated fatty acid, it plays a role in lipid metabolism and may possess unique biological activities, including potential antimicrobial and anticancer properties.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for understanding its physiological functions and therapeutic potential. These application notes provide an overview of available analytical standards, reference materials, and detailed protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standards and Reference Materials

Certified reference materials (CRMs) are essential for method validation, calibration, and ensuring the traceability of analytical measurements. Several suppliers offer this compound with high purity, suitable for use as an analytical standard.

Table 1: Commercially Available this compound Standards

SupplierProduct NumberPurityPhysical StateStorage Temperature
Larodan11-1110>98%SolidRoom Temperature
American Custom Chemicals Corporation-95.00%--20°C[3]
Apollo ScientificOR105088695%--
MedChemExpressHY-W836817>98%Solid-20°C (powder)
Sigma-Aldrich----

Note: Purity and other specifications may vary by lot. It is essential to refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier. A typical CoA would include details on identity (by NMR, MS), purity (by GC or LC), date of analysis, and recommended storage conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Chemical Formula C12H24O2[3][4]
Molecular Weight 200.32 g/mol [4][5]
CAS Number 2724-56-3[3][4]
Melting Point 38-39 °C[3]
Boiling Point 306.6 °C at 760 mmHg[3]
Density 0.903 g/cm³[3]
Appearance Solid[4]
Storage Conditions -20°C[3]

Experimental Protocols

Accurate quantification of this compound from biological matrices typically requires extraction, derivatization (especially for GC-MS), and chromatographic separation coupled with mass spectrometric detection.

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol outlines the extraction and derivatization of this compound from plasma or tissue samples, followed by analysis using GC-MS. The derivatization to its methyl ester (FAME) or other volatile esters increases its volatility for gas chromatography.

Materials:

  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (B129727), HPLC grade

  • Hexane (B92381), HPLC grade

  • Acetyl Chloride or Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Sample matrix (e.g., plasma, tissue homogenate)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 2% (v/v) acetyl chloride in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1.5 mL of saturated NaCl solution to stop the reaction.

    • Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous Na2SO4 to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or similar polar column

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound methyl ester, characteristic ions would be determined from its mass spectrum.

Table 3: Example GC-MS SIM Parameters for Fatty Acid Methyl Esters

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
10-MethylundecanoateTo be determinedTo be determinedTo be determinedTo be determined
Heptadecanoate (IS)To be determinedTo be determinedTo be determinedTo be determined

Note: Retention times and mass-to-charge ratios (m/z) need to be empirically determined by injecting the derivatized standard of this compound.

Protocol 2: Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.

Materials:

  • This compound standard

  • Internal Standard (e.g., C17:0 fatty acid)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Sample matrix

Procedure:

  • Sample Preparation and Extraction:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-18 min: hold at 100% B

    • 18.1-20 min: return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS System: Agilent 6470A Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 4: Example LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound199.2To be determinedTo be determined
Heptadecanoic acid (IS)269.3To be determinedTo be determined

Note: The precursor ion for this compound in negative mode would be [M-H]⁻. Product ions and collision energies need to be optimized by infusing the standard into the mass spectrometer.

Biological Activity and Signaling

Branched-chain fatty acids (BCFAs) are known to be involved in various biological processes. They can influence lipid metabolism, inflammation, and insulin (B600854) sensitivity.[6] While a specific signaling pathway for this compound is not yet fully elucidated, it likely participates in the general pathways of BCFA metabolism. BCFAs can regulate gene expression through nuclear receptors like PPARα and transcription factors such as SREBP-1c, which are master regulators of lipid homeostasis.[6]

The metabolism of BCFAs is closely linked to that of branched-chain amino acids (BCAAs) (leucine, isoleucine, and valine), which can serve as precursors for their synthesis.[7][8]

Below is a diagram illustrating a potential workflow for the analysis of this compound and a simplified diagram of the general metabolic influence of BCFAs.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS Add Internal Standard Sample->IS Extract Lipid Extraction (e.g., Folch Method) IS->Extract Deriv Derivatization (for GC-MS) Extract->Deriv LCMS LC-MS/MS Analysis Extract->LCMS Free Fatty Acids GCMS GC-MS Analysis Deriv->GCMS FAMEs Quant Quantification (vs. Calibration Curve) GCMS->Quant LCMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the quantification of this compound.

G cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acids (e.g., this compound) PPAR PPARα BCFA->PPAR SREBP SREBP-1c BCFA->SREBP inhibition Gene Target Gene Expression PPAR->Gene activation SREBP->Gene regulation Lipid_Metabolism Regulation of Lipid Metabolism Gene->Lipid_Metabolism Inflammation Modulation of Inflammation Gene->Inflammation

Caption: General signaling influence of branched-chain fatty acids.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and semi-quantitative analysis of 10-methylundecanoic acid, a methyl-branched medium-chain fatty acid, using high-resolution mass spectrometry (HRMS). The methodologies described herein are applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) platforms, offering high sensitivity and specificity. This document outlines procedures for sample preparation, including derivatization, and provides instrument parameters for the robust detection of this compound in various biological matrices.

Introduction

This compound, also known as isolauric acid, is a branched-chain fatty acid (BCFA) found in various natural sources.[1] BCFAs are important constituents of microbial lipids and have been identified in human tissues and biofluids.[2] The unique structure of these fatty acids imparts specific physical and chemical properties that can influence membrane fluidity and cellular signaling. Accurate identification and quantification of specific BCFAs like this compound are crucial for understanding their biological roles and for potential applications in drug development and as biomarkers. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to distinguish and identify such molecules in complex biological samples.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the analysis of fatty acids by mass spectrometry. Due to their poor ionization efficiency and the complexity of biological matrices, extraction and derivatization are often required.[3]

1. Lipid Extraction:

A common method for extracting total lipids from biological samples is a modified Bligh-Dyer or Folch extraction.

  • Materials: Chloroform (B151607), Methanol, 0.9% NaCl solution, Glass centrifuge tubes.

  • Procedure:

    • Homogenize the sample (e.g., tissue, cell pellet) in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen.

2. Derivatization:

Derivatization is often necessary to improve the volatility and ionization of fatty acids, particularly for GC-MS analysis.

  • For GC-MS Analysis (Esterification to FAMEs): Fatty acids are commonly converted to their more volatile fatty acid methyl esters (FAMEs).

    • Method: Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.

    • Procedure:

      • To the dried lipid extract, add 2 mL of 12-14% BF₃ in methanol.

      • Cap the tube tightly and heat at 80°C for 1 hour.

      • After cooling, add 1 mL of water and 2 mL of hexane (B92381).

      • Vortex vigorously and centrifuge.

      • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[4]

  • For LC-MS/MS Analysis (Optional Derivatization): While underivatized fatty acids can be analyzed by LC-MS, derivatization can enhance sensitivity. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used.

    • Method: Derivatization with 3-NPH.

    • Procedure:

      • Mix the sample extract with 200 mM 3-NPH and 120 mM EDC solution containing 6% pyridine.

      • Incubate at 40°C for 30 minutes.

      • Dilute the sample before injection into the LC-MS/MS system.[5]

Instrumentation and Analysis

1. GC-HRMS Analysis of this compound Methyl Ester:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • High-Resolution Mass Spectrometer (HRMS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: m/z 50-300.

    • Resolution: >10,000.

2. LC-HRMS/MS Analysis of this compound:

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • High-Resolution Mass Spectrometer (HRMS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).

    • Collision Energy: Optimized for the precursor ion of this compound ([M-H]⁻ at m/z 199.1703).

Data Presentation

Identification of this compound

The identification of this compound is confirmed by its accurate mass and characteristic fragmentation pattern.

  • By GC-HRMS (as methyl ester): The molecular ion of methyl 10-methylundecanoate will be observed at an exact mass of 214.1933. The key diagnostic fragment is the McLafferty rearrangement ion at m/z 74. Other significant fragments are observed at m/z 87 and a loss of the isopropyl group [M-43] resulting in a fragment at m/z 171.

  • By LC-HRMS/MS (as free acid): The deprotonated molecule [M-H]⁻ will be observed at an exact mass of 199.1703. Collision-induced dissociation (CID) will produce characteristic fragments, primarily through cleavage of the carboxylic acid group and along the alkyl chain.

Quantitative Data

While specific quantitative performance for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of fatty acids using LC-MS/MS, which can be used as a benchmark.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 5.0 ng/mL[6][7]
Limit of Quantification (LOQ)0.4 - 15.0 ng/mL[6][7]
Linearity (r²)> 0.99[8]
Intra-day Precision (%CV)< 15%[9]
Inter-day Precision (%CV)< 20%[9]
Recovery85 - 115%[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_lc LC-MS/MS cluster_gc GC-MS sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (GC-MS) extraction->derivatization lc_analysis LC-HRMS/MS Analysis extraction->lc_analysis Direct Analysis gc_analysis GC-HRMS Analysis derivatization->gc_analysis analysis HRMS Analysis data Data Processing identification identification data->identification Identification quantification quantification data->quantification Quantification lc_analysis->data gc_analysis->data

Caption: Experimental workflow for the analysis of this compound.

Fragmentation of Methyl 10-Methylundecanoate (GC-MS)

fragmentation_diagram molecule [CH3-CH(CH3)-(CH2)8-COOCH3]+• m/z = 214 fragment1 [CH3-CH(CH3)-(CH2)7-CH=C(OH)OCH3]+• m/z = 74 (McLafferty) molecule->fragment1 McLafferty Rearrangement fragment2 [CH3OOC-(CH2)2]+ m/z = 87 molecule->fragment2 α-cleavage fragment3 [(CH2)8-COOCH3]+ m/z = 171 ([M-43]) molecule->fragment3 Loss of Isopropyl

Caption: Key fragmentations of methyl 10-methylundecanoate in EI-MS.

Fatty Acid Metabolism Context

fatty_acid_metabolism BCFA This compound (BCFA) Activation Activation (Acyl-CoA Synthetase) BCFA->Activation Transport Mitochondrial Transport (Carnitine Shuttle) Activation->Transport BetaOxidation β-Oxidation Transport->BetaOxidation AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP Production TCA->Energy

Caption: General pathway of branched-chain fatty acid catabolism.

Conclusion

This application note details robust and sensitive methods for the identification of this compound using high-resolution mass spectrometry. The provided protocols for sample preparation and instrument analysis for both GC-MS and LC-MS/MS can be adapted for various research needs. The high mass accuracy and fragmentation data offered by these techniques allow for confident identification of this and other branched-chain fatty acids in complex biological matrices, facilitating further research into their metabolic roles and potential as biomarkers.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in cellular metabolism. Understanding its uptake, trafficking, and incorporation into complex lipids is crucial for elucidating its biological functions and its potential as a therapeutic target or biomarker. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique for tracing the metabolic fate of this compound in biological systems. These application notes provide a comprehensive guide to utilizing isotopically labeled this compound for metabolic tracing studies.

Synthesis of Stable Isotope-Labeled this compound

For example, to synthesize this compound labeled with carbon-13 at the carboxylic acid position ([1-¹³C]-10-methylundecanoic acid), one could start with 9-methyl-1-bromodecane and react it with ¹³C-labeled potassium cyanide (K¹³CN) to introduce the labeled carbon, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Alternatively, to label the methyl branch, a synthetic route starting from a precursor already containing a labeled methyl group would be necessary. Deuterium-labeled versions can be synthesized using appropriate deuterated starting materials.

Metabolic Tracing Experimental Workflow

A typical metabolic tracing experiment using stable isotope-labeled this compound involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Labeled This compound labeling Incubation with Labeled This compound synthesis->labeling cell_culture Cell Culture cell_culture->labeling harvest Cell Harvest and Quenching labeling->harvest extraction Lipid Extraction harvest->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Isotopologue Distribution gcms->data_analysis

Caption: Experimental workflow for metabolic tracing using stable isotope-labeled this compound.

Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells (e.g., adipocytes, hepatocytes) in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the stable isotope-labeled this compound. The final concentration of the labeled fatty acid should be optimized for the specific cell type and experimental goals but typically ranges from 10 to 100 µM. The labeled fatty acid should be complexed to bovine serum albumin (BSA) to facilitate its solubility and uptake.

  • Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a specific period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid. The incubation time will depend on the metabolic pathways being investigated.

  • Cell Harvest: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fatty acid.

  • Quenching Metabolism: Immediately add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C) to the cells to halt all metabolic activity. Scrape the cells and collect the cell suspension in a microcentrifuge tube.

Protocol 2: Lipid Extraction and Derivatization
  • Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, add chloroform (B151607) and water (or PBS) to the cell suspension to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex vigorously and centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Saponification (for total fatty acid analysis): To analyze the incorporation of the label into all lipid classes, saponify the dried lipid extract by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating at 60-80°C for 1-2 hours. This will hydrolyze the ester bonds in complex lipids, releasing the fatty acids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Acidify the saponified sample and extract the free fatty acids. Convert the fatty acids to their more volatile methyl esters (FAMEs) for GC-MS analysis. A common method is to use boron trifluoride-methanol (BF₃-methanol) or methanolic HCl and heat at 60-100°C for 10-30 minutes.

  • Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane (B92381) or pentane) to extract the FAMEs. The upper organic layer contains the FAMEs.

Protocol 3: GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for FAME analysis (e.g., a polar, bonded-phase fused-silica column) should be used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 3-10°C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Scan a mass range that includes the expected m/z values for the unlabeled and labeled 10-methylundecanoate methyl ester.

    • Data Acquisition: Collect data in full scan mode to obtain mass spectra for all eluting compounds.

Data Presentation

The quantitative data obtained from GC-MS analysis can be summarized in tables to facilitate comparison and interpretation. The following are examples of how to present such data.

Table 1: Hypothetical Isotope Enrichment of this compound in Cellular Lipids

Time Point (hours)Labeled this compound (%)
115.2 ± 1.8
445.7 ± 3.5
868.3 ± 4.1
2485.1 ± 2.9

Data are presented as mean ± standard deviation (n=3). This table illustrates the time-dependent incorporation of the labeled fatty acid into the total cellular lipid pool.

Table 2: Hypothetical Distribution of Labeled this compound in Different Lipid Classes

Lipid Class% of Total Labeled this compound
Triacylglycerols (TAG)62.5 ± 5.3
Phosphatidylcholines (PC)18.9 ± 2.1
Phosphatidylethanolamines (PE)9.7 ± 1.5
Other Phospholipids5.4 ± 0.9
Free Fatty Acids (FFA)3.5 ± 0.6

Data are presented as mean ± standard deviation (n=3) after 24 hours of labeling. This table shows the preferential incorporation of the labeled fatty acid into different lipid classes.

Metabolic Pathways and Visualization

This compound is a branched-chain fatty acid. Its metabolic precursors are often derived from the catabolism of branched-chain amino acids, such as leucine. Once taken up by the cell, it can be activated to its CoA thioester and subsequently incorporated into complex lipids like triglycerides and phospholipids.

metabolic_pathway cluster_precursor Precursor Metabolism cluster_synthesis Fatty Acid Synthesis cluster_activation Activation and Incorporation Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH BCFA_Precursor Branched-Chain Acyl-CoA Primer IsovalerylCoA->BCFA_Precursor Elongation Fatty Acid Elongation BCFA_Precursor->Elongation Ten_Me_UDA 10-Methylundecanoic Acid Elongation->Ten_Me_UDA Ten_Me_UDA_CoA 10-Methylundecanoyl-CoA Ten_Me_UDA->Ten_Me_UDA_CoA ACSL TAG Triglycerides Ten_Me_UDA_CoA->TAG GPAT, AGPAT, DGAT PL Phospholipids Ten_Me_UDA_CoA->PL GPAT, AGPAT

Caption: Proposed metabolic pathway for the synthesis and incorporation of this compound.

Conclusion

The use of stable isotope-labeled this compound is a robust method for investigating its metabolic fate in various biological systems. The protocols and guidelines presented here provide a framework for designing and executing metabolic tracing experiments. Careful optimization of labeling conditions and analytical methods will yield valuable quantitative data on the dynamics of branched-chain fatty acid metabolism, contributing to a deeper understanding of lipid biology in health and disease.

Troubleshooting & Optimization

Challenges in the chemical synthesis of 10-Methylundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of 10-methylundecanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route starting from 10-undecenoic acid.

Synthetic Route Overview:

A plausible and common route for the synthesis of this compound involves a three-step process starting from commercially available 10-undecenoic acid:

  • Hydroboration-Oxidation: Conversion of the terminal alkene of 10-undecenoic acid to a primary alcohol, yielding 11-hydroxyundecanoic acid.

  • Tosylation: Activation of the primary alcohol by conversion to a tosylate ester.

  • Reduction: Displacement of the tosylate group with a hydride source to introduce the methyl group.

dot

Caption: Synthetic workflow for this compound.

Problem: Low Yield in Hydroboration-Oxidation Step

Potential Cause Troubleshooting Action
Incomplete reaction - Ensure the use of freshly opened or distilled borane-tetrahydrofuran (B86392) (BH3-THF) complex, as it can degrade upon storage. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full consumption of the starting material. - Extend the reaction time if necessary.
Side reactions - Maintain the reaction temperature at 0°C during the addition of BH3-THF to minimize side reactions. - Ensure slow and controlled addition of the oxidizing agents (hydrogen peroxide and sodium hydroxide) to prevent overheating and decomposition of the product.
Loss during workup - Carefully neutralize the reaction mixture to the appropriate pH to ensure the carboxylic acid is in a form that can be efficiently extracted. - Perform multiple extractions with an appropriate organic solvent to maximize product recovery.

Problem: Incomplete Tosylation

Potential Cause Troubleshooting Action
Moisture in the reaction - Use anhydrous solvents (e.g., pyridine, dichloromethane) and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degraded tosyl chloride - Use freshly opened or recrystallized p-toluenesulfonyl chloride (TsCl).
Insufficient reagent - Use a slight excess of TsCl to ensure complete conversion of the alcohol.

Problem: Low Yield or Impurities in the Final Reduction Step

Potential Cause Troubleshooting Action
Incomplete reduction - Use a sufficient excess of the reducing agent (e.g., lithium aluminum hydride - LiAlH4). - Ensure the reaction is carried out for a sufficient duration, monitoring by TLC or GC.
Side reactions with the carboxylic acid group - Protect the carboxylic acid functionality as an ester (e.g., methyl ester) before the reduction of the tosylate, and deprotect it as a final step. LiAlH4 will reduce both the tosylate and the carboxylic acid.
Formation of elimination byproducts - Use a less sterically hindered and less basic reducing agent if elimination is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 10-undecenoic acid. Its terminal double bond provides a convenient handle for introducing the methyl group at the 10-position through a series of well-established chemical transformations.

Q2: What are the major challenges in the purification of this compound?

A2: The purification of long-chain fatty acids like this compound can be challenging due to their physical properties. Key challenges include:

  • Similar Polarity of Byproducts: Byproducts from the synthesis may have similar polarities to the desired product, making chromatographic separation difficult.

  • Crystallization Issues: The waxy or oily nature of the product can make crystallization for purification challenging.

  • Urea (B33335) Adduct Formation: While useful for separating branched-chain from straight-chain fatty acids, optimizing the conditions for urea inclusion complex formation can be required.[1]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, another potential route involves the use of a Grignard reagent. For instance, a Grignard reagent could be prepared from a suitable 10-halo-alkane and then reacted with carbon dioxide to form the carboxylic acid. However, the synthesis of the required halo-alkane precursor might be multi-stepped.

dot

Caption: Alternative Grignard-based synthetic route.

Q4: How can I monitor the progress of the reactions?

A4: The progress of each synthetic step can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the composition of the reaction mixture and can be used to identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the extent of conversion.

Experimental Protocols

Protocol 1: Synthesis of 11-Hydroxyundecanoic Acid from 10-Undecenoic Acid

  • Dissolution: Dissolve 10-undecenoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (N2 or Ar) and cool to 0°C in an ice bath.

  • Hydroboration: Slowly add a solution of borane-THF complex (BH3-THF, ~1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Oxidation: Cool the reaction mixture back to 0°C and slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 3M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Quenching and Workup: After stirring for an additional 1-2 hours at room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with hydrochloric acid (e.g., 2M) to a pH of ~3.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of Branched-Chain Fatty Acids by Urea Adduct Formation [1]

  • Dissolution: Dissolve the crude fatty acid mixture (as methyl esters for better handling) in methanol (B129727) with warming (~60°C).

  • Urea Addition: Add solid urea to the warm methanolic solution and stir until it dissolves completely.

  • Crystallization: Allow the mixture to cool slowly to room temperature and then let it stand for several hours to allow for the formation of urea inclusion complexes with any straight-chain fatty acids present.

  • Separation: Separate the crystals (containing straight-chain fatty acids) from the mother liquor (enriched in branched-chain fatty acids) by filtration.

  • Recovery: Evaporate the methanol from the filtrate and extract the residue with a non-polar solvent like pentane (B18724) to recover the enriched this compound (as its methyl ester).

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

Step Key Reagents Typical Reaction Time Typical Yield (%) Purity Assessment
Hydroboration-Oxidation BH3-THF, H2O2, NaOH4-6 hours85-95%TLC, GC-MS
Tosylation TsCl, Pyridine12-24 hours80-90%TLC, NMR
Reduction LiAlH4 or NaBH4/DMSO2-4 hours70-85%GC-MS, NMR

Note: Yields are indicative and can vary based on reaction scale and experimental conditions.

References

Technical Support Center: Purification of Synthetic 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic 10-methylundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound synthesized via a Grignard reaction?

A1: The synthesis of this compound, commonly achieved through the carboxylation of a Grignard reagent (e.g., from 1-bromo-9-decene or a similar precursor), can result in several byproducts. The most prevalent impurities include:

  • Unreacted Starting Materials: Residual alkyl halide that did not form the Grignard reagent.

  • Wurtz Coupling Products: Symmetrical hydrocarbons formed by the reaction of the Grignard reagent with the unreacted alkyl halide.

  • Protonated Grignard Reagent: The corresponding alkane formed if the Grignard reagent reacts with trace amounts of water or other protic sources.[1]

  • Other Organometallic Species: Residual magnesium and magnesium salts.

Q2: What is the first recommended step for purifying crude this compound?

A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate), the this compound is converted to its carboxylate salt and partitions into the aqueous layer. Neutral impurities like the Wurtz coupling product and unreacted alkyl halide remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is subsequently extracted back into an organic solvent.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the organic and aqueous layers after extraction, and the collected fractions from column chromatography, you can visualize the separation of the desired product from impurities.

Q4: My this compound appears as an oil and will not crystallize. What can I do?

A4: The presence of impurities is a common reason for the failure of a compound to crystallize.[2] If your product is an oil, consider the following:

  • Purity Check: Analyze the purity of your oily product by TLC or GC-MS. If impurities are present, further purification by column chromatography may be necessary.

  • Solvent Selection: Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent level to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Streaking of the product spot on TLC and poor separation on the column. The carboxylic acid group is interacting strongly with the silica (B1680970) gel, leading to tailing.[2]Add 0.5-1% acetic or formic acid to the elution solvent to keep the carboxylic acid protonated and minimize interaction with the silica.[2]
The product elutes with impurities. The chosen solvent system has insufficient resolving power.Optimize the solvent system using TLC. A good starting point for fatty acids is a mixture of hexane (B92381) and ethyl acetate (B1210297). Adjust the polarity to achieve a clear separation between the product and impurity spots.
Low recovery of the product from the column. The product is highly retained on the silica gel. The column may have been allowed to run dry.Ensure the column is properly packed and never allowed to run dry. If the product is still retained, a more polar solvent system may be required to elute it. Consider using a different stationary phase if strong adsorption is a persistent issue.
Cracking of the silica gel bed. Improper packing of the column. Rapid changes in solvent polarity.Pack the column carefully to ensure a homogenous bed. When running a gradient elution, change the solvent polarity gradually.
Recrystallization
Issue Possible Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are present.Use a lower-boiling point solvent. Ensure the solution is not cooled too rapidly. Re-purify the compound by another method (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.[2]
No crystals form upon cooling. The solution is not saturated. The compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.
Low yield of recovered crystals. The compound has significant solubility in the cold solvent. The crystals were not completely collected.Cool the solution in an ice bath to minimize solubility. Ensure all crystals are transferred during filtration and wash them with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction and Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.

1. Acid-Base Extraction: a. Dissolve the crude reaction mixture in diethyl ether (10 volumes). b. Transfer the solution to a separatory funnel. c. Wash the organic layer with 1 M sodium bicarbonate solution (3 x 5 volumes). d. Combine the aqueous layers and wash with diethyl ether (2 x 5 volumes) to remove any remaining neutral impurities. e. Slowly acidify the aqueous layer to pH ~2 with 3 M HCl. The product should precipitate out. f. Extract the precipitated this compound with diethyl ether (3 x 5 volumes). g. Combine the organic layers, wash with brine (1 x 5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Silica Gel Column Chromatography: a. Prepare a slurry of silica gel in hexane and pack a glass column. b. Dissolve the product from the acid-base extraction in a minimal amount of the initial elution solvent. c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Add 0.5% acetic acid to the mobile phase to improve peak shape. e. Collect fractions and monitor by TLC (e.g., using a mobile phase of 80:20:1 hexane:ethyl acetate:acetic acid). f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Separation of Branched-Chain Fatty Acids by Urea (B33335) Adduction

Urea adduction is a technique used to separate linear molecules from branched or bulky ones. Linear fatty acids form crystalline inclusion complexes with urea, while branched-chain fatty acids like this compound do not and remain in solution.[3][4]

1. Urea Complex Formation: a. Dissolve the fatty acid mixture in methanol (B129727) or ethanol. b. Add a saturated solution of urea in the same alcohol at an elevated temperature (e.g., 60-70 °C) with stirring until the urea dissolves.[5] c. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the crystallization of the urea-straight-chain fatty acid adducts.

2. Separation and Recovery: a. Filter the cold suspension to separate the crystalline urea adducts (containing straight-chain fatty acids) from the filtrate (containing this compound). b. Wash the crystals with a small amount of cold solvent. c. Concentrate the filtrate to recover the enriched this compound. d. To recover any co-precipitated branched-chain fatty acid, the urea adducts can be dissolved in warm water and the fatty acids extracted with an organic solvent.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for Purification Monitoring

Compound Typical Rf Value *Visualization Method(s)
This compound0.4 - 0.5Potassium permanganate (B83412) stain, Bromocresol green spray[6]
Unreacted Alkyl Halide0.8 - 0.9Potassium permanganate stain, Iodine vapor
Wurtz Coupling Product> 0.9Potassium permanganate stain, Iodine vapor

*Rf values are approximate and can vary depending on the exact TLC plate, solvent system (e.g., 80:20 Hexane:Ethyl Acetate), and experimental conditions.

Mandatory Visualization

experimental_workflow cluster_alternative Alternative/Additional Step crude_product Crude this compound (with byproducts) acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Initial Purification column_chromatography Silica Gel Column Chromatography acid_base_extraction->column_chromatography Further Purification urea_adduction Urea Adduction acid_base_extraction->urea_adduction For removal of straight-chain fatty acids purity_analysis Purity Analysis (TLC, GC-MS, NMR) column_chromatography->purity_analysis urea_adduction->column_chromatography pure_product Pure this compound purity_analysis->pure_product Verification

Caption: Purification workflow for this compound.

troubleshooting_logic start Crude Product check_purity Analyze by TLC start->check_purity multiple_spots Multiple Spots Present check_purity->multiple_spots Yes single_spot Single Major Spot check_purity->single_spot No purification Purification Method multiple_spots->purification oily_product Product is an Oil single_spot->oily_product solid_product Product is Solid single_spot->solid_product No acid_base Acid-Base Extraction purification->acid_base Neutral/Basic Impurities column_chrom Column Chromatography purification->column_chrom Polar/Non-polar Impurities acid_base->check_purity column_chrom->check_purity recrystallization Recrystallization pure Pure Product recrystallization->pure oily_product->column_chrom Impurities likely present oily_product->recrystallization Try different solvents solid_product->recrystallization

References

Technical Support Center: Optimizing GC-MS for 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the successful detection and quantification of 10-Methylundecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is direct GC-MS analysis of this compound challenging?

A1: Direct analysis is difficult due to the low volatility and high polarity of the carboxylic acid group in this compound.[1][2] These properties lead to poor peak shapes (tailing), low sensitivity, and potential thermal degradation in the GC inlet. To overcome this, a chemical modification step called derivatization is essential.[1][2]

Q2: What is the purpose of derivatization, and which method is recommended for this compound?

A2: Derivatization converts the polar carboxylic acid into a more volatile and less polar derivative, making it suitable for GC analysis.[1][3][4][5] The most common and recommended method is esterification to form a Fatty Acid Methyl Ester (FAME).[6][7][8] This process replaces the active hydrogen on the carboxyl group, which significantly reduces peak tailing and improves chromatographic performance.[5]

Q3: Which type of GC column is best suited for analyzing the methyl ester of this compound?

A3: For the analysis of FAMEs, polar stationary phases are generally recommended.[6]

  • General Purpose & FAME Profiling: A "Carbowax" type column (polyethylene glycol phase) offers good separation for a wide range of fatty acids.[2][9]

  • Isomer Separation: To resolve this compound from other branched-chain or positional isomers, a highly polar cyanopropyl silicone column (e.g., SP™-2340, CP-Sil 88™) is preferred.[9]

  • GC-MS Applications: It is critical to use a low-bleed column (often designated with a "-MS" suffix) to minimize background noise and prevent contamination of the mass spectrometer's ion source.[2][9]

Experimental Workflow & Protocols

The overall workflow involves lipid extraction, conversion to FAMEs, and subsequent GC-MS analysis.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Biological Sample Extract Lipid Extraction Sample->Extract Sapon Saponification (Optional) (to release bound fatty acids) Extract->Sapon FFA Free Fatty Acid (this compound) Sapon->FFA Deriv Esterification to FAME (e.g., with BF₃-Methanol) FFA->Deriv FAME FAME Derivative (Methyl 10-methylundecanoate) Deriv->FAME Inject GC-MS Injection FAME->Inject Detect Separation & Detection Inject->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for this compound analysis.

Protocol: Acid-Catalyzed Methylation for FAME Synthesis

This protocol details a widely used method for preparing fatty acid methyl esters (FAMEs) from a lipid extract.[6]

Materials:

  • Dried lipid extract or sample containing this compound

  • Boron Trifluoride-Methanol (BF₃-Methanol) reagent, 12-14% w/w

  • GC-grade Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass tubes with PTFE-lined screw caps

Procedure:

  • Sample Preparation: Place 1-25 mg of the dried sample into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the tube.

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[6]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to achieve clear separation of the layers.

  • Collection & Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Add a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is now ready for GC-MS injection.

Optimized GC-MS Parameters

The following tables provide recommended starting parameters for the analysis of Methyl 10-methylundecanoate. These should be optimized for your specific instrument and column.

Table 1: Recommended Gas Chromatography (GC) Parameters
ParameterRecommended ValuePurpose & Optimization Notes
Injection Mode Split (e.g., 40:1) or SplitlessUse Split for concentrated samples to avoid column overload. Use Splitless for trace analysis to maximize sensitivity.[10]
Inlet Temperature 250 °CEnsures rapid vaporization of the FAME derivative without thermal degradation.[10]
Carrier Gas Helium (99.999% purity)Standard inert carrier gas for GC-MS.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for capillary columns, balances separation efficiency and analysis time.
Oven Program Initial: 60°C, hold 2 minAllows for solvent focusing.
Ramp 1: 15°C/min to 215°CSeparates FAMEs based on chain length and branching.[10]
Ramp 2: 10°C/min to 250°CContinues elution of higher molecular weight compounds.[10]
Hold: 2 minEnsures all analytes of interest have eluted.
Table 2: Recommended Mass Spectrometry (MS) Parameters
ParameterRecommended ValuePurpose & Optimization Notes
Ionization Mode Electron Ionization (EI)Standard mode that provides reproducible fragmentation patterns for library matching.[1][11]
Electron Energy 70 eVStandard energy for creating consistent mass spectra.[12]
MS Source Temp. 230 °CPrevents analyte condensation within the ion source.[2]
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.[2]
Acquisition Mode Full Scan (m/z 50-300)For method development and identification of the target analyte.
Selected Ion Monitoring (SIM)For increased sensitivity and quantitative analysis once the characteristic ions are known.
Key m/z Ions 74, 87, 214 Key diagnostic ions for Methyl 10-methylundecanoate.[12][13] m/z 74 is the characteristic McLafferty rearrangement ion for FAMEs. m/z 87 is also a common fragment. m/z 214 is the molecular ion (M⁺).[12][13]

Troubleshooting Guide

Q4: My chromatogram shows significant peak tailing for my analyte. What are the common causes and solutions?

A4: Peak tailing is a common issue when analyzing fatty acids and is often caused by unwanted chemical interactions within the GC system.[6][14]

Troubleshooting_PeakTailing cluster_Checks Troubleshooting Steps cluster_Solutions Potential Solutions Start Problem: Peak Tailing Observed CheckDeriv 1. Check Derivatization Is the reaction complete? Start->CheckDeriv CheckInlet 2. Check Inlet System Is the liner clean and deactivated? CheckDeriv->CheckInlet Yes Sol_Deriv Solution: Re-run derivatization. Ensure anhydrous conditions and sufficient reaction time/temperature. CheckDeriv->Sol_Deriv No CheckColumn 3. Check GC Column Is the column contaminated or degraded? CheckInlet->CheckColumn Yes Sol_Inlet Solution: Perform inlet maintenance. Replace septum, O-ring, and liner. Use a deactivated liner. CheckInlet->Sol_Inlet No CheckOverload 4. Check for Overload Is the peak fronting or tailing at high concentration? CheckColumn->CheckOverload Yes Sol_Column Solution: Trim 10-20 cm from the column inlet. If tailing persists, bake out or replace the column. CheckColumn->Sol_Column No Sol_Overload Solution: Dilute the sample. Increase the split ratio. CheckOverload->Sol_Overload No Resolved Problem Resolved CheckOverload->Resolved Yes Sol_Deriv->Resolved Sol_Inlet->Resolved Sol_Column->Resolved Sol_Overload->Resolved

Caption: Troubleshooting flowchart for GC peak tailing.

  • Cause 1: Incomplete Derivatization: Free carboxylic acid groups are highly polar and will tail significantly. Ensure your derivatization reaction has gone to completion.[2]

  • Cause 2: Active Sites in the Inlet: The injector liner, particularly if it contains glass wool, can have active silanol (B1196071) groups that interact with the analyte.[6][15]

    • Solution: Perform regular inlet maintenance, including replacing the liner, septum, and seals. Use a deactivated liner specifically designed for active compounds.[15]

  • Cause 3: Column Contamination or Degradation: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim 10-20 cm from the inlet end of the column.[14] If the problem persists, bake the column according to the manufacturer's instructions or replace it.

  • Cause 4: Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[16]

    • Solution: Dilute your sample or increase the split ratio in the injection method.[16]

Q5: I am experiencing low sensitivity or no peak for this compound. What should I check?

A5: Low sensitivity can stem from issues in sample preparation, instrument settings, or system activity.

  • Check Derivatization Efficiency: Verify that your derivatization procedure is working correctly by running a standard of this compound.

  • Use Isotope-Labeled Internal Standards: Incorporating a deuterated fatty acid analogue as an internal standard can help compensate for losses during sample preparation and analysis, increasing precision.[1][11]

  • Switch to SIM Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) mode on the mass spectrometer. Focusing on key ions (e.g., m/z 74, 87, 214) will dramatically increase the signal-to-noise ratio compared to a full scan.

  • Check for System Leaks: Air leaks in the GC system can degrade the column and reduce sensitivity. Perform a leak check on your instrument.

  • Clean the Ion Source: A contaminated ion source will result in poor sensitivity and high background noise. Follow the manufacturer's procedure for cleaning the MS ion source.

References

Improving the resolution of branched-chain fatty acid isomers in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of branched-chain fatty acid (BCFA) isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the resolution and accuracy of their BCFA analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of BCFA isomers.

Question: Why am I seeing poor resolution between iso and anteiso BCFA isomers?

Answer:

Poor resolution between iso and anteiso BCFA isomers is a common challenge due to their similar boiling points and structures.[1][2][3] Several factors in your gas chromatography (GC) method can be optimized to improve separation:

  • Column Choice: The stationary phase of your GC column is critical. Highly polar columns, such as those with a high percentage of cyanopropyl content (e.g., BPX-70 or SP-2560), are generally recommended for separating fatty acid methyl esters (FAMEs), including BCFA isomers.[2][4] For complex mixtures, longer columns (60-100 m) provide a greater number of theoretical plates, which enhances separation efficiency.[4][5]

  • Temperature Program: A slow, optimized temperature ramp is crucial. A shallow gradient (e.g., 1-2°C per minute) through the elution range of your target BCFAs can significantly improve resolution.[6] An initial isothermal period at a lower temperature can also help separate early-eluting isomers.[7]

  • Carrier Gas Flow Rate: Operating the carrier gas (Helium or Hydrogen) at its optimal linear velocity minimizes band broadening and maximizes resolution.[6][8] Using a constant flow mode is recommended, especially with temperature programming.[6]

Question: My BCFA peaks are co-eluting with straight-chain fatty acids (SCFAs). How can I resolve this?

Answer:

Co-elution with SCFAs can obscure BCFA peaks, especially when BCFAs are present in low concentrations. Consider the following solutions:

  • Derivatization: Ensure that your derivatization to fatty acid methyl esters (FAMEs) is complete.[9][10] The polarity differences between FAMEs are more pronounced than those of free fatty acids, aiding in separation on a polar stationary phase.

  • Stationary Phase Selection: A mid-polarity to high-polarity column is essential. Non-polar columns separate primarily by boiling point, which can be very similar between a BCFA and an SCFA of a similar carbon number. A polar cyanopropylsiloxane or polyethylene (B3416737) glycol (PEG) phase will provide better selectivity based on structural differences.[4]

  • Advanced Techniques: For highly complex matrices like dairy or microbial samples, consider two-dimensional gas chromatography (GCxGC).[11][12] This technique uses two columns with different selectivities to dramatically increase peak capacity and resolve components that co-elute in a single-dimension separation.[11][12][13] Silver ion chromatography (Ag-HPLC) can also be used as a pre-fractionation step to separate FAMEs based on their degree of unsaturation, which can simplify the subsequent GC analysis.[4][14][15]

Question: What causes peak tailing and broadening for my BCFA peaks?

Answer:

Peak tailing and broadening reduce resolution and impact quantification. The primary causes are often related to activity in the GC system or incomplete derivatization.

  • Incomplete Derivatization: Free carboxyl groups on underivatized fatty acids are highly polar and can interact with active sites in the injector or column, causing significant peak tailing.[9][10][16]

  • Injector and Liner Activity: Active sites (silanol groups) in the injector liner can interact with the analytes. Using a deactivated liner is crucial. The injection temperature should be optimized to ensure rapid volatilization without causing thermal degradation.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak distortion. Trimming the first few centimeters of the column or using a guard column can resolve this.

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.[6]

Logical Flow for Troubleshooting Poor Resolution

The following diagram outlines a systematic approach to diagnosing and resolving poor peak resolution in BCFA analysis.

G cluster_start cluster_check Initial Checks cluster_optimize Method Optimization cluster_advanced Advanced Solutions cluster_end Start Poor BCFA Isomer Resolution Deriv Is Derivatization Complete? Start->Deriv Column Is the GC Column Appropriate? (e.g., long, highly polar) Deriv->Column Yes Redo Re-optimize Derivatization Protocol Deriv->Redo No Temp Optimize Temperature Program (slower ramp, lower initial temp) Column->Temp Yes ChangeCol Select Appropriate High-Polarity Column (e.g., >100m cyanopropyl) Column->ChangeCol No Flow Optimize Carrier Gas Flow Rate (constant flow mode) Temp->Flow GCxGC Consider GCxGC for Highly Complex Samples Flow->GCxGC Resolution Still Inadequate Fractionate Use Pre-fractionation (e.g., Ag-HPLC) Flow->Fractionate End Resolution Improved Flow->End Resolution Adequate GCxGC->End Fractionate->End Redo->Deriv ChangeCol->Column G cluster_workflow GCxGC Workflow cluster_output Result Injector Injector Column1 1st Dimension Column (e.g., Non-polar) Injector->Column1 Volatility Separation Modulator Modulator (Cryogenic or Flow-based) Column1->Modulator Column2 2nd Dimension Column (e.g., Polar) Modulator->Column2 Polarity Separation Detector Detector (TOF-MS or FID) Column2->Detector Plot 2D Contour Plot (Enhanced Resolution) Detector->Plot Data Processing G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Final Output Sample Biological Sample (e.g., Tissue, Cells, Biofluid) Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extract Deriv Derivatization to FAMEs (e.g., BF3-Methanol) Extract->Deriv GC GC-MS or GCxGC-MS Analysis Deriv->GC Process Peak Integration & Deconvolution GC->Process Identify Compound Identification (Mass Spectral Library & Retention Index) Process->Identify Quant Quantification (Internal Standards) Identify->Quant Report Final Report: BCFA Profile & Concentrations Quant->Report

References

Stability and proper storage conditions for 10-Methylundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 10-Methylundecanoic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound, also known as isolauric acid, is a branched-chain saturated fatty acid.[1] Its key physical and chemical properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties

PropertyValueReferences
Molecular Formula C₁₂H₂₄O₂[2]
Molecular Weight 200.32 g/mol [2]
Appearance Liquid or Solid[3][4]
Melting Point 38-39 °C[3]
Boiling Point 140-145 °C at 3 Torr[3]
Density 0.903 g/cm³[4]
Solubility Slightly soluble in water; soluble in ether, benzene, and alcohol.[3]
Purity (Typical) >98%[2]

Q2: What are the recommended storage conditions for this compound?

There are differing recommendations for the storage of this compound. While some suppliers suggest room temperature[2], the most common recommendation for long-term stability is to store it at -20°C.[3][4][5]

Data Presentation: Recommended Storage Conditions

ConditionRecommendationRationaleExpected Shelf Life (Estimated)
Long-Term Storage -20°C in a tightly sealed container.Minimizes potential for oxidation and degradation over extended periods.> 1 year
Short-Term Storage 2-8°C in a tightly sealed container.Suitable for frequent use over a period of weeks to months.Several months
Room Temperature Acceptable for brief periods.May be sufficient for high-turnover stock, but not ideal for long-term preservation.Weeks to months

To ensure the highest purity and stability, especially for sensitive applications, long-term storage at -20°C is the preferred method.

Q3: What are the primary safety concerns when handling this compound?

This compound is classified as an irritant and can cause skin and eye irritation.[3][4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[6]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

Q: My recent experiments using this compound have yielded inconsistent or unexpected results. Could the stability of the fatty acid be the cause?

A: Yes, degradation of this compound can lead to impurities that may interfere with your experiments. As a branched-chain fatty acid, it can be susceptible to oxidation over time, especially if not stored properly.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Was it stored at -20°C in an inert atmosphere? B->C D Visually Inspect the Acid (Color change, precipitation) C->D Yes H Degradation is Likely C->H No E Has the appearance changed? D->E F Perform Quality Control (e.g., TLC, GC-MS) E->F No E->H Yes G Are impurities or degradation products detected? F->G G->H Yes I Source of inconsistency is likely elsewhere G->I No J Procure a new batch of This compound H->J

Caption: Troubleshooting inconsistent results.

Potential Degradation Pathway:

While specific degradation pathways for this compound are not extensively documented, branched-chain fatty acids can undergo oxidation. The general process involves the formation of hydroperoxides which can then break down into a variety of smaller, more volatile compounds. This process is accelerated by exposure to heat, light, and oxygen.

G A This compound C Oxidation A->C B Exposure to: - Oxygen (Air) - Light - Heat B->C D Formation of Hydroperoxides C->D E Degradation Products (Aldehydes, Ketones, etc.) D->E G A Select Storage for This compound B Intended Storage Duration? A->B C Long-Term (> 6 months) B->C D Short-Term (Weeks to months) B->D E Frequent Use (Daily/Weekly) B->E F Store at -20°C Inert atmosphere if possible C->F G Store at 2-8°C D->G H Store at Room Temperature (in a desiccator) E->H

References

Overcoming matrix effects in the LC-MS analysis of 10-Methylundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 10-Methylundecanoic acid.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format that you may encounter during your experiments.

Question 1: I am observing significant signal suppression (low intensity) for this compound. What is the likely cause and how can I fix it?

Answer: Signal suppression is a common matrix effect in LC-MS analysis, particularly when using electrospray ionization (ESI).[1] It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal. For fatty acids in biological fluids like plasma, phospholipids (B1166683) are a primary cause of ion suppression.[2]

Recommended Solutions:

  • Optimize Sample Preparation: This is the most effective way to mitigate ion suppression.[1] Simple protein precipitation (PPT) is often insufficient as it does not adequately remove phospholipids.[3] Consider more rigorous techniques:

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[3]

    • Solid-Phase Extraction (SPE): This is generally the most effective method for removing interfering matrix components, providing the cleanest extracts.[2][3] Polymeric mixed-mode SPE, which combines reversed-phase and ion exchange mechanisms, is highly recommended for dramatically reducing matrix components.[3]

  • Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry to enhance separation.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects.[5] Since it has virtually identical chemical properties and elution characteristics, it will experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[1]

Question 2: My results for this compound are inconsistent and have poor reproducibility across different samples. What could be causing this variability?

Answer: Poor reproducibility is often caused by sample-to-sample variations in the matrix composition, leading to different degrees of ion suppression for each sample.[5]

Recommended Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure is critical. As mentioned, SPE or LLE will minimize variability in matrix effects more effectively than protein precipitation.[3][5] Consistency in executing every step of the protocol is key.

  • Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control (QC) samples in the same biological matrix (e.g., plasma from the same source) as your unknown samples. This helps to compensate for consistent matrix effects that may be present.[5][6]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples, significantly improving reproducibility.[5]

Question 3: How do I quantitatively assess the extent of matrix effects in my assay?

Answer: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method .[1][7] This method allows you to calculate a "matrix factor" (MF).

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Blank matrix is extracted first, and then the analyte is spiked into the final, clean extract.

    • Set C (Pre-Spike Sample): Analyte is spiked into the blank matrix before the extraction process (used to determine recovery).

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Set B) / (Peak Response of Set A)

    • An MF < 1 indicates ion suppression.[7]

    • An MF > 1 indicates ion enhancement.[7]

    • For a robust method, the MF should ideally be between 0.75 and 1.25.[7]

This process should be repeated with multiple sources of your biological matrix to assess variability.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for identifying and mitigating matrix effects.

start Poor Reproducibility or Low Sensitivity Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a SIL-IS to Compensate for Matrix Effects check_is->use_is No quant_me Quantitatively Assess Matrix Effect (Post-Spike) check_is->quant_me Yes use_is->quant_me me_present Is Matrix Effect (Suppression/Enhancement) Significant? quant_me->me_present improve_sp Improve Sample Preparation: Switch from PPT to LLE or SPE me_present->improve_sp Yes end Method Optimized: Reliable Quantification Achieved me_present->end No optimize_lc Optimize LC Method to Separate Analyte from Interference Zone re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate improve_sp->optimize_lc re_evaluate->me_present Still Significant re_evaluate->end Resolved no_is No yes_is Yes yes_me Yes no_me No, investigate other issues

Caption: A logical workflow for troubleshooting and overcoming matrix effects in LC-MS analysis.

Data on Sample Preparation Effectiveness

The choice of sample preparation technique significantly impacts the reduction of matrix effects and analyte recovery. While data for this compound is not specifically available, the following table summarizes representative data for fatty acids and other analytes in plasma, comparing common extraction methods.[2][3]

Sample Preparation MethodRelative Analyte RecoveryRelative Matrix Effect (Ion Suppression)Key Characteristics
Protein Precipitation (PPT) Good to ExcellentHighFast and simple, but leaves many phospholipids, causing significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) Variable (Low for Polar Analytes)Low to MediumProvides cleaner extracts than PPT but can have inconsistent recovery.[3]
Solid-Phase Extraction (SPE) ExcellentVery LowProvides the cleanest extracts and the most effective removal of interferences.[3][8]
Mixed-Mode SPE ExcellentLowestConsidered the most powerful technique for minimizing matrix effects from biological samples.[3]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Use Case: Rapid screening where high accuracy is not the primary goal.

  • Methodology:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.[9][10] Using acetonitrile is generally more effective at removing phospholipids than methanol (B129727).[1]

    • Vortex the mixture vigorously for 2 minutes.[11]

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Use Case: When cleaner samples than PPT are required and SPE is not available.

  • Methodology: This protocol is based on the Folch or Bligh-Dyer methods, which are standard for lipid extraction.[12][13]

    • To 100 µL of plasma, add 400 µL of a 2:1 (v/v) mixture of chloroform (B151607):methanol. Add the internal standard at this stage.

    • Vortex vigorously for 15-20 minutes at room temperature.[13]

    • Add 80 µL of 0.9% NaCl solution to the mixture to induce phase separation.[13]

    • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes.[13]

    • Two phases will form. Carefully collect the lower chloroform phase, which contains the lipids, avoiding the protein disk at the interface.[13]

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate solvent for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Recommended Method

  • Use Case: For achieving the highest data quality, accuracy, and reproducibility by minimizing matrix effects.

  • Methodology: This is a general protocol using a reversed-phase (e.g., C18) cartridge.[13]

    • Condition Cartridge: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.[13]

    • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma using 300 µL of acetonitrile (as in the PPT protocol). After centrifugation, take the supernatant and dilute it with 600 µL of water.

    • Load Sample: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Wash: Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.[13]

    • Elute: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[13]

    • Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Solid-Phase Extraction (SPE) Workflow Diagram

cluster_0 SPE Workflow for this compound start Start: Plasma Sample (+ Internal Standard) ppt 1. Protein Precipitation (Acetonitrile) start->ppt centrifuge 2. Centrifugation ppt->centrifuge supernatant 3. Collect & Dilute Supernatant (with Water) centrifuge->supernatant load 5. Load Sample onto Cartridge supernatant->load condition 4. Condition SPE Cartridge (Methanol -> Water) condition->load wash 6. Wash Cartridge (50% Methanol) load->wash elute 7. Elute Analyte (Acetonitrile) wash->elute dry 8. Evaporate Eluate (Nitrogen Stream) elute->dry reconstitute 9. Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS Analysis reconstitute->end

Caption: A step-by-step experimental workflow for sample preparation using Solid-Phase Extraction.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample. This leads to a lower signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.

Q2: Can I just dilute my sample to reduce matrix effects? A2: Yes, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[5] However, this approach is only viable if the concentration of this compound is high enough to remain well above the limit of detection after dilution.[14]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) better than an analog internal standard? A3: A SIL-IS has the same chemical structure as the analyte, with only a difference in isotopic composition (e.g., containing ¹³C or ²H). This makes its physicochemical properties and chromatographic retention time nearly identical to the analyte.[1] An analog IS is a different molecule with similar properties, but it may not co-elute perfectly or experience the exact same degree of ionization suppression, making it less effective for compensation.

Q4: My lab uses protein precipitation. What is the single most important change I can make to improve my results? A4: If you must use protein precipitation, switching your precipitating solvent from methanol to acetonitrile can significantly reduce the amount of phospholipids that remain in the supernatant, thereby decreasing matrix effects.[1][15] However, for the most robust results, transitioning to a solid-phase extraction (SPE) method is strongly recommended.[3]

References

Troubleshooting low yields in the synthesis of 10-Methylundecanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-methylundecanoic acid and its derivatives. Low yields can be a significant impediment in synthetic chemistry, and this resource aims to address common issues encountered during the preparation of these valuable compounds.

Troubleshooting Low Yields in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, such as methyl 10-methylundecanoate, typically involves a multi-step process. A common and effective strategy is the conjugate addition of a methyl group to an α,β-unsaturated ester precursor, methyl 10-undecenoate. This section will focus on troubleshooting this key step, as well as the initial esterification.

Diagram: Synthetic Workflow for Methyl 10-Methylundecanoate

SynthesisWorkflow A 10-Undecenoic Acid B Methyl 10-Undecenoate A->B  Fischer Esterification    (Methanol, H₂SO₄ catalyst)   C Methyl 10-Methylundecanoate B->C  Conjugate Addition    (Lithium Dimethylcuprate)   D This compound or other derivatives C->D  Hydrolysis or further derivatization  

Caption: Synthetic pathway for this compound derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Fischer Esterification of 10-Undecenoic Acid

Question 1: My Fischer esterification of 10-undecenoic acid to methyl 10-undecenoate is giving low yields. What are the common causes and how can I improve it?

Answer:

Low yields in Fischer esterification are often due to incomplete reaction or losses during workup. Here are the key factors to consider:

  • Incomplete Reaction:

    • Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is crucial. A 10-fold molar excess or using methanol (B129727) as the solvent is recommended.[1]

    • Catalyst: An insufficient amount of acid catalyst (e.g., sulfuric acid) can lead to slow and incomplete reaction. Typically, 1-2% by weight of the carboxylic acid is used.[1]

    • Reaction Time and Temperature: The reaction should be refluxed for an adequate amount of time (typically 1-10 hours) to reach completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advised to determine the optimal reaction time.

  • Workup Losses:

    • Incomplete Extraction: Ensure thorough extraction of the methyl ester from the aqueous layer using a suitable organic solvent like diethyl ether or hexane.

    • Emulsion Formation: If an emulsion forms during the washing steps, adding brine can help to break it.

    • Incomplete Neutralization: Ensure all the acid catalyst is neutralized with a saturated sodium bicarbonate solution. Residual acid can catalyze the reverse reaction (hydrolysis) or lead to side reactions during purification.

Table 1: Reported Yields for Methyl 10-Undecenoate Synthesis

MethodCatalyst/ReagentTypical Reaction TimeTypical Reaction TemperatureReported Yield
Fischer Esterification Sulfuric Acid (H₂SO₄)1 - 10 hours60 - 110 °C (Reflux)Up to 97%[2]
Diazomethane (B1218177) Methylation Diazomethane (CH₂N₂)Minutes to a few hoursRoom Temperature~90-100%[2]

Note: While diazomethane provides high yields, it is a highly toxic and explosive reagent requiring specialized handling procedures.

Part 2: Conjugate Addition of a Methyl Group to Methyl 10-Undecenoate

A highly effective method for introducing the methyl group at the 10-position is through a 1,4-conjugate addition using an organocuprate reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), also known as a Gilman reagent.

Question 2: I am attempting the conjugate addition of a methyl group to methyl 10-undecenoate and experiencing low yields. What are the critical parameters for this reaction?

Answer:

Conjugate additions with organocuprates are sensitive reactions. Low yields can often be attributed to the quality of the reagents and the reaction conditions.

  • Reagent Quality:

    • Organocuprate Instability: Organocuprates are thermally unstable and should be prepared fresh for each reaction.[1] They are also sensitive to air and moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Organolithium Reagent: The quality of the organolithium reagent (e.g., methyllithium) used to prepare the cuprate (B13416276) is critical. It should be titrated before use to determine its exact concentration.

  • Reaction Conditions:

    • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions and decomposition of the cuprate.

    • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can influence the reactivity and stability of the cuprate.[3]

    • Stoichiometry: Using a slight excess of the organocuprate reagent can help to ensure complete conversion of the starting material.

Question 3: What are the common side reactions in the conjugate addition step, and how can they be minimized?

Answer:

Several side reactions can compete with the desired 1,4-conjugate addition, leading to a reduction in the yield of methyl 10-methylundecanoate.

  • 1,2-Addition: Grignard reagents, without the presence of a copper catalyst, tend to add directly to the carbonyl group (1,2-addition) rather than the double bond.[4] Using a Gilman reagent (organocuprate) strongly favors the desired 1,4-addition.[4]

  • Enolate Formation: The organocuprate can act as a base and deprotonate the α-carbon of the ester, leading to the formation of an enolate and consumption of the reagent. This is more prevalent with sterically hindered substrates.

  • Homocoupling: The organometallic reagent can couple with itself, which is a common issue with unstable reagents.[1]

Diagram: Troubleshooting Logic for Low Yield in Conjugate Addition

TroubleshootingLogic A Low Yield of Methyl 10-Methylundecanoate B Check Reagent Quality A->B C Review Reaction Conditions A->C D Analyze for Side Products A->D B1 B1 B->B1 Freshly prepared cuprate? B2 B2 B->B2 Anhydrous conditions? B3 B3 B->B3 Titrated organolithium? C1 C1 C->C1 Correct low temperature maintained? C2 C2 C->C2 Proper inert atmosphere? C3 C3 C->C3 Appropriate solvent and stoichiometry? D1 D1 D->D1 Evidence of 1,2-addition product? D2 D2 D->D2 Recovery of starting material? (possible enolization)

Caption: Troubleshooting flowchart for conjugate addition reactions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 10-Undecenoate via Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification.[1][2][3]

Materials:

  • 10-Undecenoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-undecenoic acid in a 10-fold molar excess of anhydrous methanol.

  • Slowly add concentrated sulfuric acid (approximately 1-2% of the mass of the undecenoic acid) to the stirring solution.

  • Heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 10-undecenoate.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of Methyl 10-Methylundecanoate via Conjugate Addition

This is a general protocol for the conjugate addition of a methyl group using a Gilman reagent. Specific conditions may require optimization.

Materials:

Procedure:

  • Preparation of Lithium Dimethylcuprate:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide.

    • Cool the flask to 0 °C in an ice bath and add anhydrous diethyl ether.

    • Slowly add two equivalents of a titrated solution of methyllithium to the stirred suspension. The mixture should become a clear, colorless, or slightly yellow solution.

  • Conjugate Addition:

    • In a separate flame-dried flask under argon, dissolve methyl 10-undecenoate in anhydrous diethyl ether.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared lithium dimethylcuprate solution to the solution of methyl 10-undecenoate via a cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Disclaimer: These protocols are intended for guidance and should be performed by trained professionals in a laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific scales and equipment.

References

Preventing isomerization of 10-Methylundecanoic acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 10-Methylundecanoic acid during sample preparation. Our focus is on maintaining the structural integrity of the analyte to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomerization risk for this compound during sample preparation?

A1: For this compound, the risk of isomerization during standard analytical sample preparation is very low. This molecule is a saturated branched-chain fatty acid (BCFA), meaning it lacks carbon-carbon double bonds.[1][2] The most common type of isomerization seen in fatty acids is cis-trans isomerization, which can only occur in unsaturated fatty acids containing double bonds.[3][4] Skeletal rearrangement (shifting the position of the methyl group) is a theoretical possibility but requires harsh conditions such as high temperatures and strong acid or specific catalysts, which are not typically used in routine sample preparation for metabolomics or lipidomics.[5] Saturated fatty acids are generally chemically stable.[6][7]

Q2: Can high temperatures during sample processing cause isomerization?

A2: While saturated fatty acids are thermally stable, extremely high temperatures (>140-160°C for extended periods) can lead to thermal degradation rather than isomerization.[8][9] Standard procedures like solvent evaporation under nitrogen, lyophilization, or moderate heating (e.g., 60°C) for derivatization are generally safe and unlikely to cause skeletal rearrangement.

Q3: Are there specific reagents I should avoid to prevent any potential structural changes?

A3: It is prudent to avoid strong mineral acids (like concentrated HCl or H₂SO₄) combined with high heat for prolonged periods during the derivatization step. While primarily a concern for unsaturated fatty acids, aggressive acidic conditions can potentially catalyze side reactions. Milder derivatization reagents and conditions are always recommended to ensure sample integrity.

Q4: How should I store my samples to ensure the stability of this compound?

A4: Proper storage is crucial for preventing degradation. Samples containing this compound should be stored at -20°C or, for long-term stability, at -80°C.[1][10] It is also advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of other lipids in the sample, which could create a reactive environment.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of branched-chain fatty acids.

Sample Extraction
  • Problem: Low recovery of this compound from the sample matrix.

    • Cause: Inefficient extraction solvent or improper phase separation.

    • Solution: Use a well-established lipid extraction method like a modified Folch (chloroform:methanol) or Bligh & Dyer extraction. For solid-phase extraction (SPE), ensure the C18 cartridge is properly conditioned and that the elution solvent is appropriate for a medium-chain fatty acid.

  • Problem: Contamination with other fatty acids (e.g., palmitic, stearic acid).

    • Cause: Contaminants from glassware, plasticware, or solvents.

    • Solution: Use high-purity solvents. Meticulously clean all glassware, and avoid plastic consumables where possible, as they can leach interfering compounds.[11] Run procedural blanks to identify the source of contamination.[11]

Derivatization for GC-MS Analysis
  • Problem: Incomplete derivatization leading to poor peak shape or low signal intensity.

    • Cause: Insufficient reagent, non-optimal reaction time or temperature, or presence of water.

    • Solution: Ensure the sample is completely dry before adding the derivatization reagent. Use a slight excess of the reagent and optimize the reaction time and temperature according to the chosen protocol. See the protocol below for a mild derivatization method.

  • Problem: Appearance of unexpected side-product peaks in the chromatogram.

    • Cause: Use of overly harsh derivatization conditions (e.g., high temperature, strong acid) causing degradation or side reactions.

    • Solution: Switch to a milder derivatization method. Acid-catalyzed methylation with H₂SO₄/methanol at a lower temperature (e.g., 40°C) is less likely to cause isomerization than methods using BF₃/methanol at higher temperatures.[12]

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization method is critical for the integrity of fatty acid analysis. The following table summarizes the risk profiles of common methods for preparing fatty acid methyl esters (FAMEs).

Derivatization MethodTypical TemperatureCatalystRisk of Isomerization (Unsaturated FA)Risk of Degradation (Saturated FA)Comments
BF₃/Methanol 60-100°CLewis Acid (BF₃)Moderate to HighLow to ModerateEffective, but can cause isomerization in conjugated or polyunsaturated fatty acids.[12]
H₂SO₄/Methanol 40-80°CBrønsted Acid (H₂SO₄)Low to ModerateLowA milder alternative to BF₃. Lower temperatures minimize side reactions.[12]
NaOH/Methanol (Base-catalyzed) 40-60°CBase (NaOH/NaOMe)LowVery LowIdeal for transesterification of glycerolipids. Less effective for free fatty acids.
TMS-Diazomethane Room TemperatureNoneVery LowVery LowA very mild and rapid method for esterifying free fatty acids. Reagent is toxic and requires caution.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol is suitable for extracting lipids, including this compound, from biological fluids or homogenized tissue.

  • Homogenization: Homogenize the sample (e.g., 100 mg tissue) in 1 mL of ice-cold phosphate-buffered saline (PBS). For liquid samples (e.g., 100 µL plasma), proceed to the next step.

  • Solvent Addition: Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample in a glass tube. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until derivatization.

Protocol 2: Mild Acid-Catalyzed Methylation for GC-MS Analysis

This protocol uses a gentle method to convert the extracted fatty acid into its fatty acid methyl ester (FAME) for improved volatility in GC analysis.[12]

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.

  • Reagent Addition: Add 2 mL of 1% sulfuric acid (H₂SO₄) in methanol.

  • Reaction: Cap the tube tightly and heat in a water bath or heating block at 50°C for 2 hours.

  • Neutralization & Extraction: After cooling to room temperature, add 2 mL of hexane (B92381) and 1 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and extract the FAMEs. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a recommended workflow for the sample preparation of this compound, designed to maintain sample integrity.

experimental_workflow cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection 1. Collect Sample Storage 2. Store at -80°C SampleCollection->Storage Homogenization 3. Homogenize Sample Storage->Homogenization LLE 4. Perform Liquid-Liquid Extraction Homogenization->LLE Drydown 5. Dry Extract Under N2 LLE->Drydown Reconstitution 6. Reconstitute Extract Drydown->Reconstitution Methylation 7. Mild Acid-Catalyzed Methylation (50°C) Reconstitution->Methylation FinalExtract 8. Extract FAMEs into Hexane Methylation->FinalExtract GCMS 9. GC-MS Analysis FinalExtract->GCMS

Recommended workflow for this compound sample preparation.
Biological Pathway: Biosynthesis of Branched-Chain Fatty Acids

This compound is a member of the branched-chain fatty acid (BCFA) family. BCFAs are primarily synthesized by microorganisms, often using branched-chain amino acids (BCAAs) as precursors.[13][14] The diagram below illustrates this general biosynthetic pathway.

bcfa_biosynthesis Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Isobutyryl Isobutyryl-CoA KIV->Isobutyryl BKD Isovaleryl Isovaleryl-CoA KIC->Isovaleryl BKD Methylbutyryl 2-Methylbutyryl-CoA KMV->Methylbutyryl BKD Iso_even iso-Even Chain BCFAs (e.g., C14, C16) Isobutyryl->Iso_even Elongation Iso_odd iso-Odd Chain BCFAs (e.g., C15, C17) Isovaleryl->Iso_odd Elongation Anteiso_odd anteiso-Odd Chain BCFAs (e.g., C15, C17) Methylbutyryl->Anteiso_odd Elongation

General biosynthetic pathway of BCFAs from BCAAs.

References

Technical Support Center: Method Validation for the Quantification of 10-Methylundecanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of 10-methylundecanoic acid in biological matrices such as plasma or serum.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for fatty acid analysis. The choice depends on several factors:

  • GC-MS: Often provides high chromatographic resolution for fatty acid isomers. However, it requires a derivatization step to make the non-volatile this compound suitable for GC analysis.[1] This adds a step to sample preparation and can be a source of variability.[1]

  • LC-MS/MS: Can often analyze the fatty acid directly without derivatization, simplifying sample preparation.[2][3] It offers high sensitivity and specificity, especially using Multiple Reaction Monitoring (MRM).[4] However, it can be more susceptible to matrix effects from complex biological samples.[5]

Q2: What is a "matrix effect" and how can I minimize it in my LC-MS/MS analysis?

A2: The matrix effect is the alteration (suppression or enhancement) of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the biological matrix.[5] This can negatively impact the accuracy and precision of your results.[5]

  • To minimize matrix effects:

    • Optimize Sample Preparation: Use a more selective extraction technique like Solid-Phase Extraction (SPE) to remove interfering components, particularly phospholipids.[6]

    • Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing the most accurate correction for any signal suppression or enhancement.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is essential for GC-MS analysis. Carboxylic acids like this compound are polar and not sufficiently volatile for gas chromatography.[1] They must be converted into more volatile, non-polar derivatives, commonly fatty acid methyl esters (FAMEs), through a process called esterification.[1][7]

Q4: How should I store my biological samples to ensure the stability of this compound?

A4: Fatty acid stability is critical for reliable results. It is generally recommended to process samples as quickly as possible. If storage is necessary, freezing at -80°C is the preferred method to minimize degradation over long periods.[8] Avoid repeated freeze-thaw cycles, as this can degrade the sample. Adding an antioxidant like butylated hydroxytoluene (BHT) during extraction can also help prevent oxidation.[9]

Troubleshooting Guides

This section addresses common problems encountered during method development and validation.

Problem 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
Possible Cause Solution (GC-MS) Solution (LC-MS/MS)
Incomplete Derivatization Ensure derivatization reaction goes to completion by optimizing temperature, time, and reagent concentration.[10]N/A
Active Sites in GC System Deactivate the GC inlet liner and use a high-quality, well-maintained column.N/A
Column Overload Dilute the sample or inject a smaller volume.Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH N/AAdjust the mobile phase pH. For a carboxylic acid, a lower pH (e.g., adding 0.1% formic acid) will keep the analyte in its neutral form, which often results in better peak shape in reversed-phase chromatography.
Column Contamination Bake out the column at a high temperature as recommended by the manufacturer.Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol).
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting for all steps, especially for the addition of the internal standard. Automate sample preparation steps if possible.
Analyte Instability Investigate analyte stability under different conditions (bench-top, freeze-thaw, long-term storage).[8] Ensure samples are processed and analyzed within the established stability window.
Matrix Effects Use a stable isotope-labeled internal standard. Re-optimize the sample clean-up procedure to better remove interferences.[6]
Carryover Inject a blank sample after a high concentration sample to check for carryover. Optimize the autosampler wash sequence with a strong solvent to clean the injection needle and port between injections.
Problem 3: Low Analyte Recovery
Possible Cause Solution
Inefficient Extraction Optimize the extraction solvent and pH. For liquid-liquid extraction (LLE), ensure vigorous and consistent mixing. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvent are used.
Analyte Adsorption Use silanized glassware or low-binding plasticware to prevent the analyte from sticking to container surfaces.
Incomplete Derivatization (GC-MS) Re-optimize the derivatization reaction conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[10]

Experimental Protocols

Disclaimer: The following are representative protocols based on common methods for branched-chain fatty acid analysis. These should be optimized and fully validated for your specific application and laboratory.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common starting point for extracting fatty acids from plasma or serum.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma/serum), calibration standard, or quality control (QC) sample into a clean glass tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol) to each tube and vortex briefly.

  • Protein Precipitation & Acidification: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (for LC-MS) or a suitable solvent for derivatization (for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the formation of fatty acid methyl esters (FAMEs).

  • Reagent Preparation: Prepare a solution of 14% Boron Trifluoride in Methanol (BF3-Methanol).

  • Reaction: To the dried extract from the LLE protocol, add 200 µL of BF3-Methanol.

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cooling: Cool the tube to room temperature.

  • Extraction of FAMEs: Add 500 µL of hexane (B92381) and 200 µL of saturated sodium chloride solution. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes.

  • Sample Transfer: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 3: Representative LC-MS/MS and GC-MS Conditions

LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 60% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MS/MS Transition (Example): For this compound (C12H24O2, MW: 200.32), the precursor ion would be [M-H]⁻ at m/z 199.3. A suitable product ion would need to be determined by infusion.

GC-MS Conditions

  • GC Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Ionization: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the this compound methyl ester.

Quantitative Data Summary

The following tables present example acceptance criteria and validation results based on regulatory guidelines (FDA and EMA) and published data for similar fatty acid assays.[2][4][11] These tables should be populated with your own experimental data.

Table 1: Example Calibration Curve and LLOQ Data

ParameterAcceptance CriteriaExample Result
Calibration Range Should cover expected concentrations10 - 5000 ng/mL
Regression Model Linear, weighted (1/x or 1/x²)y = 0.005x + 0.001
Correlation Coefficient (r²) ≥ 0.990.998
LLOQ Accuracy 80-120% of nominal value95.6%
LLOQ Precision (%CV) ≤ 20%12.3%

Table 2: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Acceptance Criteria (Accuracy)Example Accuracy (%)Acceptance Criteria (Precision)Example Precision (%CV)
Low (LQC) 3085-115%102.1%≤ 15%8.5%
Medium (MQC) 200085-115%98.7%≤ 15%6.2%
High (HQC) 400085-115%101.5%≤ 15%7.1%

Table 3: Example Recovery and Matrix Effect Data

ParameterAcceptance CriteriaExample Result
Extraction Recovery (%) Consistent, precise, and reproducible.88.5% (CV = 5.9%)
Matrix Effect (Factor) CV of matrix factor across different lots of matrix should be ≤ 15%.CV = 9.8%

Table 4: Example Stability Data

Stability ConditionDurationAcceptance Criteria (% Deviation from Nominal)Example Result (% Deviation)
Bench-Top (Room Temp) 8 hours± 15%-5.2%
Freeze-Thaw Cycles 3 cycles± 15%-8.9%
Long-Term (-80°C) 90 days± 15%-6.4%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Direct GCMS Derivatization & GC-MS Analysis Recon->GCMS Indirect Quant Quantification (Peak Area Ratio) LCMS->Quant GCMS->Quant Report Generate Report Quant->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Tree start Inconsistent Results? check_precision Are QC Samples within 15% CV? start->check_precision precision_ok Precision OK check_precision->precision_ok Yes precision_bad Review Sample Prep (Pipetting, IS Addition) check_precision->precision_bad No check_recovery Is Recovery Low or Variable? recovery_ok Recovery OK check_recovery->recovery_ok No recovery_bad Optimize Extraction (Solvent, pH, Mixing) check_recovery->recovery_bad Yes check_peaks Poor Peak Shape? peaks_ok Peak Shape OK check_peaks->peaks_ok No peaks_bad Check Column Health & LC/GC Conditions check_peaks->peaks_bad Yes precision_ok->check_recovery recovery_ok->check_peaks Validation_Parameters Method Validated Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Stability Stability Method->Stability Recovery Recovery Method->Recovery

References

Technical Support Center: Optimizing 10-Methylundecanoic Acid Extraction from Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 10-methylundecanoic acid from soil and sediment samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from soil?

A1: The most prevalent method is based on the extraction of total lipids, followed by fractionation and derivatization. This is often accomplished using a modified Bligh and Dyer method for the initial lipid extraction.[1][2][3][4] Since this compound is a branched-chain fatty acid, methods developed for broader fatty acid profiling, such as Phospholipid Fatty Acid (PLFA) analysis, are highly applicable. Saturated fatty acids with mid-chain (10-methyl) branching are characteristic of certain bacteria like actinomycetes.

Q2: Why is derivatization necessary for the analysis of this compound?

A2: Derivatization is a critical step to increase the volatility and thermal stability of fatty acids like this compound, making them suitable for analysis by gas chromatography (GC).[5][6][7][8] The polar carboxyl group of the fatty acid is converted into a less polar ester, most commonly a fatty acid methyl ester (FAME).[5][7] This process improves peak shape and ensures accurate quantification during GC analysis.[5]

Q3: What are the key stages in a typical extraction and analysis workflow?

A3: A standard workflow involves four main stages:

  • Lipid Extraction: Removal of total lipids from the soil or sediment matrix using a solvent system.

  • Fractionation: Isolation of the desired lipid fraction (e.g., phospholipids) from the total lipid extract using Solid-Phase Extraction (SPE).

  • Derivatization (Methanolysis): Conversion of the fatty acids in the lipid fraction to FAMEs.

  • Analysis: Quantification and identification of the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID).

Q4: How do humic substances in soil affect the extraction process?

A4: Humic substances can co-extract with lipids and interfere with subsequent analysis. They have been shown to inhibit enzymatic reactions in other types of soil analysis and can interfere with DNA quantification by quenching fluorescence.[9] While the direct quantitative impact on this compound extraction is not extensively documented, it is a known issue in soil science that co-extraction of humic acids can complicate analyses.[10][11][12] Therefore, methods to mitigate their interference are important for accurate quantification.

Troubleshooting Guides

Low Recovery of this compound
Problem Potential Cause Recommended Solution
Low overall yield after extraction Inefficient initial lipid extraction.- Ensure the correct solvent-to-sample ratio is used. For a Bligh and Dyer extraction, a typical ratio is 1:2:0.8 (v/v/v) of chloroform (B151607):methanol:buffer.[13] - Increase mixing time or use sonication to improve cell lysis and solvent penetration.[2] - Consider a pre-treatment step with acid hydrolysis, which can release fatty acids from insoluble salts, though this may increase analysis time.[14]
Analyte loss during Solid-Phase Extraction (SPE) Incorrect sorbent selection or elution solvent.- For fatty acids, a silica-based sorbent is common. Ensure the polarity of your analyte matches the sorbent's retention mechanism.[15] - The elution solvent may be too weak. Increase the polarity/strength of the elution solvent or increase the elution volume.[14][15] - Ensure the SPE cartridge is not drying out before sample loading.[15]
Overload of the SPE cartridge.- Decrease the amount of sample extract loaded onto the cartridge or use a cartridge with a higher capacity.[16][17]
Low signal in GC analysis Incomplete derivatization.- Ensure the derivatization reagent (e.g., BF₃-methanol) is not expired and is used in sufficient excess.[7] - Optimize the reaction time and temperature. A common condition is heating at 60-80°C for 60 minutes.[5][18] - Ensure the sample is dry before adding the derivatization reagent, as water can inhibit the reaction.[5][7]
Inconsistent or Irreproducible Results
Problem Potential Cause Recommended Solution
High variability between sample replicates Inhomogeneous sample.- Thoroughly homogenize the soil or sediment sample before taking a subsample for extraction.
Inconsistent SPE procedure.- Ensure a consistent flow rate during sample loading and elution. A typical flow rate is around 1 mL/min.[16] - Use automated SPE systems for higher precision if available.
Carryover in the GC system.- Run blank solvent injections between samples to check for carryover. - If carryover is detected, clean the injector port and replace the liner.

Data Presentation: Comparison of Extraction and Derivatization Methods

Table 1: Comparison of Solvent Systems for Total Lipid Fatty Acid Methyl Ester (TL-FAME) Extraction from Agricultural Soils

Solvent SystemMean TL-FAME Concentration (nmol g⁻¹ soil)Relative Efficiency (%)
Chloroform:Methanol:Buffer (1:2:0.8, v/v/v)349.7100
Chloroform:Methanol (1:2, v/v)338.596.8
Hexane (B92381):2-Propanol (3:2, v/v)265.475.9
Acetone258.974.0

Data adapted from a study on agricultural soils. The chloroform:methanol based solvents demonstrated the highest extraction efficiency.[13]

Table 2: Comparison of Derivatization Methods for Fatty Acid Quantification

Derivatization MethodMean Total Fatty Acid Concentration (µg/mL)Relative Efficiency (%)
Acid-catalyzed (1% H₂SO₄ in methanol)302.26100
Alkali-catalyzed (0.2 M KOH in methanol)62.6620.7

Data adapted from a study on cream samples, indicating that acid-catalyzed derivatization was significantly more efficient for quantification.[18]

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Lipid Extraction

This protocol is adapted from the method described by Bligh and Dyer (1959).

  • Sample Preparation: Weigh 1-2 grams of homogenized soil or sediment into a glass centrifuge tube.

  • Single-Phase Extraction: Add a single-phase solvent mixture of chloroform:methanol:citrate (B86180) buffer (1:2:0.8 v/v/v) to the sample. For every 1 g of sample, use 1 mL of chloroform, 2 mL of methanol, and 0.8 mL of buffer.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then shake for at least 2 hours at room temperature.

  • Phase Separation: Add an additional 1 mL of chloroform and 1 mL of citrate buffer to the tube. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
  • Sample Preparation: Resuspend the dried lipid extract from Protocol 1 in a small volume of toluene.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[2]

  • Reaction: Cap the tube tightly and heat at 80°C for 60 minutes in a water bath or heating block.[18]

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Mandatory Visualizations

Extraction_Workflow cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_derivatization Derivatization cluster_analysis Analysis soil_sample Soil/Sediment Sample add_solvents Add Chloroform: Methanol:Buffer soil_sample->add_solvents vortex_shake Vortex & Shake add_solvents->vortex_shake phase_separation Phase Separation (Centrifugation) vortex_shake->phase_separation lipid_extract Total Lipid Extract (Chloroform Phase) phase_separation->lipid_extract spe_column Solid-Phase Extraction (SPE Column) lipid_extract->spe_column elution Elute with Solvents of Increasing Polarity spe_column->elution lipid_fraction Target Lipid Fraction elution->lipid_fraction add_bf3 Add BF3-Methanol & Heat lipid_fraction->add_bf3 extract_fames Extract with Hexane add_bf3->extract_fames fame_sample FAMEs in Hexane extract_fames->fame_sample gc_ms GC-MS/FID Analysis fame_sample->gc_ms data_output Data Output gc_ms->data_output

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Logic start Start: Low Analyte Recovery check_extraction Check Initial Extraction Step? start->check_extraction check_spe Check SPE Step? check_extraction->check_spe No extraction_issue Inefficient Extraction: - Check solvent ratios - Increase mixing time - Consider sonication check_extraction->extraction_issue Yes check_derivatization Check Derivatization Step? check_spe->check_derivatization No spe_issue Analyte Loss at SPE: - Verify sorbent/solvent - Increase elution volume - Check for column overload check_spe->spe_issue Yes end Analysis Complete check_derivatization->end No derivatization_issue Incomplete Derivatization: - Check reagent quality - Optimize time/temp - Ensure sample is dry check_derivatization->derivatization_issue Yes extraction_issue->check_spe spe_issue->check_derivatization derivatization_issue->end

Caption: Logical workflow for troubleshooting low analyte recovery.

References

Improving the ionization efficiency of 10-Methylundecanoic acid in ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methylundecanoic acid and other fatty acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve ionization efficiency and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ion mode for analyzing this compound?

For underivatized fatty acids like this compound, negative ion mode is generally preferred .[1][2] The carboxylic acid group is readily deprotonated under ESI conditions to form the [M-H]⁻ ion.[1][3] While this is the most intuitive approach, its efficiency can be compromised by mobile phases used for liquid chromatography (LC).[1][4] Positive ion mode is typically inefficient for free fatty acids but can be made highly effective through chemical derivatization or by promoting the formation of specific adducts.[1][5]

Q2: Why is my signal weak in negative ion mode, especially when coupled with reversed-phase LC?

This is a common issue. Reversed-phase chromatography of fatty acids often yields the best peak shapes under acidic mobile phase conditions (e.g., with 0.1% formic acid).[1][4] However, these acidic conditions suppress the deprotonation of the carboxylic acid, which is essential for forming the [M-H]⁻ ion, thereby reducing ESI efficiency.[1][4] While basic mobile phases would be ideal for ionization, they are often less compatible with standard reversed-phase columns. A careful balance or alternative strategies are needed.

Q3: What mobile phase additives can I use to improve my signal?

The choice of additive depends heavily on the selected ionization mode:

  • For Negative Ion Mode (-ESI):

    • Although counterintuitive, weak acids like acetic acid have been shown to sometimes enhance the negative-ion ESI response for certain molecules compared to stronger acids like formic acid.[6]

    • Adding a volatile base like ammonium (B1175870) hydroxide can facilitate deprotonation, but may also lead to less signal stability.[6]

    • Using ammonium acetate (B1210297) or ammonium formate (B1220265) can provide a buffered system that is often a good compromise for both chromatography and ionization.[7][8]

  • For Positive Ion Mode (+ESI):

    • Ammonium formate or ammonium acetate are commonly used to promote the formation of [M+NH₄]⁺ adducts.[8][9]

    • Adding salts of alkali (e.g., Li⁺) or alkaline earth metals (e.g., Ba²⁺) can form charged adducts ([M+Li]⁺, [M-H+Ba]⁺), significantly enhancing ionization efficiency and providing unique fragmentation patterns in MS/MS experiments.[1][10]

Q4: How can derivatization improve my analysis? What is "charge reversal"?

Derivatization is a powerful strategy to overcome the poor ionization efficiency of fatty acids, especially in positive ion mode.[11][12] It involves chemically modifying the carboxylic acid group to introduce a moiety that is easily ionized.[11]

Charge reversal (or charge tagging) is a specific derivatization technique that attaches a group with a permanent positive charge (like a quaternary amine) or high proton affinity to the fatty acid.[1][5][12] This allows the derivatized molecule to be analyzed with extremely high sensitivity in positive ion mode, as it is already charged.[1][4] This approach can enhance detection sensitivity by several orders of magnitude.[4][13]

Troubleshooting Guide
Issue Observed Potential Cause(s) Suggested Solution(s)
Weak or No Signal Inappropriate ionization mode; Mobile phase suppressing ionization.Switch to negative ion mode for underivatized acid. Optimize mobile phase pH. Consider derivatization for positive mode analysis.[1][2]
Unstable ESI Spray / Fluctuating Signal Suboptimal source parameters; High surface tension of mobile phase.Optimize sprayer voltage and position.[14] Reduce highly aqueous mobile phases where possible. Check for salt contamination.
Multiple Adducts in Spectrum ([M+Na]⁺, [M+K]⁺) Contamination from glassware, solvents, or sample matrix.Use high-purity solvents and additives (LC-MS grade).[8] Add a competing adduct-forming reagent like ammonium formate to promote a single adduct type. Avoid using soaps and detergents to clean glassware.[14]
Unexpected Peaks / In-Source Fragments Source voltages (e.g., cone/fragmentor voltage) are too high, causing the molecule to fragment in the ion source.Methodically reduce source voltages to find the optimal balance between ion transmission and fragmentation.[15] This is crucial as fragments can be misidentified as other compounds.[15]
Poor Chromatographic Peak Shape Mobile phase pH is close to the pKa of the analyte, causing it to exist in both protonated and deprotonated forms.Adjust mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For carboxylic acids, an acidic mobile phase (e.g., with formic or acetic acid) generally improves peak shape.[1][4]
Quantitative Data: Impact of Derivatization

Chemical derivatization can dramatically improve sensitivity. The table below summarizes the reported enhancement for fatty acid analysis using a charge-reversal derivatization reagent.

Derivatization StrategyAnalyte ClassIonization ModeReported Sensitivity ImprovementReference
Amide formation with N-(4-aminomethylphenyl)pyridinium (AMPP)Fatty AcidsPositive ESI~60,000-fold vs. underivatized negative mode[4]
Esterification with picolylamineFatty AcidsPositive ESISignificant increase in ionization efficiency[1]
General DerivatizationFatty AcidsPositive ESI~2,500-fold[13]
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Negative Ion Mode

This protocol describes a systematic approach to optimizing the mobile phase for the analysis of underivatized this compound.

Objective: To find a mobile phase composition that provides a balance between good chromatographic peak shape and optimal ESI-MS signal intensity in negative ion mode.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade acetic acid

  • LC-MS grade ammonium acetate

  • This compound standard

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM ammonium acetate in water and 0.1% (v/v) acetic acid in water.

  • Initial Conditions: Start with a standard reversed-phase gradient (e.g., Mobile Phase A: 95:5 Water:ACN; Mobile Phase B: 95:5 ACN:Water) without any additives.

  • Infuse Standard: While bypassing the LC column, directly infuse a solution of your standard into the mass spectrometer to optimize source parameters (capillary voltage, gas flow, temperatures) for the [M-H]⁻ ion.

  • Test Additive 1 (Acetic Acid):

    • Prepare mobile phases containing 0.05% acetic acid.

    • Inject the standard and analyze the peak intensity and shape.

    • Increase the concentration to 0.1% and repeat the analysis. Note the impact on signal intensity, which may decrease as acid concentration rises.[7]

  • Test Additive 2 (Ammonium Acetate):

    • Prepare mobile phases containing 5 mM ammonium acetate.

    • Inject the standard and analyze the peak intensity and shape.

    • Compare the results to the acetic acid runs. Ammonium acetate may offer better signal by maintaining a moderate pH.

  • Analyze and Conclude: Compare the signal-to-noise ratio and chromatographic performance from all conditions to select the optimal mobile phase.

Protocol 2: Derivatization with AMPP for Positive Ion Mode Analysis

This protocol outlines the general steps for charge-tagging a fatty acid with N-(4-aminomethylphenyl)pyridinium (AMPP) for ultra-sensitive analysis in positive ion mode, based on published methods.[4]

Objective: To covalently attach a permanently charged AMPP tag to the carboxylic acid group of this compound, enabling high-sensitivity detection in +ESI-MS.

Materials:

  • This compound sample (dried)

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • Peptide coupling agent (e.g., EDC, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or ACN)

Procedure:

  • Sample Preparation: Ensure the sample containing the fatty acid is completely dry, as water will interfere with the reaction.

  • Reagent Preparation: In a microcentrifuge tube, dissolve the dried fatty acid sample in the anhydrous solvent.

  • Activation: Add the peptide coupling agent and the organic base to the sample solution to activate the carboxylic acid group.

  • Derivatization Reaction: Add the AMPP reagent to the activated fatty acid solution. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching/Dilution: Stop the reaction by diluting the mixture with an appropriate solvent for LC-MS analysis (e.g., 50% ACN in water).

  • LC-MS Analysis: Analyze the resulting solution using reversed-phase LC-MS in positive ion mode . The derivatized fatty acid will now carry a permanent positive charge and ionize with very high efficiency. Optimize source conditions for the [M+AMPP]⁺ precursor ion.

Visualizations

Troubleshooting_Workflow start Start: Poor Signal for This compound check_mode Check Ionization Mode start->check_mode neg_mode Using Negative Ion Mode? check_mode->neg_mode Yes pos_mode Using Positive Ion Mode? check_mode->pos_mode No neg_mode->pos_mode No check_mobile_phase Is Mobile Phase Acidic (e.g., contains Formic Acid)? neg_mode->check_mobile_phase Yes underivatized Is the Analyte Underivatized? pos_mode->underivatized Yes ok Signal should improve. pos_mode->ok No (Derivatized) solution_acid Acid suppresses ionization. 1. Reduce acid concentration. 2. Switch to weaker acid (e.g., Acetic). 3. Add buffer (e.g., Ammonium Acetate). check_mobile_phase->solution_acid Yes check_mobile_phase->ok No solution_acid->ok solution_derivatize Underivatized fatty acids have poor +ESI efficiency. Consider 'Charge Reversal' Derivatization. underivatized->solution_derivatize Yes switch_to_neg Switch to Negative Ion Mode for underivatized analysis. underivatized->switch_to_neg No solution_derivatize->ok switch_to_neg->neg_mode

Caption: Troubleshooting workflow for poor ESI-MS signal.

Ionization_Principle cluster_NegativeMode Negative Ion Mode (-ESI) cluster_PositiveMode Positive Ion Mode (+ESI) with Derivatization FA R-COOH (this compound) FA_ion [ R-COO ]⁻ (Analyzed Ion) FA->FA_ion Deprotonation H_plus H⁺ Base Base (e.g., NH₃) Base->FA facilitates de-protonation FA_deriv R-CO-TAG⁺ (Derivatized Acid with Permanent Positive Charge) FA_deriv_ion [ R-CO-TAG ]⁺ (Analyzed Ion) FA_deriv->FA_deriv_ion Direct Detection

Caption: Principle of ionization for fatty acids in ESI-MS.

Caption: General reaction for charge-reversal derivatization.

References

Synthesis of deuterated 10-Methylundecanoic acid for use as an internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deuterated 10-methylundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this molecule as an internal standard in their analytical studies. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful synthesis.

Experimental Protocols

The synthesis of deuterated this compound can be approached in a two-stage process: first, the synthesis of the non-deuterated this compound skeleton, followed by a deuteration step.

Part 1: Synthesis of this compound

A convergent synthesis approach is recommended, utilizing a Grignard reaction to form the carbon backbone. This method involves the preparation of a Grignard reagent from a branched alkyl halide and its subsequent reaction with a suitable electrophile to introduce the carboxylic acid functionality.

Methodology:

  • Preparation of the Grignard Reagent (iso-amylmagnesium bromide):

    • All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

    • Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • A small crystal of iodine can be added to activate the magnesium surface.

    • A solution of 1-bromo-2-methylbutane (B81432) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

    • Once the reaction starts, the remaining solution of 1-bromo-2-methylbutane is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with an ω-haloester:

    • The Grignard reagent is cooled to 0°C in an ice bath.

    • A solution of ethyl 6-bromohexanoate (B1238239) in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 10-methylundecanoate.

  • Saponification to this compound:

    • The crude ester is dissolved in a solution of potassium hydroxide (B78521) in ethanol (B145695)/water.

    • The mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure, and the remaining aqueous solution is acidified with hydrochloric acid.

    • The resulting carboxylic acid is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

Part 2: Deuteration of this compound

For use as an internal standard, selective deuteration at a position that is not prone to exchange is crucial. α-Deuteration of the carboxylic acid is a common and effective strategy. A ternary catalytic system can be employed for high deuterium (B1214612) incorporation.

Methodology:

  • Catalytic α-Deuteration:

    • To a solution of this compound in a suitable solvent (e.g., THF), a catalytic amount of a phosphine (B1218219) ligand, a metal catalyst (e.g., a rhodium or iridium complex), and a deuterium source such as D₂O are added.

    • The reaction mixture is stirred at an elevated temperature under a deuterium atmosphere.

    • The reaction progress is monitored by NMR spectroscopy to determine the extent of deuterium incorporation.

    • Upon completion, the solvent is removed, and the product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected for the synthesis of a branched-chain fatty acid and its subsequent deuteration. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Typical Purity (%)Deuterium Incorporation (%)
Grignard Reaction & EsterificationEthyl 10-methylundecanoate70-85>95 (crude)N/A
SaponificationThis compound90-98>98 (after workup)N/A
Catalytic α-DeuterationDeuterated this compound80-95>99 (after purification)>98

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Part 1: Synthesis of this compound cluster_deuteration Part 2: Deuteration 1-bromo-2-methylbutane 1-bromo-2-methylbutane Coupling Grignard Coupling 1-bromo-2-methylbutane->Coupling Mg Mg Grignard_Reagent iso-amylmagnesium bromide Grignard_Reagent->Coupling ethyl_6-bromohexanoate Ethyl 6-bromohexanoate ethyl_6-bromohexanoate->Coupling Ester Ethyl 10-methylundecanoate Coupling->Ester Saponification Saponification Ester->Saponification Acid This compound Saponification->Acid Acid_in This compound Deuteration_Step Catalytic α-Deuteration (D₂O, Catalyst) Acid_in->Deuteration_Step Deuterated_Acid Deuterated This compound Deuteration_Step->Deuterated_Acid

Caption: Workflow for the synthesis of deuterated this compound.

Logical Relationship of Troubleshooting

Troubleshooting_Logic cluster_grignard Grignard Reaction Issues cluster_deuteration Deuteration Issues Problem Problem Encountered No_Reaction Reaction does not initiate Problem->No_Reaction e.g. Low_Yield Low yield of Grignard reagent Problem->Low_Yield e.g. Side_Products Formation of side products Problem->Side_Products e.g. Low_Incorporation Low deuterium incorporation Problem->Low_Incorporation e.g. Decomposition Product decomposition Problem->Decomposition e.g. Solution_Activation Activate Mg (iodine, mechanical stirring) No_Reaction->Solution_Activation Solution_Anhydrous Ensure strictly anhydrous conditions No_Reaction->Solution_Anhydrous Low_Yield->Solution_Anhydrous Solution_Slow_Addition Slow addition of alkyl halide Low_Yield->Solution_Slow_Addition Side_Products->Solution_Slow_Addition Solution_Temp Control reaction temperature Side_Products->Solution_Temp Solution_Catalyst Optimize catalyst and D₂O source Low_Incorporation->Solution_Catalyst Decomposition->Solution_Temp

Caption: Troubleshooting logic for common synthesis issues.

Troubleshooting Guides and FAQs

Grignard Reaction

Q1: My Grignard reaction is not starting. What should I do?

A1: This is a common issue, often due to a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture.

  • Activation of Magnesium: Add a small crystal of iodine to the flask. The disappearance of the purple color indicates activation of the magnesium surface. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used. Vigorous stirring to mechanically break the oxide layer can also be effective.

  • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried. Solvents must be anhydrous. Use fresh, high-quality reagents.

Q2: The yield of my Grignard reagent is low. What are the possible causes?

A2: Low yields can result from several factors.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting alkyl halide. To minimize this, add the alkyl halide slowly to maintain a low concentration in the reaction mixture.

  • Incomplete Reaction: Ensure the reaction has gone to completion by allowing sufficient reaction time after the addition of the alkyl halide.

  • Moisture Contamination: Even trace amounts of water will quench the Grignard reagent. Maintain a strict inert atmosphere (nitrogen or argon).

Q3: I am observing a significant amount of a high-boiling point side product. What is it and how can I avoid it?

A3: This is likely the Wurtz coupling product (in this case, 2,7-dimethyloctane). This side reaction is favored by high local concentrations of the alkyl halide and higher temperatures. Slow, controlled addition of the alkyl halide at a moderate temperature is key to minimizing this side product.

Deuteration

Q4: The deuterium incorporation in my final product is lower than expected. How can I improve it?

A4: Low deuterium incorporation can be due to several factors related to the catalyst and the deuterium source.

  • Catalyst Activity: Ensure the catalyst is active and used in the correct loading. The choice of ligand can also significantly impact the efficiency of the deuteration.

  • Deuterium Source: Use high-purity D₂O. The stoichiometry of the deuterium source relative to the substrate may need to be optimized.

  • Reaction Time and Temperature: The reaction may require longer times or higher temperatures to achieve high levels of deuterium incorporation. Monitor the reaction by NMR to determine the optimal endpoint.

  • Back-Exchange: During work-up, avoid using protic solvents (H₂O, methanol, etc.) if there is a risk of back-exchange of the incorporated deuterium.

Q5: My starting material is decomposing during the deuteration reaction. What can I do?

A5: Decomposition is often due to harsh reaction conditions.

  • Temperature: Try lowering the reaction temperature.

  • Catalyst: The chosen catalyst may not be compatible with your substrate. A screening of different catalysts may be necessary.

  • Reaction Time: Minimize the reaction time to what is necessary for sufficient deuterium incorporation to reduce the exposure of the product to potentially harsh conditions.

This technical support guide provides a comprehensive overview of the synthesis of deuterated this compound. By following the detailed protocols and utilizing the troubleshooting advice, researchers can confidently produce this valuable internal standard for their analytical needs.

Reducing background noise in the analysis of trace levels of 10-Methylundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the trace-level analysis of 10-Methylundecanoic acid.

Troubleshooting Guides

High background noise in the analysis of trace analytes can mask the signal of interest, leading to inaccurate quantification and poor sensitivity. The following guides provide a systematic approach to identifying and mitigating common sources of background noise in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Issue 1: Persistent High Background Noise in GC-MS Analysis

Question: My GC-MS chromatogram shows a high, noisy baseline, or numerous non-target peaks, making it difficult to detect trace levels of this compound. What are the potential sources and how can I resolve this?

Answer: High background noise in GC-MS can originate from several sources. Follow this step-by-step guide to troubleshoot the issue.

Troubleshooting Workflow for High GC-MS Background Noise

start High Background Noise in GC-MS Analysis blank_run Inject a Solvent Blank start->blank_run check_solvent High Background in Blank? blank_run->check_solvent solvent_source Source: Solvents/ Reagents check_solvent->solvent_source Yes system_source Source: GC System check_solvent->system_source No solvent_action1 Use High-Purity Solvents (e.g., HPLC or GC-grade) solvent_source->solvent_action1 check_septum Inspect/Replace Septum system_source->check_septum solvent_action2 Prepare Fresh Reagents solvent_action1->solvent_action2 solvent_action3 Avoid Plasticware (use glass) solvent_action2->solvent_action3 end Re-analyze Blank & Sample solvent_action3->end check_liner Inspect/Clean/Replace Inlet Liner check_septum->check_liner check_column Condition/Trim/Replace Column check_liner->check_column check_gas Check Carrier Gas Purity & Traps check_column->check_gas check_gas->end

Troubleshooting logic for high GC-MS background noise.

Detailed Troubleshooting Steps:

Potential Source Recommended Action Expected Outcome
Contaminated Solvents/Reagents Use high-purity, HPLC, or GC-grade solvents and freshly prepared derivatization reagents.[1] Avoid using plastic labware as plasticizers can leach into the sample.[1]A clean baseline in solvent blank injections.
Septum Bleed Replace the inlet septum with a high-quality, low-bleed septum. Condition the new septum according to the manufacturer's instructions.[1] Septum bleed is often observed as sharp, repetitive peaks at high temperatures.Reduction of sharp, repetitive peaks, especially at higher temperatures.
Dirty Inlet Liner The inlet liner can accumulate non-volatile residues from previous injections.[1][2][3] Inspect and replace the liner regularly. Using a liner with glass wool can help trap non-volatile matrix components.Improved peak shape and reduced ghost peaks.
Column Bleed Condition the column by baking it at its maximum recommended isothermal temperature for several hours. If bleed persists, trim the first few centimeters of the column or replace it.A stable and lower baseline at high temperatures.
Carrier Gas Impurities Ensure high-purity carrier gas is used. Install or replace gas purification traps for oxygen, moisture, and hydrocarbons.[1]A significant reduction in baseline noise.
Sample Carryover Run several solvent blanks after analyzing a concentrated sample. Extend the GC run time or increase the final oven temperature to ensure all compounds elute.[1]Ghost peaks from previous injections should decrease with each blank run.
Issue 2: Poor Signal-to-Noise Ratio in LC-MS Analysis

Question: I am observing a poor signal-to-noise (S/N) ratio for this compound in my LC-MS analysis. How can I improve the sensitivity?

Answer: A low S/N ratio in LC-MS can be due to high background noise or low analyte signal. The following steps will help you address both aspects.

Troubleshooting Steps for Poor LC-MS Signal-to-Noise:

Factor Troubleshooting Step Rationale
Mobile Phase Quality Use LC-MS grade solvents and additives.[4] Prepare fresh mobile phases daily and filter them. Avoid using detergents to clean solvent bottles.[5]Impurities in the mobile phase can significantly increase background noise and form adducts with the analyte of interest.[5]
System Contamination Flush the LC system and mass spectrometer thoroughly. Clean the ion source regularly, as it is a common site for contamination buildup.[2]Contaminants from previous samples, solvents, or the system itself can elevate the baseline noise.[2]
Sample Matrix Effects Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.Matrix components can co-elute with the analyte and cause ion suppression, which reduces the analyte signal.
Ionization Efficiency Optimize ion source parameters such as gas flows, temperatures, and voltages. Ensure the pH of the mobile phase is appropriate for the ionization of this compound (typically 2 pH units away from its pKa).Proper ionization is critical for achieving a strong analyte signal.
Analyte Derivatization For challenging analyses, consider derivatization to improve ionization efficiency.Derivatization can introduce a readily ionizable group to the molecule, enhancing its signal in the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the GC-MS analysis of fatty acids?

A1: The most common sources of background noise in fatty acid analysis using GC-MS include:

  • Contaminated Solvents and Reagents: Impurities in solvents like hexane (B92381) and methanol, as well as derivatization reagents, can introduce extraneous peaks.[1]

  • Plastic Labware: Phthalates and other plasticizers can leach from tubes, pipette tips, and vial caps, causing significant background interference.[1]

  • GC System Components: Septum bleed from the injection port, column bleed from the stationary phase, and contamination of the inlet liner are frequent culprits.[1]

  • Carrier Gas Impurities: The use of impure carrier gases can lead to a noisy baseline.[1]

Q2: Is derivatization necessary for the analysis of this compound by GC-MS?

A2: Yes, derivatization is highly recommended. Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing) and adsorption onto the GC column. Derivatization, typically to form a fatty acid methyl ester (FAME), increases the volatility and thermal stability of the analyte, resulting in better chromatographic performance.

Experimental Protocol: Derivatization of this compound to its Methyl Ester (FAME)

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Preparation: To approximately 100 µL of the sample extract containing this compound in a glass tube, add an appropriate internal standard.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Cap the tube tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the fatty acid methyl esters, to a clean glass vial for GC-MS analysis.

Q3: What type of GC column is best suited for the analysis of this compound methyl ester?

A3: A mid-polar to polar capillary column is generally recommended for the separation of fatty acid methyl esters. Columns with a cyanopropyl stationary phase are a popular choice as they provide good resolution of FAMEs, including positional and geometric isomers.

Q4: Can I use the same sample preparation for LC-MS analysis?

A4: While the extraction part of the sample preparation may be similar, the derivatization step for GC-MS is often not necessary or even desirable for LC-MS. For LC-MS, you would typically analyze the underivatized this compound. The focus for LC-MS sample preparation should be on efficient extraction and removal of matrix components that can cause ion suppression.

Data Presentation

The following tables illustrate the potential impact of troubleshooting steps on the signal-to-noise (S/N) ratio in the analysis of this compound. These are representative data to demonstrate the expected improvements.

Table 1: Impact of Solvent Quality on S/N Ratio in LC-MS

Solvent Grade Analyte Peak Area (Arbitrary Units) Baseline Noise (Arbitrary Units) Signal-to-Noise (S/N) Ratio
Technical Grade50,0005,00010
HPLC Grade52,0001,00052
LC-MS Grade53,000200265

Table 2: Effect of GC Inlet Maintenance on S/N Ratio

Inlet Component Status Analyte Peak Height (Arbitrary Units) Baseline Noise (Arbitrary Units) Signal-to-Noise (S/N) Ratio
Old Septum & Dirty Liner8,00080010
New Septum & Dirty Liner8,20040020.5
New Septum & Clean Liner8,50015056.7

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (FAME Synthesis) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bc_acyl_coa Branched-Chain Acyl-CoA bcka->bc_acyl_coa Decarboxylation tca TCA Cycle bc_acyl_coa->tca ketone Ketone Bodies bc_acyl_coa->ketone glucose Glucose Precursors bc_acyl_coa->glucose bcfa_syn Branched-Chain Fatty Acid Synthesis bc_acyl_coa->bcfa_syn ten_mua This compound bcfa_syn->ten_mua

References

Best practices for handling and storing 10-Methylundecanoic acid to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing 10-Methylundecanoic acid to prevent degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is highly recommended to store this compound at -20°C.[1][2][3][4] It should be kept in a tightly sealed container to prevent exposure to moisture and air. The storage area should be dry and well-ventilated. While some suppliers suggest room temperature storage is acceptable for short periods, colder temperatures are preferable to minimize any potential for degradation.[5]

Q2: Is this compound sensitive to light?

Q3: Do I need to handle this compound under an inert atmosphere?

A3: While this compound is chemically stable under standard ambient conditions, for applications that are highly sensitive to any level of oxidation, handling under an inert atmosphere (e.g., argon or nitrogen) is a good precautionary measure. For some highly unsaturated fatty acids, an inert atmosphere is mandatory to prevent rapid degradation.[6]

Q4: What are the signs of degradation in my this compound sample?

A4: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of a rancid odor. For a more definitive assessment, analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) can be used to check for the presence of impurities or degradation products.

Q5: What materials are compatible with this compound for storage and handling?

A5: Glass containers, particularly amber glass, are ideal for storing this compound. For handling, use laboratory equipment made of glass, stainless steel, or PTFE. Avoid reactive materials such as strong bases, acids, and oxidizing agents, as they can cause exothermic reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results (e.g., low bioactivity, inconsistent data) Sample degradation due to improper storage.Verify storage conditions (temperature, atmosphere, container). Run a quality control check on the sample using an appropriate analytical method (e.g., GC-FID) to assess purity.
Visible changes in the sample (color, viscosity) Oxidation or contamination.Discard the sample if significant changes are observed. Review handling procedures to minimize exposure to air and potential contaminants. Consider purging the vial with an inert gas before sealing.
Precipitate formation upon cooling The sample has reached its melting point.This is normal as the melting point of this compound is around 18-39°C.[1][3][4] Gently warm the sample to room temperature and vortex to re-dissolve before use.

Quantitative Data Summary

ParameterValueSource
Recommended Storage Temperature -20°C[1][2][3][4]
Melting Point 18-39 °C[1][3][4]
Boiling Point ~306.6 °C at 760 mmHg[1][7]
Solubility Slightly soluble in water; Soluble in ether, benzene, and alcohol.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under different storage conditions.

1. Sample Preparation:

  • Aliquot 1 mg of this compound into several amber glass vials.

  • For samples to be stored under an inert atmosphere, flush the vials with argon or nitrogen for 1-2 minutes before sealing.

2. Storage Conditions:

  • Store the vials under a variety of conditions to be tested (e.g., -20°C, 4°C, room temperature with light exposure, room temperature in the dark).

3. Time Points:

  • Analyze a fresh sample at time zero.

  • Analyze samples from each storage condition at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

4. Analytical Method (Gas Chromatography - Flame Ionization Detection, GC-FID):

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the 1 mg sample, add 1 mL of 2% methanolic sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of deionized water.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.[8][9]

  • GC-FID Analysis:

    • Inject 1 µL of the hexane extract into the GC-FID.

    • Use a suitable capillary column for FAME analysis (e.g., a wax-type column).[10]

    • The appearance of new peaks or a decrease in the area of the this compound methyl ester peak indicates degradation.

Visualizations

Degradation_Pathway 10-Methylundecanoic_acid 10-Methylundecanoic_acid Hydroperoxides Hydroperoxides 10-Methylundecanoic_acid->Hydroperoxides Oxidation Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Hydroperoxides Light_Heat Light_Heat Light_Heat->Hydroperoxides Aldehydes_Ketones Aldehydes_Ketones Hydroperoxides->Aldehydes_Ketones Decomposition

Caption: Potential oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent_Results Start->Inconsistent_Results Check_Storage_Temp Check Storage Temperature Inconsistent_Results->Check_Storage_Temp Yes Is_Temp_Correct Is_Temp_Correct Check_Storage_Temp->Is_Temp_Correct Check_Atmosphere Check for Inert Atmosphere Is_Temp_Correct->Check_Atmosphere Yes Adjust_Temp Adjust to -20°C Is_Temp_Correct->Adjust_Temp No Is_Atmosphere_Inert Is_Atmosphere_Inert Check_Atmosphere->Is_Atmosphere_Inert Check_Container Check Container (Amber, Sealed) Is_Atmosphere_Inert->Check_Container Yes Use_Inert_Gas Use Inert Gas Is_Atmosphere_Inert->Use_Inert_Gas No Is_Container_Proper Is_Container_Proper Check_Container->Is_Container_Proper Run_QC_Analysis Run QC Analysis (e.g., GC) Is_Container_Proper->Run_QC_Analysis Yes Transfer_to_Proper_Vial Transfer to Proper Vial Is_Container_Proper->Transfer_to_Proper_Vial No Sample_OK Sample_OK Run_QC_Analysis->Sample_OK Purity OK Sample_Degraded Sample_Degraded Run_QC_Analysis->Sample_Degraded Degradation Detected Adjust_Temp->Check_Atmosphere Use_Inert_Gas->Check_Container Transfer_to_Proper_Vial->Run_QC_Analysis

Caption: Troubleshooting workflow for handling and storage issues.

References

Validation & Comparative

A Comparative Guide to Fatty Acid Biomarkers for Mycobacteria: 10-Methylundecanoic Acid vs. Tuberculostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of mycobacteria is paramount. This guide provides a comprehensive comparison of two fatty acids, 10-methylundecanoic acid and tuberculostearic acid, as potential biomarkers for this purpose. The following analysis is based on available scientific literature and experimental data.

Executive Summary

This guide reveals a significant disparity in the scientific validation and application of this compound and tuberculostearic acid as biomarkers for mycobacteria. Tuberculostearic acid (10-methyloctadecanoic acid) is a well-established and extensively researched biomarker, consistently found in various species of Mycobacterium. In contrast, there is a notable absence of scientific literature supporting the use of this compound as a biomarker for mycobacteria. Therefore, this guide will primarily focus on the robust data available for tuberculostearic acid while highlighting the lack of evidence for this compound.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for both fatty acids as mycobacterial biomarkers. The lack of data for this compound is a key finding of this comparison.

ParameterTuberculostearic Acid (10-methyloctadecanoic acid)This compound
Presence in Mycobacteria Found in numerous Mycobacterium species, including M. tuberculosis, M. bovis, M. kansasii, and M. avium.[1]No significant presence reported in mycobacterial species.
Sensitivity High. For example, in sputum samples for detecting M. tuberculosis, sensitivity has been reported to be high even in smear-negative, culture-positive cases.[2][3]Data not available.
Specificity High. It is a characteristic component of mycobacteria, and its detection is highly specific for mycobacterial infections.[2][3]Data not available.
Detection Limit Low. Detection limits in the picogram range have been reported using Gas Chromatography-Mass Spectrometry (GC-MS).[1] For phosphatidylinositols containing TSA, detection limits are around 10² colony-forming units (CFUs) in bacterial cultures and 10³ CFUs in cell culture systems.[1]Data not available.
Analytical Methods Well-established methods using GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4][5][6][7]Data not available.
Clinical Validation Validated in various clinical specimens including sputum, cerebrospinal fluid, serum, and other body fluids.[2][4][8]Not clinically validated as a mycobacterial biomarker.

Experimental Protocols

Detailed methodologies for the detection of tuberculostearic acid are crucial for researchers looking to implement this biomarker in their work. Below are outlines of common experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Tuberculostearic Acid Detection

This method is a highly sensitive and specific technique for the detection of tuberculostearic acid in clinical specimens.[2]

a. Sample Preparation (e.g., Sputum)

  • Saponification: The clinical sample is treated with a strong base (e.g., sodium hydroxide (B78521) in methanol) and heated to hydrolyze the lipids and release the fatty acids.

  • Esterification: The fatty acids are then converted to their more volatile methyl esters by heating with an esterifying agent (e.g., boron trifluoride in methanol).

  • Extraction: The fatty acid methyl esters (FAMEs) are extracted into an organic solvent (e.g., hexane).

  • Purification: The extract may be further purified using solid-phase extraction to remove interfering substances.

b. GC-MS Analysis

  • Injection: A small volume of the FAMEs extract is injected into the gas chromatograph.

  • Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized (e.g., by electron impact). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, the mass spectrometer can be set to monitor for specific ions characteristic of tuberculostearic acid methyl ester.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tuberculostearic Acid-Containing Phospholipids (B1166683)

This approach allows for the analysis of intact phospholipids containing tuberculostearic acid, providing a different perspective on biomarker detection.[1][6][7]

a. Sample Preparation

  • Lipid Extraction: Lipids are extracted from the sample using a solvent system such as chloroform:methanol.

  • Phase Separation: The mixture is separated into aqueous and organic phases, with the lipids remaining in the organic phase.

  • Drying and Reconstitution: The organic solvent is evaporated, and the lipid extract is reconstituted in a solvent compatible with the LC system.

b. LC-MS Analysis

  • Injection: The lipid extract is injected into the liquid chromatograph.

  • Separation: The different lipid species are separated based on their polarity using a reversed-phase or normal-phase LC column.

  • Ionization and Detection: The separated lipids are ionized using a soft ionization technique like electrospray ionization (ESI) and detected by the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): To confirm the identity of the lipid, MS/MS can be used to fragment the parent ion and detect characteristic fragment ions, such as the tuberculostearic acid acyl chain.[7]

Mandatory Visualization

Experimental Workflow for Fatty Acid Biomarker Detection

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Clinical Sample (e.g., Sputum, CSF) Hydrolysis Lipid Hydrolysis (Saponification) Sample->Hydrolysis Esterification Fatty Acid Esterification (for GC-MS) Hydrolysis->Esterification Extraction Solvent Extraction Esterification->Extraction Purification Sample Purification Extraction->Purification LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Purification->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition DataAnalysis Data Analysis & Biomarker Quantification DataAcquisition->DataAnalysis Result Result Interpretation DataAnalysis->Result

Caption: A generalized workflow for the detection of fatty acid biomarkers from clinical samples.

Biosynthetic Pathway of Tuberculostearic Acid

Tuberculostearic_Acid_Biosynthesis OleicAcid Oleic acid (incorporated in a phospholipid) Intermediate 10-Methylene-octadecanoyl phospholipid OleicAcid->Intermediate Methylenation TSA Tuberculostearic acid (10-methyloctadecanoic acid) (in a phospholipid) Intermediate->TSA Reduction SAM S-adenosyl-L-methionine (SAM) BfaB BfaB (Methyltransferase) SAM->BfaB SAH S-adenosyl-L-homocysteine (SAH) NADPH NADPH BfaA BfaA (Oxidoreductase) NADPH->BfaA NADP NADP+ BfaB->SAH BfaA->NADP

Caption: The two-step enzymatic pathway for the biosynthesis of tuberculostearic acid.

Conclusion

Based on the current body of scientific evidence, tuberculostearic acid is a reliable and well-validated biomarker for the detection of mycobacteria , with robust analytical methods and significant clinical data supporting its use. In stark contrast, This compound is not a recognized biomarker for mycobacteria , and there is no available data to support its use in this context.

For researchers and professionals in drug development, focusing on tuberculostearic acid as a biomarker for mycobacterial infections is the evidence-based choice. Future research could potentially identify new biomarkers, but as it stands, tuberculostearic acid remains a cornerstone in the chemical detection of mycobacteria.

References

A Comparative Analysis of the Antimicrobial Efficacy of 10-Methylundecanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 11, 2025

A detailed review of existing literature highlights the potential of 10-methylundecanoic acid as a notable antimicrobial agent, demonstrating comparable, and in some instances, superior activity against various microbial strains when compared to other branched-chain fatty acids. This comparison guide synthesizes available data on their antimicrobial activities, focusing on minimum inhibitory concentrations, and elucidates the common experimental protocols and mechanisms of action.

The escalating threat of antimicrobial resistance has spurred significant research into alternative therapeutic agents, with fatty acids emerging as promising candidates. Among these, branched-chain fatty acids (BCFAs) have garnered attention for their unique structural properties that influence their biological activity. This guide provides a comparative overview of the antimicrobial performance of this compound against other BCFAs, supported by experimental data from various scientific studies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of fatty acids is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and other selected branched-chain fatty acids against various bacterial and fungal strains. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Fatty AcidMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureusData not available in direct comparative studies
Candida albicansData not available in direct comparative studies
Iso-tridecanoic Acid (12-methyl-dodecanoic acid) Staphylococcus aureus>4000[1]
Anteiso-tridecanoic Acid (10-methyl-dodecanoic acid) Staphylococcus aureus2000[1]
Iso-myristic Acid (12-methyl-tridecanoic acid) Staphylococcus aureus1000[1]
Anteiso-pentadecanoic Acid (12-methyl-tetradecanoic acid) Staphylococcus aureus250[1]
Iso-pentadecanoic Acid (13-methyl-tetradecanoic acid) Staphylococcus aureus500[1]
Iso-palmitic Acid (14-methyl-pentadecanoic acid) Staphylococcus aureus500[1]
Anteiso-heptadecanoic Acid (14-methyl-hexadecanoic acid) Staphylococcus aureus125[1]
Iso-heptadecanoic Acid (15-methyl-hexadecanoic acid) Staphylococcus aureus250[1]

Note: The table highlights a significant gap in the literature regarding the specific antimicrobial activity of this compound in direct, side-by-side comparisons with other BCFAs under standardized conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for fatty acids is predominantly carried out using the broth microdilution method. This standard and widely accepted technique allows for the efficient screening of multiple compounds against various microorganisms.

Broth Microdilution Method for MIC Determination
  • Preparation of Fatty Acid Solutions: Fatty acids are typically dissolved in a suitable solvent, such as ethanol, to create stock solutions.[1]

  • Serial Dilutions: The stock solutions are then serially diluted in a liquid growth medium, such as Tryptic Soy Broth (TSB), within the wells of a 96-well microtiter plate to achieve a range of concentrations.[1]

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration, typically around 10^4 to 10^5 colony-forming units per milliliter (CFU/mL).[1]

  • Inoculation: A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the diluted fatty acid solutions.[2]

  • Incubation: The plates are incubated under optimal growth conditions for the specific microorganism, usually at 37°C for 24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the fatty acid at which no visible growth of the microorganism is observed.[3]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fa Dissolve Fatty Acids in Solvent serial_dilution Serial Dilution of Fatty Acids in Microtiter Plate prep_fa->serial_dilution prep_media Prepare Growth Medium (e.g., TSB) prep_media->serial_dilution prep_inoculum Culture & Standardize Microorganism inoculation Inoculate Wells with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C, 24h) inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Fig. 1: Broth microdilution workflow for MIC determination.

Mechanism of Antimicrobial Action

The primary mechanism by which fatty acids, including branched-chain variants, exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[4] This leads to a cascade of events culminating in cell death.

The amphiphilic nature of fatty acids allows them to intercalate into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity.[4] The consequences of this disruption include:

  • Increased Permeability: The compromised membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions and metabolites.

  • Inhibition of Cellular Processes: The disruption of the membrane can interfere with vital cellular processes that are membrane-associated, including the electron transport chain and nutrient uptake.[5]

  • Enzyme Inhibition: Fatty acids can also directly inhibit the activity of various cellular enzymes.

mechanism_of_action cluster_fatty_acid Fatty Acid cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects fatty_acid Branched-Chain Fatty Acid membrane_intercalation Intercalation into Phospholipid Bilayer fatty_acid->membrane_intercalation membrane_disruption Membrane Disruption membrane_intercalation->membrane_disruption increased_permeability Increased Permeability membrane_disruption->increased_permeability process_inhibition Inhibition of Cellular Processes membrane_disruption->process_inhibition enzyme_inhibition Enzyme Inhibition membrane_disruption->enzyme_inhibition leakage Leakage of Intracellular Components increased_permeability->leakage cell_death Cell Death leakage->cell_death process_inhibition->cell_death enzyme_inhibition->cell_death

Fig. 2: Proposed mechanism of antimicrobial action for fatty acids.

Conclusion

While direct comparative data for this compound is limited, the available information on other branched-chain fatty acids suggests that structural features such as chain length and the position of the methyl branch significantly influence antimicrobial potency. The general trend observed in the compiled data indicates that anteiso-BCFAs with an odd number of carbon atoms, such as anteiso-heptadecanoic acid, exhibit strong activity against Staphylococcus aureus. Further research is warranted to systematically evaluate the antimicrobial spectrum and efficacy of this compound in comparison to a broader range of BCFAs under standardized conditions to fully elucidate its potential as a novel antimicrobial agent. The methodologies and mechanisms outlined in this guide provide a foundational framework for such future investigations.

References

A Comparative Guide to the Antifungal Properties of Undecanoic Acid and 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of the straight-chain fatty acid, undecanoic acid, and its branched-chain counterpart, 10-methylundecanoic acid. While extensive research has elucidated the antifungal activity of undecanoic acid, specific comparative data for this compound remains limited in publicly available scientific literature. This document summarizes the existing experimental data for undecanoic acid, discusses the potential antifungal characteristics of this compound based on the properties of branched-chain fatty acids, and provides detailed experimental protocols for their evaluation.

Mechanism of Antifungal Action

Fatty acids, including undecanoic acid, exert their antifungal effects primarily through the disruption of fungal cell membranes.[1] The lipophilic nature of the fatty acid hydrocarbon chain allows it to intercalate into the lipid bilayer of the fungal cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Another key mechanism involves the inhibition of critical metabolic processes. Undecanoic acid has been shown to interfere with fatty acid biosynthesis in fungi.[2] Additionally, some fatty acids can inhibit enzymes crucial for fungal growth and virulence.

Quantitative Antifungal Activity

Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for undecanoic acid against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Undecanoic Acid against Various Fungi

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans100 - 200[2][3]
Trichophyton rubrum (sensitive strain)30
Trichophyton rubrum (resistant strain)120

Note: No specific MIC data for this compound was identified in the reviewed literature.

Discussion on this compound

While direct experimental data is lacking, the antifungal properties of this compound can be inferred from the general characteristics of branched-chain fatty acids. The introduction of a methyl group at the 10th position creates a branched structure, which can influence its physical and biological properties.

The branching may affect how the molecule interacts with and disrupts the fungal cell membrane. It could potentially alter the fluidity and permeability of the membrane to a different extent than its straight-chain analog. However, without experimental data, it is difficult to predict whether this structural change would enhance or diminish its antifungal potency compared to undecanoic acid. Further research is required to determine the specific antifungal spectrum and efficacy of this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of lipophilic compounds like undecanoic acid and this compound, based on the broth microdilution method.

Experimental Workflow for MIC Determination

experimental_workflow cluster_preparation Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare RPMI-1640 Broth serial_dilution Perform Serial Dilutions of Compounds in 96-well plate prep_media->serial_dilution prep_compounds Prepare Stock Solutions of Fatty Acids in DMSO prep_compounds->serial_dilution prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (Fungus + Broth) and Negative (Broth only) Controls add_inoculum->controls incubation Incubate plates at 35°C for 24-48 hours controls->incubation visual_inspection Visually Inspect for Turbidity incubation->visual_inspection read_plate Read Absorbance at 600 nm visual_inspection->read_plate determine_mic Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Detailed Steps:

  • Preparation of Media and Compounds:

    • Prepare RPMI-1640 broth as the test medium, supplemented as required for the specific fungal strain.

    • Prepare stock solutions of this compound and undecanoic acid in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans, Trichophyton rubrum) on an appropriate agar (B569324) medium.

    • Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid stock solutions in the test medium to achieve a range of desired concentrations.

    • Add the prepared fungal inoculum to each well.

    • Include a positive control (wells with fungal inoculum and medium but no fatty acid) and a negative control (wells with medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid at which there is no visible growth.

    • For a more quantitative assessment, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits fungal growth by ≥90% compared to the positive control.

Signaling Pathways and Logical Relationships

The primary antifungal mechanism of fatty acids involves the disruption of the fungal cell membrane, a logical relationship that can be visualized as follows:

logical_relationship FattyAcid Fatty Acid (e.g., Undecanoic Acid) Membrane Fungal Cell Membrane FattyAcid->Membrane Intercalation Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: The disruptive effect of fatty acids on the fungal cell membrane leading to cell death.

Conclusion

Undecanoic acid is a well-documented antifungal agent with established efficacy against a range of fungi. While the antifungal potential of this compound is plausible due to its structural similarity, a lack of specific experimental data prevents a direct quantitative comparison. The provided experimental protocol offers a robust framework for future studies to elucidate the antifungal properties of this compound and other branched-chain fatty acids, which could be valuable for the development of new antifungal therapies. Further investigation into this area is highly encouraged to expand the arsenal (B13267) of effective antifungal compounds.

References

Comparative analysis of fatty acid profiles in different bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the differences in bacterial fatty acid profiles is crucial for various fields, including microbial identification, diagnostics, and the development of novel antimicrobial agents. This guide provides a comparative analysis of the fatty acid profiles of different bacterial strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Fatty Acid Profiles of Selected Bacterial Strains

The fatty acid composition of a bacterium is a stable and reproducible characteristic when grown under standardized conditions, making it a valuable tool for taxonomic classification and identification.[1] More than 300 different fatty acids have been identified in bacteria, with profiles varying significantly between species.[1] Gram-negative bacteria are often characterized by the presence of short-chain hydroxy fatty acids in their lipopolysaccharides, while branched-chain fatty acids are predominant in many Gram-positive bacteria.[1]

Below is a table summarizing the typical fatty acid profiles of four common bacterial strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. It is important to note that the exact percentages of these fatty acids can vary depending on the specific strain, growth medium, and temperature.[1][2]

Fatty AcidEscherichia coli (%)Staphylococcus aureus (%)Pseudomonas aeruginosa (%)Bacillus subtilis (%)
Saturated Straight-Chain
12:0 (Lauric acid)1-5<15-10<1
14:0 (Myristic acid)2-61-52-61-5
16:0 (Palmitic acid)20-4015-2520-355-15
18:0 (Stearic acid)1-5<11-5<1
Unsaturated Straight-Chain
16:1ω7c (Palmitoleic acid)15-30<15-15<1
18:1ω7c (Vaccenic acid)25-40<120-35<1
Branched-Chain
iso-15:0<15-15<110-25
anteiso-15:0<130-50<130-50
iso-17:0<11-10<15-15
anteiso-17:0<11-10<11-10
Hydroxy
3-OH-10:0<1<15-10<1
3-OH-12:0<1<14-8<1
Cyclopropane
17:0 cyclo5-15<1<1<1

Note: Data is compiled from multiple sources and represents typical profiles. Actual percentages can vary.

Experimental Protocols

The analysis of bacterial fatty acids is most commonly performed through Fatty Acid Methyl Ester (FAME) analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][3] This involves the chemical derivatization of fatty acids into their more volatile methyl esters.[4]

Bacterial Culture

To ensure reproducible fatty acid profiles, it is critical to standardize growth conditions, including the culture medium, temperature, and incubation time.[1] For many common aerobic bacteria, Trypticase Soy Broth Agar (TSBA) is a suitable growth medium.[1] Bacterial cells should be harvested in the late logarithmic or early stationary phase of growth.

Fatty Acid Methyl Ester (FAME) Preparation

The preparation of FAMEs from whole bacterial cells typically involves four main steps: saponification, methylation, extraction, and a base wash.[1][5]

  • Saponification : Bacterial cells are harvested and subjected to saponification with a strong base (e.g., sodium hydroxide (B78521) in methanol (B129727)/water) at a high temperature (e.g., 100°C for 30 minutes).[1][5] This process hydrolyzes the lipids, releasing the fatty acids as sodium salts.[4]

  • Methylation : The saponified fatty acids are then esterified to form fatty acid methyl esters. This is typically achieved by adding an acidic methanol solution (e.g., hydrochloric acid in methanol) and heating (e.g., 80°C for 10 minutes).[1]

  • Extraction : The FAMEs are extracted from the aqueous solution using an organic solvent, commonly a mixture of hexane (B92381) and methyl tert-butyl ether.[1] This separates the nonpolar FAMEs into the organic phase.

  • Base Wash : The organic phase containing the FAMEs is washed with a dilute base solution (e.g., sodium hydroxide in water) to remove any remaining free fatty acids and reaction byproducts.[1] The final organic phase is then transferred to a vial for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted FAMEs are separated and identified using a gas chromatograph equipped with a mass spectrometer.

  • Injection : A small volume (e.g., 1 µL) of the FAME extract is injected into the GC inlet.[6]

  • Separation : The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a 30 m x 0.25 mm HP-5ms column).[6] The oven temperature is programmed to ramp up gradually to facilitate the separation of different fatty acids.[6]

  • Detection and Identification : As the separated FAMEs exit the column, they are ionized and fragmented by the mass spectrometer. The resulting mass spectra provide a unique fragmentation pattern for each FAME, allowing for their identification by comparison to a spectral library. The flame ionization detector (FID) can be used in parallel for quantification.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FAME analysis workflow.

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis.

References

A Comparative Guide to the Validation of Fatty Acid Biomarkers for Tuberculosis, with a Focus on Tuberculostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of long-chain fatty acids, particularly tuberculostearic acid (TSA), as biomarkers for Mycobacterium tuberculosis (Mtb) infection. While the inquiry specified 10-methylundecanoic acid, the prominent and extensively studied branched-chain fatty acid biomarker for tuberculosis is 10-methyloctadecanoic acid, also known as tuberculostearic acid. This guide will focus on TSA and compare its performance with other established and emerging tuberculosis biomarkers.

Introduction to Tuberculosis Biomarkers

The diagnosis of tuberculosis (TB) traditionally relies on time-consuming culture-based methods or microscopy, which can lack sensitivity, especially in paucibacillary or extrapulmonary cases. This has spurred the search for reliable biomarkers that can offer rapid and accurate diagnosis. Mycobacterial lipids, which are unique structural components of Mtb and not found in humans, represent a promising class of biomarkers.[1][2]

Tuberculostearic acid (TSA) is a saturated fatty acid that is a major constituent of the phospholipids (B1166683) in the plasma membrane of Mycobacterium species.[1][2] Its presence in clinical samples can serve as an indicator of mycobacterial infection. This guide will delve into the experimental validation of TSA and compare it against other mycobacterial lipids like mycolic acids, as well as non-lipid biomarkers such as host-response chemokines and volatile organic compounds (VOCs).

Comparative Performance of Tuberculosis Biomarkers

The diagnostic accuracy of a biomarker is primarily evaluated based on its sensitivity and specificity. The following tables summarize the performance of various TB biomarkers based on published experimental data.

Table 1: Performance of Lipid-Based Biomarkers for Tuberculosis

BiomarkerSample TypeDetection MethodSensitivitySpecificityReference
Tuberculostearic Acid (TSA)-containing PhosphatidylinositolsPeripheral Blood Mononuclear Cells (PBMCs)Lipidomic Approaches69.7%79.0%[1]
Tuberculostearic Acid (TSA)SputumGC-MS with Selected Ion Monitoring>95% in smear-negative, culture-positive cases99.7% (1 false positive in 300 negative samples)[1]
Mycolic Acids (MAs)SputumMass Spectrometry94%93%[3][4]
Mycocerosic Acids (from PDIMs)SputumThermochemolysis GC-EI/MS64.9%76.2%[5][6]

Table 2: Performance of Non-Lipid Biomarkers for Tuberculosis

BiomarkerSample TypeDetection MethodSensitivitySpecificityReference
Interferon-γ inducible protein 10 (IP-10)Whole Blood SupernatantELISA83%97% (in unexposed healthy controls)[7][8]
Monocyte Chemoattractant Protein-2 (MCP-2)Whole Blood SupernatantELISA71%100% (in unexposed healthy controls)[7][8]
Combined IP-10 and IFN-γWhole Blood SupernatantELISA90%Not specified[7][8]
Volatile Organic Compounds (VOCs)BreathGC-MS82.6%100%[9]
Volatile Organic Compounds (VOCs)BreathGC-MS72%86%[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are protocols for the detection of key TB biomarkers.

Tuberculostearic Acid (TSA) Detection in Sputum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods described for the sensitive detection of TSA in clinical sputum specimens.[1][11]

a. Sample Preparation and Extraction:

  • Decontamination and Liquefaction: Sputum samples are first treated with a mucolytic and decontaminating agent like N-acetyl-L-cysteine (NALC)-NaOH to liquefy the sample and eliminate other bacteria.

  • Autoclaving and Lyophilization: The processed sputum is autoclaved to ensure safety and then lyophilized (freeze-dried) to remove water.[11]

  • Lipid Extraction: The dried sample undergoes lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic KOH) to release the fatty acids. These fatty acids are then methylated using a reagent like boron trifluoride-methanol to form fatty acid methyl esters (FAMEs), which are volatile and suitable for GC-MS analysis.[11]

b. GC-MS Analysis:

  • Chromatographic Separation: The FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

  • Mass Spectrometric Detection: The separated FAMEs are detected by a mass spectrometer. For enhanced sensitivity and specificity, selected ion monitoring (SIM) is employed to detect the characteristic ions of the methyl ester of TSA.[1][11]

Mycolic Acid (MA) Detection in Sputum by Mass Spectrometry

This protocol is adapted from studies demonstrating the direct detection of MAs in sputum.[3][4]

a. Sample Preparation and Extraction:

  • Sputum Processing: A small volume of sputum (e.g., 200 µl) is used directly.[3][4]

  • Organic Solvent Extraction: MAs are extracted from the sputum using a series of organic solvents. This direct method avoids the need for derivatization.[3][4]

b. Mass Spectrometry Analysis:

  • Electrospray Ionization (ESI): The extracted MAs are ionized using ESI.

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed in multiple reaction monitoring (MRM) mode, which allows for the highly specific and sensitive quantification of precursor-to-fragment ion transitions characteristic of different MA species.[12]

IP-10 and MCP-2 Detection in Whole Blood by ELISA

This protocol is based on the quantification of host-response chemokines after antigen stimulation.[7][8][13]

a. Whole Blood Stimulation:

  • Sample Collection: Whole blood is collected from patients.

  • Antigen Stimulation: The blood is stimulated with M. tuberculosis-specific antigens (e.g., ESAT-6, CFP-10). A negative control (saline) and a positive control (mitogen) are also included.

  • Incubation: The samples are incubated to allow for the production of chemokines by immune cells.

  • Supernatant Collection: After incubation, the samples are centrifuged, and the plasma supernatant is collected.

b. ELISA (Enzyme-Linked Immunosorbent Assay):

  • Coating: A 96-well plate is coated with a capture antibody specific for the chemokine of interest (IP-10 or MCP-2).

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: The collected plasma supernatants are added to the wells and incubated.

  • Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.

  • Quantification: The intensity of the color is measured using a plate reader, and the concentration of the chemokine is determined by comparison to a standard curve.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

TSA_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sputum Sputum Sample nalc_naoh NALC-NaOH Treatment (Decontamination & Liquefaction) sputum->nalc_naoh autoclave Autoclaving nalc_naoh->autoclave lyophilize Lyophilization autoclave->lyophilize lipid_extraction Lipid Extraction (Chloroform:Methanol) lyophilize->lipid_extraction saponification Saponification (Methanolic KOH) lipid_extraction->saponification methylation Methylation (BF3-Methanol) saponification->methylation fames Fatty Acid Methyl Esters (FAMEs) methylation->fames gcms GC-MS Analysis (Selected Ion Monitoring) fames->gcms results Results: TSA Detection gcms->results

Caption: Workflow for Tuberculostearic Acid (TSA) detection in sputum.

MA_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sputum Sputum Sample (200 µl) extraction Direct Organic Solvent Extraction sputum->extraction ma_extract Mycolic Acid Extract extraction->ma_extract ms ESI-MS/MS Analysis (MRM Mode) ma_extract->ms results Results: MA Detection ms->results

Caption: Workflow for Mycolic Acid (MA) detection in sputum.

Host_Response_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis whole_blood Whole Blood Sample stimulation Antigen Stimulation (ESAT-6, CFP-10) whole_blood->stimulation incubation Incubation stimulation->incubation centrifugation Centrifugation incubation->centrifugation supernatant Plasma Supernatant centrifugation->supernatant elisa ELISA for IP-10/MCP-2 supernatant->elisa results Results: Chemokine Quantification elisa->results

Caption: Workflow for IP-10/MCP-2 detection in whole blood.

Conclusion

The validation of biomarkers for tuberculosis is a critical area of research with the potential to significantly improve disease diagnosis and management. Tuberculostearic acid and other mycobacterial lipids have demonstrated considerable promise as direct biomarkers of Mtb infection. Mycolic acids, in particular, have shown high sensitivity and specificity in some studies.[3][4] However, the complexity of the analytical methods, such as GC-MS, may limit their widespread application in resource-limited settings.

Host-response biomarkers like IP-10 offer an alternative diagnostic avenue and, when combined with traditional interferon-gamma release assays, can enhance diagnostic sensitivity.[7][8] Volatile organic compounds in breath also represent a non-invasive and rapid screening tool, although standardization of methods is still ongoing.[9][10][14]

Ultimately, the choice of a biomarker for clinical use will depend on a balance of diagnostic accuracy, cost, and ease of implementation. Further large-scale validation studies are necessary to establish the clinical utility of these promising biomarkers and to integrate them into routine diagnostic workflows for tuberculosis.

References

A Comparative Guide to the Cytotoxicity of 10-Undecenoic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel 10-undecenoic acid derivatives against various cancer cell lines. While the primary focus of this guide is on derivatives of undecanoic acid, the scarcity of publicly available data on 10-methylundecanoic acid has necessitated a focus on the closely related and well-studied 10-undecenoic acid methyl ester-based lipoconjugates. The data presented here is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Quantitative Cytotoxicity Data

A study by Narra et al. investigated the in vitro anticancer activity of five novel methyl 10-undecenoate-based lipoconjugates of phenolic acids. The half-maximal inhibitory concentration (IC50) values were determined against five human cancer cell lines: MDA-MB-231 (breast), SKOV3 (ovarian), MCF7 (breast), DU 145 (prostate), and HepG2 (liver). The results, summarized in the table below, demonstrate moderate to good anticancer effects.[1][2]

CompoundDerivative of Phenolic AcidMDA-MB-231 IC50 (µM)SKOV3 IC50 (µM)MCF7 IC50 (µM)DU 145 IC50 (µM)HepG2 IC50 (µM)
3a Cinnamic Acid21.2 ± 0.3199.2 ± 0.7917.2 ± 0.2325.4 ± 0.3138.2 ± 0.42
3b Ferulic Acid14.5 ± 0.2631.5 ± 0.4139.2 ± 0.4581.6 ± 0.7758.3 ± 0.61
3c Caffeic Acid12.0 ± 0.2838.9 ± 0.3710.55 ± 0.2713.0 ± 0.2667.4 ± 0.59
3d Coumaric Acid29.0 ± 0.3632.2 ± 0.3228.8 ± 0.3656.7 ± 0.6293.9 ± 0.85
3e Sinapic Acid12.5 ± 0.2538.3 ± 0.4013.9 ± 0.2228.8 ± 0.39141.4 ± 0.98
Doxorubicin (Reference Drug)0.7 - 0.80.7 - 0.80.7 - 0.80.7 - 0.80.7 - 0.8

Among the tested derivatives, the caffeic acid lipoconjugate (3c ) exhibited the most potent anticancer activity against MCF7, DU145, and MDA-MB-231 cell lines, with IC50 values of 10.55 µM, 13.0 µM, and 12.0 µM, respectively.[1][2] While these compounds showed promising activity, they were less potent than the reference drug, doxorubicin.[1][2]

Experimental Protocols

Synthesis of 10-Undecenoic Acid Methyl Ester-Based Lipoconjugates of Phenolic Acids

The synthesis of these derivatives involves a three-step process:

  • Esterification: 10-Undecenoic acid is first methylated to produce methyl 10-undecenoate. This is achieved by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid.[1]

  • Thiol-ene Reaction: The methyl 10-undecenoate then undergoes a thiol-ene reaction with cysteamine (B1669678) hydrochloride. This step introduces an amino group to the undecenoate backbone.[1]

  • Amidation: Finally, the resulting amine intermediate is conjugated with various phenolic acids (cinnamic, ferulic, caffeic, coumaric, and sinapic acids) via an amidation reaction to yield the final lipoconjugates.[1]

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Thiol-ene Reaction cluster_step3 Step 3: Amidation A 10-Undecenoic Acid C Methyl 10-undecenoate A->C Reflux B Methanol + H₂SO₄ (cat.) B->C D Methyl 10-undecenoate F Amine Intermediate D->F E Cysteamine hydrochloride E->F G Amine Intermediate I Lipoconjugate Derivatives G->I H Phenolic Acids H->I Amidation MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with compounds/control B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for formazan (B1609692) formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I Proposed_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm FATP2 FATP2 cMet_inhibition Inhibition of c-Met Pathway FATP2->cMet_inhibition ROS Increased ROS FATP2->ROS UDA_deriv 10-Undecenoic Acid Derivative UDA_deriv->FATP2 Uptake Caspase_activation Caspase Activation cMet_inhibition->Caspase_activation Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Mito_dysfunction->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

Comparison of different analytical techniques for 10-Methylundecanoic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical techniques for the quantification of 10-Methylundecanoic acid, a branched-chain fatty acid. The selection of an appropriate analytical method is critical for accurate and reliable measurement in various matrices, from biological samples to pharmaceutical formulations. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective methodologies, performance characteristics, and ideal applications.

Comparison of Analytical Techniques

The two primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited for different analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, a derivatization step is typically required to increase their volatility and thermal stability.[1][2][3][4] This process converts the carboxylic acid into a less polar and more volatile ester, most commonly a fatty acid methyl ester (FAME).[1] GC-MS provides excellent chromatographic separation and sensitive detection, making it a reliable method for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high sensitivity and specificity, often without the need for derivatization.[5] This technique separates compounds in the liquid phase, which is advantageous for larger and less volatile molecules. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection and quantification, even in complex biological matrices.[5][6][7][8]

The selection between GC-MS and LC-MS/MS depends on factors such as the sample matrix, the required sensitivity, and the availability of instrumentation.

Quantitative Performance Data

The following table summarizes the typical quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of fatty acids, including branched-chain fatty acids like this compound. The presented values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 10 pg on column[9]0.01 - 10 ng/mL[6][10]
Limit of Quantification (LOQ) 5 - 40 pg on column[9]1 - 50 ng/L[7]
Linearity (Correlation Coefficient, r²) > 0.99[11]> 0.99[6][7][12]
Accuracy (Recovery %) Typically 85-115%Typically 85-115%[13]
Precision (RSD %) < 15%< 15%[8]
Sample Preparation Requires derivatization (e.g., to FAMEs)Often direct analysis is possible; may require protein precipitation or solid-phase extraction.[5]
Throughput ModerateHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the quantification of this compound using GC-MS, including a necessary derivatization step.

a) Sample Preparation and Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v).

  • Saponification (Optional): If analyzing total fatty acids (including esterified forms), saponify the lipid extract using a methanolic solution of NaOH or KOH to release the fatty acids.

  • Esterification/Derivatization:

    • Add a methylating agent such as Boron Trifluoride-Methanol solution (BF₃-MeOH) or methanolic HCl to the extracted fatty acids.[1]

    • Heat the mixture at 60-100°C for a specified time (e.g., 10-30 minutes) to ensure complete derivatization.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the organic layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • Sample Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar polyethylene (B3416737) glycol or a nonpolar polydimethylsiloxane (B3030410) column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS.

a) Sample Preparation:

  • Protein Precipitation (for biological fluids): For samples like plasma or serum, add a cold organic solvent such as acetonitrile (B52724) or methanol to precipitate proteins. Centrifuge the sample and collect the supernatant.

  • Solid-Phase Extraction (SPE) (for complex matrices): To clean up the sample and concentrate the analyte, pass the sample through an appropriate SPE cartridge. Elute the analyte with a suitable solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the supernatant or eluate and reconstitute the residue in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is commonly used for fatty acid analysis.[8]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid for positive ion mode or ammonium (B1175870) acetate (B1210297) for negative ion mode) and an organic solvent (e.g., acetonitrile or methanol).[5][7][8]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their comparative aspects, the following diagrams are provided.

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_GC Sample Extraction_GC Lipid Extraction Sample_GC->Extraction_GC Derivatization Derivatization (Esterification) Extraction_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC Sample_LC Sample Sample_Prep_LC Sample Preparation (e.g., SPE, Protein Ppt.) Sample_LC->Sample_Prep_LC LC_Separation LC Separation Sample_Prep_LC->LC_Separation MS_Detection_LC MS/MS Detection (ESI) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis MS_Detection_LC->Data_Analysis_LC

Caption: Generalized experimental workflows for GC-MS and LC-MS/MS analysis.

logical_comparison cluster_performance Performance Characteristics Technique Analytical Technique GC_MS GC-MS Technique->GC_MS LC_MS LC-MS/MS Technique->LC_MS Sensitivity Sensitivity GC_MS->Sensitivity High Specificity Specificity GC_MS->Specificity High Throughput Throughput GC_MS->Throughput Moderate Derivatization_Req Derivatization Required GC_MS->Derivatization_Req Yes LC_MS->Sensitivity Very High LC_MS->Specificity Very High (MRM) LC_MS->Throughput High LC_MS->Derivatization_Req Often No

Caption: Logical comparison of GC-MS and LC-MS/MS for this compound analysis.

References

A Comparative Guide to the Biological Effects of Iso- and Anteiso-Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs), primarily iso- and anteiso-fatty acids, are crucial components of cell membranes in many bacterial species and are also found in various mammalian tissues.[1][2] The subtle difference in the position of a methyl branch—at the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end—gives rise to distinct physicochemical properties that translate into significant differences in their biological effects. This guide provides a comprehensive comparison of iso- versus anteiso-branched fatty acids, summarizing key experimental data, detailing relevant methodologies, and illustrating the underlying biochemical pathways.

I. Differential Effects on Membrane Biophysical Properties

The primary and most well-characterized difference between iso- and anteiso-fatty acids lies in their impact on the physical properties of cell membranes. This is critical for bacteria, which modulate the ratio of these fatty acids to adapt to environmental changes, such as temperature fluctuations.[3][4]

A. Membrane Fluidity

Anteiso-branched fatty acids are more effective at increasing membrane fluidity compared to their iso- counterparts. The methyl branch in the anteiso position creates a more significant disruption in the orderly packing of the acyl chains in the lipid bilayer, leading to a more disordered and fluid state.

Quantitative Data on Membrane Fluidity and Phase Transition

ParameterIso-Branched Fatty AcidsAnteiso-Branched Fatty AcidsKey Findings & References
Effect on Membrane Fluidity Less fluidizing effectMore effective at fluidizing the membraneMembranes with anteiso-BCFAs show lower DPH anisotropy, indicating higher fluidity.[3]
Phase Transition Temperature (Tm) Slightly higher Tm compared to normal lipidsSignificantly lower Tm; may show no transition in the observed rangeAnteiso-C15 and C17 enriched lipids in Bacillus subtilis showed no phase transition, while iso-fatty acid enriched lipids had a slightly higher Tm.
B. Experimental Protocols

1. Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This method assesses membrane fluidity by measuring the rotational freedom of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of the lipid bilayer.

  • Materials: DPH, liposomes or bacterial cells with altered fatty acid composition, spectrofluorometer with polarizing filters.

  • Procedure:

    • Prepare liposomes or cultivate bacteria under conditions to enrich for either iso- or anteiso-fatty acids.

    • Incubate the liposomes or cells with a solution of DPH in an appropriate buffer.

    • Measure the fluorescence intensity of the DPH-labeled membranes with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

    • A lower anisotropy value corresponds to higher membrane fluidity.

2. Determination of Lipid Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the temperature at which the membrane transitions from a gel to a liquid-crystalline phase.

  • Materials: Liposomes or isolated cell membranes, differential scanning calorimeter.

  • Procedure:

    • Prepare a suspension of liposomes or cell membranes in a suitable buffer.

    • Load the sample and a reference buffer into the DSC pans.

    • Scan the temperature over a defined range, measuring the differential heat flow.

    • The peak of the endothermic transition in the heating scan corresponds to the Tm.

II. Biosynthesis of Iso- and Anteiso-Branched Fatty Acids

The synthesis of iso- and anteiso-fatty acids in bacteria is initiated by different precursors derived from branched-chain amino acids.[1]

  • Iso-fatty acids are typically derived from the degradation of leucine and valine .

  • Anteiso-fatty acids are primarily derived from the degradation of isoleucine .

The initial condensation step in the fatty acid synthesis pathway, catalyzed by β-ketoacyl-ACP synthase III (FabH), utilizes the corresponding branched-chain acyl-CoA primers.

Diagram of Branched-Chain Fatty Acid Biosynthesis Pathway

BCFAsynthesis cluster_precursors Branched-Chain Amino Acid Precursors cluster_primers Branched-Chain Acyl-CoA Primers cluster_products Final Products Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA FASII Fatty Acid Synthase (FASII) Isobutyryl-CoA->FASII Isovaleryl-CoA->FASII 2-Methylbutyryl-CoA->FASII Iso-Fatty Acids Iso-Fatty Acids Anteiso-Fatty Acids Anteiso-Fatty Acids FASII->Iso-Fatty Acids from Leu/Val FASII->Anteiso-Fatty Acids from Ile

Caption: Biosynthesis of iso- and anteiso-fatty acids from amino acid precursors.

III. Impact on Antimicrobial Susceptibility

The composition of the bacterial membrane, including the ratio of iso- to anteiso-fatty acids, can significantly influence the effectiveness of antimicrobial agents. A more fluid membrane, typically rich in anteiso-fatty acids, may be more susceptible to membrane-disrupting antibiotics.

Quantitative Data on Antimicrobial Susceptibility

Direct comparative studies with specific Minimum Inhibitory Concentration (MIC) values for iso- vs. anteiso-rich membranes are limited. However, existing research indicates a strong correlation between fatty acid composition and antimicrobial resistance.

Bacterial SpeciesChange in Fatty Acid CompositionEffect on Antimicrobial SusceptibilityReference
Listeria monocytogenesIncreased straight-chain fatty acids (less fluid)Increased resistance to various antimicrobials[5]
Staphylococcus aureusHigher anteiso-BCFA content (more fluid)Increased susceptibility to daptomycin[6]
A. Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Bacterial strain, antimicrobial agent, appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates.

  • Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the antimicrobial agent in the growth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the bacterial strain.

    • Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.[7][8][9]

IV. Differential Effects on Cellular Signaling

Emerging evidence suggests that iso- and anteiso-branched fatty acids can have distinct effects on cellular signaling pathways, particularly in mammalian cells.

A study on a hepatocyte cell line revealed opposing effects of an iso-BCFA (14-methylpentadecanoic acid) and an anteiso-BCFA (12-methyltetradecanoic acid) on the expression of genes related to fatty acid synthesis and inflammation.[9]

Quantitative Data on Gene Expression

GeneEffect of Iso-BCFAEffect of Anteiso-BCFAKey Findings & Reference
FASN (Fatty Acid Synthase) Decreased mRNA expressionIncreased mRNA expression[9]
CRP (C-reactive protein) Decreased mRNA expressionIncreased mRNA expression[9]

These findings suggest that iso-BCFAs may have anti-inflammatory and lipid-lowering effects, while anteiso-BCFAs could have opposing actions in this context. The precise mechanisms and the broader implications for signaling pathways such as NF-κB and PPARs are still under investigation and represent a promising area for future research.

Diagram of a General Experimental Workflow to Study Signaling Effects

signaling_workflow Cell Culture (e.g., Hepatocytes) Cell Culture (e.g., Hepatocytes) Treatment Treatment Cell Culture (e.g., Hepatocytes)->Treatment Iso-BCFA Iso-BCFA Treatment->Iso-BCFA Anteiso-BCFA Anteiso-BCFA Treatment->Anteiso-BCFA Control Control Treatment->Control RNA Extraction RNA Extraction Iso-BCFA->RNA Extraction Protein Lysis Protein Lysis Iso-BCFA->Protein Lysis Anteiso-BCFA->RNA Extraction Anteiso-BCFA->Protein Lysis Control->RNA Extraction Control->Protein Lysis qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Gene Expression Analysis Results_RNA Results_RNA qRT-PCR->Results_RNA e.g., FASN, CRP Western Blot Western Blot Protein Lysis->Western Blot Protein Expression/Phosphorylation Results_Protein Results_Protein Western Blot->Results_Protein e.g., p-NF-κB, PPARγ

Caption: Workflow for analyzing the effects of BCFAs on gene and protein expression.

A. Experimental Protocols

1. Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by measuring protein phosphorylation).

  • Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, primary antibodies (specific to the target signaling protein), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • Prepare protein lysates from cells treated with iso-BCFAs, anteiso-BCFAs, or a vehicle control.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash and then incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[2][10][11][12][13]

V. Implications for Drug Development

The distinct biological effects of iso- and anteiso-branched fatty acids present several opportunities for drug development:

  • Antimicrobial Drug Development: The bacterial-specific biosynthesis pathways for BCFAs are attractive targets for novel antibiotics.[14] Furthermore, understanding how the iso/anteiso ratio affects susceptibility to existing antibiotics could inform strategies to enhance their efficacy.

  • Modulation of Inflammation and Metabolic Diseases: The differential effects of iso- and anteiso-BCFAs on inflammatory and metabolic gene expression in hepatocytes suggest that specific BCFAs or their derivatives could be explored as therapeutic agents for conditions like non-alcoholic fatty liver disease or chronic inflammation. Further research into their interactions with nuclear receptors like PPARs is warranted.

VI. Conclusion

While structurally very similar, iso- and anteiso-branched fatty acids exhibit distinct biological effects, primarily driven by their differential impact on membrane fluidity. Anteiso-fatty acids are more potent fluidizing agents than their iso- counterparts, a property that bacteria exploit for environmental adaptation and which influences their susceptibility to certain antimicrobials. Emerging research also points to opposing roles in regulating gene expression related to metabolism and inflammation in mammalian cells. This comparative guide highlights the current understanding and provides a framework for future research into the nuanced roles of these fatty acids in health and disease, opening new avenues for therapeutic intervention.

References

Efficacy of 10-Methylundecanoic acid in altering membrane fluidity compared to other lipids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 10-methylundecanoic acid and other lipids in modulating membrane fluidity. The information is compiled from various studies to offer a comprehensive overview for researchers in cell biology and drug development.

Introduction to Membrane Fluidity

The fluidity of a cell membrane is a critical parameter that influences a vast array of cellular processes, including signal transduction, transport of molecules, and the function of membrane-bound proteins.[1] The composition of lipids within the membrane bilayer is a primary determinant of its fluidity.[1] This guide focuses on the effects of a specific branched-chain fatty acid, this compound, in comparison to other common lipid types. Due to the limited direct experimental data on this compound, this guide will draw inferences from studies on the closely related molecule, 12-methyltridecanoic acid (12-MTA), and other branched-chain fatty acids.

Comparative Analysis of Lipid Effects on Membrane Fluidity

The structure of a fatty acid's hydrocarbon tail significantly dictates its impact on the physical properties of the cell membrane.

This compound (Branched-Chain Saturated Fatty Acid)

This compound is a saturated fatty acid with a methyl group branching off the main hydrocarbon chain. This branching disrupts the tight, ordered packing of the fatty acid tails within the lipid bilayer.[2] This disruption is analogous to the effect of a 'kink' in unsaturated fatty acids, which increases the space between lipid molecules and, consequently, enhances membrane fluidity. Studies on similar branched-chain fatty acids, such as 12-methyltridecanoic acid, have shown that they play a crucial role in increasing membrane fluidity, particularly in organisms that need to adapt to low temperatures.[2]

Saturated Fatty Acids (e.g., Stearic Acid)

Saturated fatty acids possess straight, flexible hydrocarbon chains that can pack together tightly.[3] This dense packing maximizes van der Waals interactions between adjacent lipid tails, leading to a more ordered and less fluid, or more rigid, membrane state.[3][4]

Unsaturated Fatty Acids (e.g., Oleic Acid, Docosahexaenoic Acid - DHA)

Unsaturated fatty acids contain one or more double bonds in their hydrocarbon tails, which are typically in the cis configuration. These double bonds create prominent kinks in the fatty acid chain, preventing them from packing closely together.[1][3] This increased intermolecular space results in a significant increase in membrane fluidity.[4][5][6] The fluidizing effect generally increases with the number of double bonds.[6] For instance, polyunsaturated fatty acids like DHA are highly effective at increasing membrane fluidity.[5][7]

Other Branched-Chain Fatty Acids (e.g., iso- and anteiso-Fatty Acids)

Bacteria, in particular, utilize branched-chain fatty acids to modulate their membrane fluidity.[2] Similar to this compound, the methyl branches on these fatty acids disrupt acyl chain packing. Anteiso-branched fatty acids, where the methyl group is on the third-to-last carbon, are generally more effective at increasing membrane fluidity than iso-branched fatty acids, where the methyl group is on the second-to-last carbon.[2]

Quantitative Data Summary

The following table summarizes the relative effects of different lipid types on membrane fluidity based on available experimental evidence. The effect of this compound is inferred from data on 12-Methyltridecanoic acid.

Lipid TypeExampleGeneral Effect on Membrane FluidityQuantitative Measure (Example)Reference
Branched-Chain Saturated Fatty Acid This compound (inferred from 12-MTA)Increases Decreased fluorescence anisotropy[2]
Straight-Chain Saturated Fatty Acid Stearic Acid (18:0)Decreases Increased Laurdan GP value[4]
Monounsaturated Fatty Acid Oleic Acid (18:1)Increases Decreased fluorescence anisotropy[4]
Polyunsaturated Fatty Acid Docosahexaenoic Acid (DHA; 22:6)Strongly Increases Significant decrease in fluorescence anisotropy[5][7][8]
iso-Branched Fatty Acid 15-methylhexadecanoic acidIncreases Lower phase transition temperature[2]
anteiso-Branched Fatty Acid 14-methylhexadecanoic acidStrongly Increases Lower phase transition temperature than iso-form[2]

Experimental Protocols

1. Steady-State Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

This technique measures the rotational mobility of the fluorescent probe DPH embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Methodology:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., DOPC) with the desired concentration of the fatty acid to be tested.

  • Probe Incorporation: Add DPH (from a stock solution in tetrahydrofuran (B95107) or another suitable solvent) to the vesicle suspension to a final concentration of approximately 1 µM. Incubate the mixture for at least 30 minutes at the desired temperature to allow the probe to incorporate into the membranes.[9]

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample at approximately 350 nm.

    • Measure the fluorescence emission intensity at around 430 nm with the emission polarizer oriented parallel (I∥) and perpendicular (I⊥) to the direction of the polarized excitation light.

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:

    • r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

    • Where G is the grating correction factor of the instrument.

2. Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the membrane interface. An increase in membrane fluidity allows for greater water penetration, resulting in a red shift in the emission spectrum and a lower GP value.

Methodology:

  • Vesicle Preparation: Prepare LUVs as described above, incorporating the fatty acids of interest.

  • Probe Incorporation: Add Laurdan to the vesicle suspension from a stock solution to a final lipid-to-probe molar ratio of about 200:1. Incubate for at least 30 minutes.

  • Fluorescence Measurement:

    • Use a fluorometer to measure the fluorescence emission spectrum from approximately 400 nm to 550 nm, with an excitation wavelength of 340 nm.

    • Record the emission intensities at the maximums of the two emission bands, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered, fluid phase).[10][11]

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the equation:[10][12]

    • GP = (I440 - I490) / (I440 + I490)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Anisotropy Measurement cluster_analysis Data Analysis prep_vesicles Prepare Lipid Vesicles (with test fatty acid) add_probe Incorporate Fluorescent Probe (DPH) prep_vesicles->add_probe incubate Incubate add_probe->incubate excite Excite with Polarized Light (350 nm) incubate->excite measure_parallel Measure Parallel Emission (I_parallel) excite->measure_parallel measure_perp Measure Perpendicular Emission (I_perpendicular) excite->measure_perp calculate_anisotropy Calculate Anisotropy (r) measure_parallel->calculate_anisotropy measure_perp->calculate_anisotropy interpret Interpret Results (Lower 'r' = Higher Fluidity) calculate_anisotropy->interpret

Caption: Experimental workflow for measuring membrane fluidity using DPH fluorescence anisotropy.

lipid_effects_on_fluidity cluster_lipids Lipid Structure cluster_packing Intermolecular Packing cluster_fluidity Membrane Fluidity sat Saturated Fatty Acid (Straight Chain) tight Tight Packing sat->tight Allows unsat Unsaturated Fatty Acid (Kinked Chain) loose Loose Packing unsat->loose Causes branched This compound (Branched Chain) branched->loose Causes low Decreased Fluidity (More Ordered) tight->low Leads to high Increased Fluidity (Less Ordered) loose->high Leads to

References

Comparative study of the biosynthetic pathways of different branched-chain fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biosynthetic pathways of straight-chain and branched-chain fatty acids.

This guide provides an in-depth comparison of the biosynthetic pathways of straight-chain saturated fatty acids (SCSFA) and the two primary types of branched-chain fatty acids (BCFAs): iso-BCFAs and anteiso-BCFAs. The objective is to offer a clear understanding of the key differences in their synthesis, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to Fatty Acid Biosynthesis

Fatty acid synthesis is a fundamental anabolic process in most organisms, producing aliphatic chains that are crucial for cellular membranes, energy storage, and signaling molecules. While the synthesis of straight-chain fatty acids from acetyl-CoA is a well-understood, canonical pathway, the biosynthesis of branched-chain fatty acids involves unique precursors and enzymatic steps, leading to fatty acids with distinct physical and chemical properties. BCFAs, characterized by methyl branches along the acyl chain, are particularly abundant in the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[1][2]

Comparative Overview of Biosynthetic Pathways

The fundamental machinery for fatty acid elongation, Fatty Acid Synthase (FAS), is conserved across the synthesis of both straight and branched-chain fatty acids.[3] The primary distinction lies in the initial priming molecule that initiates the synthesis.

Straight-Chain Saturated Fatty Acid (SCSFA) Biosynthesis

The synthesis of SCSFA begins with the carboxylation of acetyl-CoA to malonyl-CoA. The acetyl group from acetyl-CoA serves as the primer for the multi-enzyme fatty acid synthase complex. This complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA in a cyclical process of condensation, reduction, dehydration, and a second reduction, ultimately yielding a saturated straight-chain fatty acid, typically palmitic acid (C16:0).[4]

Branched-Chain Fatty Acid (BCFA) Biosynthesis

BCFA synthesis also utilizes the fatty acid synthase complex for elongation but employs different primer molecules derived from the catabolism of branched-chain amino acids (BCAAs).[5]

  • iso-BCFA Synthesis: The synthesis of iso-BCFAs is primed by isobutyryl-CoA or isovaleryl-CoA, which are derived from the branched-chain amino acids valine and leucine, respectively. This results in fatty acids with a methyl group on the penultimate (iso) carbon atom.[5]

  • anteiso-BCFA Synthesis: The synthesis of anteiso-BCFAs is initiated by 2-methylbutyryl-CoA, a catabolite of the branched-chain amino acid isoleucine. This leads to fatty acids with a methyl group on the antepenultimate (anteiso) carbon atom.[5]

The key enzyme responsible for the decarboxylation of the α-keto acids derived from BCAAs to produce these branched-chain primers is the branched-chain α-keto acid decarboxylase (BCKA) .[6] The specificity and activity of this enzyme play a crucial role in determining the profile of BCFAs produced by an organism.

Quantitative Data Comparison

The efficiency and substrate preference of the enzymes involved in fatty acid synthesis dictate the final composition of fatty acids within a cell. The following tables summarize key quantitative data comparing the biosynthesis of straight-chain and branched-chain fatty acids.

Table 1: Comparative Enzyme Kinetics of Metazoan Fatty Acid Synthase (mFAS)
Substrate CombinationEnzymek_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)Reference
Acetyl-CoA + Malonyl-CoAmFAS1.71.51.1 x 10⁶[7]
Acetyl-CoA + Methylmalonyl-CoAmFAS0.0152019.2[7]

This table highlights the significantly lower turnover number (k_cat) and higher Michaelis constant (K_m) of mFAS when utilizing methylmalonyl-CoA as an extender unit for branched-chain synthesis compared to malonyl-CoA for straight-chain synthesis, indicating a strong preference for the latter.[7]

Table 2: Relative Abundance of Fatty Acid Types in Selected Bacillus Species
Bacillus SpeciesGrowth Medium% iso-BCFA% anteiso-BCFA% SCSFAReference
B. subtilisGlucose-Yeast Extract35.250.114.7[5]
B. cereusGlucose-Yeast Extract55.615.329.1[5]
B. megateriumGlucose-Yeast Extract28.959.811.3[5]
B. pumilusPennassay Broth46.542.111.4[5]

This table demonstrates the variation in the relative abundance of iso- and anteiso-BCFAs among different Bacillus species and in response to different growth media, reflecting the influence of precursor availability and enzyme regulation.[5]

Experimental Protocols

Understanding the biosynthetic pathways of fatty acids relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Stable Isotope Labeling to Trace Precursor Incorporation

This protocol outlines the use of ¹³C-labeled amino acids to trace their incorporation into the fatty acid pool of bacteria, providing direct evidence for the precursor-product relationship in BCFA synthesis.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium lacking the amino acid to be tested

  • ¹³C-labeled L-valine, L-leucine, or L-isoleucine

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl)

Procedure:

  • Culture Preparation: Grow the bacterial strain in a defined minimal medium to mid-log phase.

  • Isotope Feeding: Pellet the cells by centrifugation and resuspend them in a fresh minimal medium supplemented with a known concentration of the ¹³C-labeled amino acid (e.g., [U-¹³C₅]L-valine).

  • Incubation: Incubate the culture under appropriate growth conditions for a period sufficient to allow for incorporation of the labeled precursor into the cellular fatty acids (typically several hours to overnight).

  • Cell Harvesting and Lipid Extraction: Harvest the cells by centrifugation, wash with a saline solution, and then extract the total lipids using a standard method such as the Bligh-Dyer extraction.

  • FAME Derivatization: Saponify the extracted lipids and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectra will reveal an increase in the mass-to-charge ratio (m/z) of the BCFAs corresponding to the number of ¹³C atoms incorporated from the labeled amino acid precursor, confirming the biosynthetic link.[8]

Gene Knockout to Identify Key Biosynthetic Enzymes

This protocol describes a general workflow for creating a targeted gene knockout of a putative fatty acid biosynthesis gene in Bacillus subtilis using CRISPR/Cas9, a powerful tool to elucidate gene function.

Materials:

  • Bacillus subtilis strain

  • CRISPR/Cas9 editing plasmid (e.g., pJOE8999)

  • Oligonucleotides for sgRNA and homology repair template construction

  • Competent E. coli for plasmid construction

  • Naturally competent B. subtilis cells

  • Appropriate antibiotics for selection

Procedure:

  • sgRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting the gene of interest (e.g., the gene encoding BCKA decarboxylase). Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence and clone them into the CRISPR/Cas9 plasmid.

  • Homology Repair Template Construction: Design and construct a homology repair template containing DNA sequences homologous to the regions flanking the target gene. This template will introduce a deletion or an antibiotic resistance cassette to replace the target gene.

  • Plasmid Transformation into B. subtilis: Transform the engineered CRISPR/Cas9 plasmid into naturally competent B. subtilis cells.

  • Selection of Transformants: Select for transformants on agar (B569324) plates containing the appropriate antibiotic.

  • Induction of Cas9 Expression: Induce the expression of the Cas9 nuclease (e.g., with xylose) to introduce a double-strand break at the target gene locus. The cell's homologous recombination machinery will then use the provided repair template to repair the break, resulting in the knockout of the target gene.

  • Verification of Gene Knockout: Verify the successful gene knockout by PCR amplification of the targeted genomic region and sequencing.

  • Phenotypic Analysis: Analyze the fatty acid composition of the knockout mutant compared to the wild-type strain using GC-MS to determine the effect of the gene deletion on BCFA biosynthesis.[9][10]

Visualizing the Pathways and Workflows

Diagrams are essential for visualizing complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the biosynthetic pathways and a typical experimental workflow.

Biosynthesis_Pathways cluster_SCSFA Straight-Chain Fatty Acid (SCSFA) Biosynthesis cluster_BCFA Branched-Chain Fatty Acid (BCFA) Biosynthesis cluster_precursors BCAA Catabolism cluster_synthesis BCFA Elongation AcetylCoA_S Acetyl-CoA FAS_S Fatty Acid Synthase AcetylCoA_S->FAS_S Primer MalonylCoA_S Malonyl-CoA MalonylCoA_S->FAS_S Elongation Units SCSFA Straight-Chain Fatty Acids (e.g., Palmitic Acid) FAS_S->SCSFA Valine Valine alphaKeto_V α-Ketoisovalerate Valine->alphaKeto_V Leucine Leucine alphaKeto_L α-Ketoisocaproate Leucine->alphaKeto_L Isoleucine Isoleucine alphaKeto_I α-Keto-β-methylvalerate Isoleucine->alphaKeto_I BCKA BCKA Decarboxylase alphaKeto_V->BCKA alphaKeto_L->BCKA alphaKeto_I->BCKA IsobutyrylCoA Isobutyryl-CoA BCKA->IsobutyrylCoA IsovalerylCoA Isovaleryl-CoA BCKA->IsovalerylCoA MethylbutyrylCoA 2-Methylbutyryl-CoA BCKA->MethylbutyrylCoA FAS_B Fatty Acid Synthase IsobutyrylCoA->FAS_B Primer IsovalerylCoA->FAS_B Primer MethylbutyrylCoA->FAS_B Primer isoBCFA iso-BCFAs FAS_B->isoBCFA anteisoBCFA anteiso-BCFAs FAS_B->anteisoBCFA MalonylCoA_B Malonyl-CoA MalonylCoA_B->FAS_B Elongation Units Experimental_Workflow start Hypothesis: Precursor/Gene role in BCFA synthesis exp_design Experimental Design: 1. Stable Isotope Feeding 2. Gene Knockout start->exp_design culture Bacterial Culturing with labeled precursors or of knockout strains exp_design->culture harvest Cell Harvesting & Lipid Extraction culture->harvest derivatization FAME Derivatization harvest->derivatization analysis GC-MS Analysis derivatization->analysis data Data Interpretation: - Isotope incorporation - Fatty acid profile changes analysis->data conclusion Conclusion: Confirmation of pathway or gene function data->conclusion

References

The Two Faces of a Molecule: Comparing the In-Vitro and In-Vivo Activity of 10-Methylundecanoic Acid and its Branched-Chain Fatty Acid Relatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the current scientific understanding of 10-Methylundecanoic acid and, by extension, branched-chain fatty acids (BCFAs), reveals a promising but still emerging profile of biological activity. While direct, extensive research on this compound is limited, a broader look at its chemical class—branched-chain fatty acids—provides significant insights into its potential therapeutic effects. This guide synthesizes the available data to offer a comparative overview of the in-vitro and in-vivo activities of these molecules, providing researchers, scientists, and drug development professionals with a foundational understanding of their properties.

Branched-chain fatty acids are a class of lipids that are increasingly recognized for their diverse biological roles.[1][2][3] Unlike their straight-chain counterparts, the presence of a methyl group introduces structural nuances that can significantly alter their interaction with cellular components. These fatty acids are found in various natural sources, including dairy products and fermented foods, and are also normal constituents of human tissues.[2] Emerging evidence suggests that BCFAs possess a range of beneficial bioactivities, including anti-cancer, anti-inflammatory, and lipid-lowering properties.[2][3]

In-Vitro Activity: A Cellular Perspective

In the controlled environment of a laboratory, in-vitro studies allow for a detailed investigation of the direct effects of a compound on cells. For branched-chain fatty acids, these studies have primarily focused on their potential as anti-cancer agents.

In-Vitro Parameter Cell Line(s) Observed Effect Concentration Range Reference
CytotoxicityBreast Cancer (MCF7, MDA-MB-231), Prostate Cancer (DU 145), Liver Cancer (HepG2)Inhibition of cancer cell proliferation10-50 µM[4]
Apoptosis InductionColorectal, Skin, and Breast Cancer CellsUpregulation of genes involved in apoptosisNot specified[5]
Cell Cycle ArrestHepG2Arrest in the S phase of the cell cycleNot specified[6]
Anti-inflammatory ActivityNot specifiedInhibition of cytokine production and repression of NF-κB signalingNot specified[7]
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the in-vitro cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., MCF7, DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

In_Vitro_Cytotoxicity_Workflow cluster_workflow In-Vitro Cytotoxicity Assay (MTT) Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for a typical in-vitro cytotoxicity (MTT) assay.

In-Vivo Activity: A Whole-System Perspective

In-vivo studies, conducted in living organisms, provide a more complex and physiologically relevant picture of a compound's activity, taking into account factors like metabolism, distribution, and excretion. While specific in-vivo data for this compound is scarce, studies on BCFAs offer valuable insights.

In-Vivo Parameter Animal Model Observed Effect Administration Route & Dose Reference
Anti-tumor EfficacyNude mice with human tumor xenograftsSignificant tumor growth inhibitionOral gavage, dose varies[8]
Lipid MetabolismMiceModulation of gut microbiota and lipid metabolismDietary supplementation[9]
Anti-inflammatoryNot specifiedReduction in inflammatory markersNot specified[7]
Experimental Protocol: In-Vivo Anti-Tumor Efficacy Study

A common in-vivo model to assess the anti-cancer potential of a compound is the tumor xenograft model in immunodeficient mice.

  • Animal Model: Athymic nude mice are typically used as they do not reject human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., from a cell line known to be sensitive to BCFAs in-vitro) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered, often via oral gavage or intraperitoneal injection, at various doses. The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group.

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of toxicity, is monitored throughout the study.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

In_Vivo_Antitumor_Workflow cluster_workflow In-Vivo Anti-Tumor Efficacy Workflow start Start implant_cells Implant Human Tumor Cells in Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize_groups Randomize Mice into Treatment & Control Groups monitor_growth->randomize_groups administer_compound Administer 10-Methylundecanoic Acid or Vehicle randomize_groups->administer_compound monitor_efficacy Monitor Tumor Volume and Mouse Health administer_compound->monitor_efficacy endpoint Study Endpoint monitor_efficacy->endpoint analyze_results Excise Tumors and Analyze Data endpoint->analyze_results end_node End analyze_results->end_node

Workflow for a typical in-vivo anti-tumor efficacy study.

Bridging the Gap: The In-Vitro to In-Vivo Correlation

A critical aspect of drug development is understanding the relationship between in-vitro activity and in-vivo efficacy. While in-vitro assays provide valuable information about a compound's mechanism of action at a cellular level, they do not always predict its behavior in a complex living system. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects can significantly influence in-vivo outcomes.

For this compound and other BCFAs, the promising in-vitro anti-cancer and anti-inflammatory data provide a strong rationale for further in-vivo investigation. Future research should focus on elucidating the pharmacokinetic profiles of these compounds and conducting well-designed in-vivo studies to confirm their therapeutic potential and establish safe and effective dosing regimens. The exploration of branched-chain fatty acids as bioactive molecules is a rapidly evolving field, and this compound stands as a compound of interest within this promising class of natural products.

References

Structure-activity relationship of 10-Methylundecanoic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 10-Methylundecanoic acid analogs reveals key structural determinants for their biological activity, particularly their potential as anticancer agents. While direct SAR studies on a broad range of this compound analogs are limited in the public domain, valuable insights can be drawn from studies on closely related structures, such as derivatives of 10-undecenoic acid. These studies provide a foundational understanding of how modifications to the fatty acid backbone and the introduction of various functional groups can modulate cytotoxic and other biological activities.

This guide compares the performance of different analogs, presenting supporting experimental data and detailed protocols to aid researchers in the fields of medicinal chemistry and drug development.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of novel lipoconjugates of methyl 10-undecenoate with various phenolic acids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These derivatives showcase a range of activities, highlighting the significant impact of the conjugated phenolic acid moiety on their anticancer potential.

Compound IDPhenolic Acid MoietyMDA-MB-231 (Breast Cancer) IC50 (µM)SKOV3 (Ovarian Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)DU 145 (Prostate Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
3a Cinnamic acid21.2 ± 0.3199.2 ± 0.7917.2 ± 0.2325.4 ± 0.3138.2 ± 0.42
3b Coumaric acid14.5 ± 0.2631.5 ± 0.4139.2 ± 0.4581.6 ± 0.7758.3 ± 0.61
3c Caffeic acid12.0 ± 0.2838.9 ± 0.3710.55 ± 0.2713.0 ± 0.2667.4 ± 0.59
3d Ferulic acid29.0 ± 0.3632.2 ± 0.3228.8 ± 0.3656.7 ± 0.6293.9 ± 0.85
3e Sinapic acid12.5 ± 0.2538.3 ± 0.4013.9 ± 0.2228.8 ± 0.39141.4 ± 0.98
Doxorubicin (Reference Drug)~0.7-0.8~0.7-0.8~0.7-0.8~0.7-0.8~0.7-0.8

Data sourced from a study on methyl 10-undecenoate-based lipoconjugates of phenolic acids.[1][2]

Among the tested analogs, the caffeic acid conjugate (3c ) demonstrated the most promising anticancer activity against MCF7, DU145, and MDA-MB-231 cell lines, with IC50 values of 10.55 µM, 13.0 µM, and 12.0 µM, respectively.[1] In contrast, all the synthesized derivatives exhibited lower anticancer activity when compared to the standard chemotherapy drug, doxorubicin.[1]

Structure-Activity Relationship Insights

The data suggests that the nature of the phenolic acid conjugated to the 10-undecenoate backbone plays a crucial role in determining the cytotoxic potency. The presence and number of hydroxyl groups on the aromatic ring of the phenolic acid appear to influence the activity. For instance, caffeic acid, which has two hydroxyl groups, generally shows higher potency compared to cinnamic acid (no hydroxyl groups) or coumaric and ferulic acids (one hydroxyl group). This suggests that the hydroxyl groups may be involved in key interactions with biological targets, potentially through hydrogen bonding.

General studies on branched-chain fatty acids (BCFAs) have indicated that structural modifications such as the introduction of unsaturation and variations in the size of the branching group can significantly impact their anticancer activity. For instance, the incorporation of a cis-double bond into the alkyl chain of BCFAs has been shown to improve their anticancer potency. Conversely, increasing the size of the branching group tends to have an adverse effect on activity. These general principles can be valuable in guiding the design of novel this compound analogs with enhanced therapeutic potential.

Experimental Protocols

Synthesis of Methyl 10-undecenoate-based Lipoconjugates of Phenolic Acids

The synthesis of the evaluated compounds involved a multi-step process.[1]

  • Methylation of 10-Undecenoic Acid: 10-Undecenoic acid is treated with sulfuric acid in methanol (B129727) to yield methyl 10-undecenoate.[1]

  • Thiol-ene Reaction: The methyl 10-undecenoate is then subjected to a thiol-ene reaction with cysteamine (B1669678) hydrochloride.[1]

  • Amidation: Finally, the resulting amine is amidated with different phenolic acids (caffeic, ferulic, sinapic, coumaric, and cinnamic acid) to produce the final lipoconjugate derivatives.[1]

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Visualizing Molecular Interactions and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

G Hypothetical Signaling Pathway of a Cytotoxic Fatty Acid Analog Fatty Acid Analog Fatty Acid Analog Cell Membrane Cell Membrane Fatty Acid Analog->Cell Membrane Membrane Interaction/ Translocation Intracellular Target Intracellular Target Cell Membrane->Intracellular Target Binding Apoptosis Signaling Cascade Apoptosis Signaling Cascade Intracellular Target->Apoptosis Signaling Cascade Activation Cell Death Cell Death Apoptosis Signaling Cascade->Cell Death

Caption: Hypothetical signaling pathway of a cytotoxic fatty acid analog.

G Experimental Workflow for Cytotoxicity Screening cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay Starting Materials Starting Materials Chemical Reactions Chemical Reactions Starting Materials->Chemical Reactions Purification & Characterization Purification & Characterization Chemical Reactions->Purification & Characterization Cell Culture Cell Culture Purification & Characterization->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

References

A Head-to-Head Comparison of GC-FID and GC-MS for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of fatty acids is crucial for applications ranging from nutritional science to biomarker discovery. The two primary analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods rely on gas chromatography to separate fatty acids, they employ different detection principles, leading to distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to aid in selecting the optimal technique for specific research needs.

Principle of Detection

GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As the separated fatty acid methyl esters (FAMEs) elute from the GC column and enter the detector, they are burned, producing ions that generate a current proportional to the amount of carbon atoms present. This makes FID a highly sensitive and universal detector for hydrocarbons, providing robust quantitative data.

GC-MS , on the other hand, combines the separation power of GC with the identification capabilities of mass spectrometry. As FAMEs exit the column, they are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries.[1][2]

Quantitative Performance: A Comparative Overview

A critical aspect of choosing between GC-FID and GC-MS is their quantitative performance. The following table summarizes key performance parameters compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Selectivity LowerHigherGC-MS can differentiate between co-eluting compounds based on their unique mass spectra, which is a significant advantage in complex matrices.[3]
Sensitivity (LOD/LOQ) GoodExcellentGC-MS, especially in selected ion monitoring (SIM) mode, generally offers lower limits of detection (LOD) and quantification (LOQ) than GC-FID.[4][5]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[6]
Precision (RSD%) ≤ 5%≤ 5%Both methods demonstrate good precision and reproducibility for quantitative analysis.[6]
Compound Identification Based on retention timeBased on retention time and mass spectrumGC-MS provides a much higher degree of confidence in compound identification through spectral library matching.[4][7]
Cost (Instrument) LowerHigherGC-FID systems are generally less expensive to purchase and maintain than GC-MS systems.[4]
Robustness HighModerateGC-FID is often considered more robust and easier to operate for routine analyses.[7]

Experimental Protocols

Accurate fatty acid analysis necessitates a meticulous experimental approach, beginning with sample preparation and derivatization, followed by chromatographic separation and detection.

Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to the low volatility of free fatty acids, a derivatization step is essential for both GC-FID and GC-MS analysis.[8][9] The most common method is the conversion of fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[6][10]

Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol:

This is a widely used method for both esterifying free fatty acids and transesterifying fatty acids from complex lipids.[8][11]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness.[8][10]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) to the sample.[8]

  • Reaction: Tightly cap the tube and heat at 60-100°C for a period ranging from 5 to 60 minutes. The optimal time and temperature should be determined empirically for specific sample types.[8][10]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of a non-polar solvent like hexane (B92381) or heptane.[10]

  • Phase Separation: Shake the tube vigorously and then centrifuge to achieve a clear separation of the layers.[12]

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.[10]

Gas Chromatography Conditions

The following are typical starting conditions for the analysis of FAMEs by both GC-FID and GC-MS. Optimization will be required based on the specific fatty acids of interest and the column used.

ParameterGC-FIDGC-MS
Column DB-23, DB-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-23, DB-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1 mL/min (constant flow)1 mL/min (constant flow)
Injector Temperature 250°C250°C
Injection Mode Split (e.g., 20:1 to 50:1) or SplitlessSplit (e.g., 20:1 to 50:1) or Splitless
Injection Volume 1 µL1 µL
Oven Temperature Program Initial: 100°C, hold 2 min; Ramp: 15°C/min to 180°C; Ramp: 5°C/min to 250°C, hold 3 minInitial: 100°C, hold 2 min; Ramp: 15°C/min to 180°C; Ramp: 5°C/min to 250°C, hold 3 min
Detector Temperature 250-280°CN/A (Transfer line temperature: 280°C)
FID Gas Flows Hydrogen: 30-40 mL/min; Air: 300-400 mL/min; Makeup (N₂ or He): 25-30 mL/minN/A
MS Ion Source Temp. N/A230°C
MS Quadrupole Temp. N/A150°C
MS Ionization Mode N/AElectron Impact (EI) at 70 eV
MS Scan Range N/Am/z 50-550

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key decision points between GC-FID and GC-MS, the following diagrams are provided.

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation of FAMEs Derivatization->GC_Separation GC_FID GC-FID GC_Separation->GC_FID GC_MS GC-MS GC_Separation->GC_MS Quantification_FID Quantification (Retention Time & Peak Area) GC_FID->Quantification_FID Identification_MS Identification (Mass Spectrum) GC_MS->Identification_MS Quantification_MS Quantification (Total Ion Chromatogram or SIM) Identification_MS->Quantification_MS

General workflow for fatty acid analysis highlighting the divergence at the detection stage.

GC_FID_vs_GC_MS_Comparison cluster_attributes Key Attributes GC_FID GC-FID Cost Lower Cost GC_FID->Cost Robustness High Robustness GC_FID->Robustness Routine_Quant Routine Quantification GC_FID->Routine_Quant GC_MS GC-MS Selectivity High Selectivity GC_MS->Selectivity Sensitivity High Sensitivity GC_MS->Sensitivity Identification Confident Identification GC_MS->Identification

Logical comparison of the primary strengths of GC-FID versus GC-MS for fatty acid analysis.

Conclusion: Making the Right Choice

The decision between GC-FID and GC-MS for fatty acid analysis hinges on the specific requirements of the study.

Choose GC-FID when:

  • The primary goal is the routine quantification of known fatty acids.

  • The sample matrix is relatively simple, and co-elution is not a major concern.

  • Cost-effectiveness and high sample throughput are critical factors.[4][7]

  • Robustness and ease of use are prioritized.[7]

Choose GC-MS when:

  • Confident identification of fatty acids is essential, especially for unknown or novel compounds.[3][4]

  • The sample matrix is complex, and there is a high risk of co-eluting peaks.[3]

  • High sensitivity is required to detect trace levels of fatty acids.[4][5]

  • Structural information about the fatty acids is needed.[2]

In many research settings, the two techniques can be complementary. GC-FID can be used for high-throughput quantitative screening, while GC-MS can be employed to confirm the identity of peaks and to analyze more complex samples.[3] Ultimately, a thorough understanding of the strengths and limitations of each technique will enable researchers to generate accurate and reliable data in their fatty acid analyses.

References

A Guide to Inter-Laboratory Validation of a Quantitative Method for 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting and evaluating an inter-laboratory validation study for a quantitative analytical method for 10-Methylundecanoic acid. The principles and procedures outlined here are based on established guidelines for bioanalytical method validation, such as the ICH M10 guideline, to ensure the reliability and transferability of the analytical method across different laboratories.[1][2]

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a round-robin study, is a critical step in the standardization of an analytical method. It assesses the reproducibility of the method when performed by different analysts in different laboratories using different equipment. Successful inter-laboratory validation demonstrates the robustness and transferability of the method, making it suitable for widespread use in research, clinical, or quality control settings.

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1] A full validation should be performed when establishing a new bioanalytical method for quantification.[1] Key validation parameters include selectivity, specificity, matrix effect, calibration curve, range (lower and upper limits of quantification), accuracy, precision, carry-over, dilution integrity, and stability.[1]

Experimental Protocol for Inter-Laboratory Validation

This section details a generalized protocol for the inter-laboratory validation of a quantitative method for this compound, assuming a common technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1. Pre-Study Activities

  • Protocol Development: A detailed analytical protocol is developed and agreed upon by all participating laboratories. This includes specifics on reagent preparation, sample handling, instrument setup, and data analysis.

  • Reference Standards and Quality Control Samples: A central laboratory prepares and distributes a common lot of the this compound reference standard, internal standard (if applicable), and quality control (QC) samples at low, medium, and high concentrations.

  • Matrix: A common source of the biological matrix (e.g., plasma, urine) should be used if possible to minimize variability.

2.2. Validation Parameters and Procedures

Each participating laboratory should perform the following experiments:

  • Selectivity and Specificity: Analyze at least six different lots of the blank biological matrix to assess for interfering peaks at the retention time of this compound and the internal standard. The response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% for the internal standard.[1]

  • Calibration Curve: Prepare a calibration curve using a blank matrix spiked with known concentrations of this compound. The curve should have a defined range with a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three different days. Accuracy is determined as the percentage of the nominal concentration, and precision is expressed as the coefficient of variation (%CV).

  • Matrix Effect: Evaluate the effect of the matrix on the analyte's ionization by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. This should be tested with at least six different lots of the matrix.[1]

  • Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.[3]

  • Dilution Integrity: If samples are expected to have concentrations above the ULOQ, dilution integrity should be assessed to ensure that diluting these samples provides accurate results.

Data Presentation and Comparison

The quantitative results from each participating laboratory should be collected and summarized in tables for direct comparison.

Table 1: Inter-Laboratory Comparison of Accuracy and Precision

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Lab A Low54.896.04.55.1
Medium5051.2102.43.14.2
High400395.698.92.53.8
Lab B Low55.2104.05.26.3
Medium5049.599.04.25.5
High400408.1102.03.34.9
Lab C Low54.998.04.85.9
Medium5050.8101.63.84.7
High400401.3100.32.94.1

Table 2: Summary of Other Validation Parameters

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
LLOQ (ng/mL) 1.01.01.0Signal-to-noise ≥ 10
Linearity (r²) > 0.995> 0.996> 0.995r² ≥ 0.99
Matrix Effect (%) 95-10593-10896-104Within 85-115%
Recovery (%) 85.288.186.5Consistent and precise
Freeze-Thaw Stability StableStableStableWithin ±15% of nominal
Bench-Top Stability StableStableStableWithin ±15% of nominal

Visualization of the Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

Inter-Laboratory Validation Workflow A Protocol Development & Agreement B Central Preparation of Standards & QCs A->B C Distribution to Participating Labs B->C D Method Validation Experiments (Accuracy, Precision, etc.) C->D E Data Collection & Submission D->E F Central Data Analysis & Comparison E->F G Final Validation Report F->G

References

Safety Operating Guide

Proper Disposal of 10-Methylundecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 10-Methylundecanoic acid, tailored for researchers, scientists, and drug development professionals.

This compound (CAS No. 2724-56-3) is a branched-chain saturated fatty acid. While not classified as a highly hazardous substance, it is an irritant and requires careful handling and disposal to minimize risks. The following procedures are based on general best practices for laboratory chemical waste management and should be performed in accordance with institutional and local regulations.

Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors, especially if the material is heated.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and the specific regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for specific guidance.

For Small Quantities (Generally < 100g):

  • Neutralization (for solutions or as a preliminary step):

    • If the this compound is in a solution, or if you are treating a small spill, neutralization can be a viable first step. As it is a weak acid, it can be neutralized with a mild base.

    • Prepare a dilute solution of a base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).

    • Slowly add the basic solution to the this compound waste while stirring. Be cautious as this may generate some heat.

    • Monitor the pH of the mixture using pH paper or a pH meter. The target pH should be between 5.5 and 9.0.[1]

    • Once neutralized, this solution may be eligible for drain disposal, followed by flushing with a large amount of water (at least 20 parts water).[1] However, this is subject to local regulations and is generally only recommended for very small volumes.[1]

  • Collection as Chemical Waste:

    • For solid this compound or larger quantities of solution, direct collection for hazardous waste disposal is the preferred method.

    • Place the waste in a clearly labeled, sealed, and compatible container. The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.

For Large Quantities:

Large quantities of this compound should not be neutralized in the lab due to the potential for excessive heat generation and splashing.

  • Packaging and Labeling:

    • Package the waste in a container compatible with the chemical. Ensure the container is in good condition and can be securely sealed.

    • The container must be clearly labeled with the chemical name and any associated hazard warnings (e.g., "Irritant").

  • Professional Disposal:

    • Contact your institution's EHS department to arrange for the disposal of the waste. They will have established procedures for handling and disposing of this type of chemical waste, which will likely involve incineration or another approved method.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2724-56-3
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
Appearance Solid
Melting Point 38-39 °C[2][3][4]
Boiling Point 306.6 °C at 760 mmHg[4]
Density 0.903 g/cm³[2][4]
Flash Point 165.7 °C[2][4]
Hazard Class Irritant (Xi)[2][4]
Hazard Statements H315 (Causes skin irritation)[2]
Safety Instructions S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs quantity Assess Quantity of Waste consult_ehs->quantity small_quant Small Quantity (<100g) quantity->small_quant Small large_quant Large Quantity quantity->large_quant Large neutralize Neutralize with Mild Base (pH 5.5-9.0) small_quant->neutralize collect_waste Collect in Labeled, Sealed Container small_quant->collect_waste Alternative for Small Quantities large_quant->collect_waste drain_disposal Drain Disposal (if permitted by EHS) neutralize->drain_disposal neutralize->collect_waste If drain disposal not permitted end End: Proper Disposal drain_disposal->end store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste ehs_pickup Arrange for EHS/Contractor Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always prioritize safety and consult with your EHS department for definitive disposal procedures.

References

Essential Safety and Logistical Information for Handling 10-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 10-Methylundecanoic acid. The following procedural steps and data are designed to ensure safe operational handling and disposal of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol [1]
Melting Point 38-39 °C[2][3]
Boiling Point 306.6 °C at 760 mmHg[2]
Density 0.903 g/cm³[2]
Flash Point 165.7 °C[2]
Storage Temperature Room temperature or -20°C[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin and serious eye irritation.[2] It is also harmful to aquatic life with long-lasting effects. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection:

    • Wear chemical safety goggles where there is a potential for splashing.[4]

    • In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required.[6] It is recommended to use gloves with a high protection class and to replace them immediately if they become contaminated. Always wash hands thoroughly after removing gloves.[7]

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[5][7] For tasks with a higher potential for exposure, chemical-resistant coveralls may be necessary.[6]

  • Respiratory Protection:

    • Work in a well-ventilated area to minimize the inhalation of dust or vapors.[5]

    • If dust is generated during handling, a respirator with a P2 filter is recommended.

    • For potential high concentrations of airborne particles, a supplied-air respirator may be required.[4]

Operational Plan: Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_materials handling_weigh 4. Carefully Weigh or Measure Chemical prep_materials->handling_weigh handling_transfer 5. Transfer Chemical to Reaction Vessel handling_weigh->handling_transfer handling_reaction 6. Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate 7. Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decontaminate cleanup_waste 8. Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste in Designated Containers cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

Accidental Release Measures:

  • Minor Spills:

    • Immediately clean up all spills.[7]

    • Avoid breathing in any dust and prevent contact with skin and eyes.[7]

    • Sweep or shovel the spilled material into a suitable container for disposal.[5]

  • Major Spills:

    • Evacuate the area and alert emergency personnel.[7]

    • Ensure the area is well-ventilated.

    • Prevent the substance from entering drains.

    • Contain the spill using inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Disposal Plan:

  • Chemical waste must be handled as hazardous waste.

  • Dispose of the chemical and any contaminated materials in suitable, closed containers.[5]

  • All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[5] Do not release into the environment.

First Aid Procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and consult an ophthalmologist.

  • After Swallowing: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.